Butamben
Description
Butamben is an amino acid ester resulting from the formal condensation of the carboxy group of 4-aminobenzoic acid with the hydroxy group of butan-1-ol. Its local anaesthetic properties have been used for surface anaesthesia of the skin and mucous membranes, and for relief of pain and itching associated with some anorectal disorders. It has a role as a local anaesthetic. It is a benzoate ester, a substituted aniline, an amino-acid ester and a primary amino compound. It is functionally related to a 4-aminobenzoic acid and a butan-1-ol. It is a conjugate base of a this compound(1+).
This compound is a local anesthetic in the form of n-butyl-p-aminobenzoate. Its structure corresponds to the standard molecule of a hydrophilic and hydrophobic domain separated by an intermediate ester found in most of the local anesthetics. Due to its very low water solubility, this compound is considered to be suitable only for topical anesthesia. The FDA removed all parenteral this compound products from the market, possibly due to the poor solubility of this drug.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
structure
Properties
IUPAC Name |
butyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWVALYLNVXWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Record name | N-BUTYL-P-AMINOBENZOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022417 | |
| Record name | Butyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl-p-aminobenzoate is a yellow powder. Insoluble in water. (NTP, 1992), White odorless solid; Nearly insoluble in water; [Hawley] Yellow solid; Insoluble in water; [CAMEO] Faintly beige fine crystals; [MSDSonline] | |
| Record name | N-BUTYL-P-AMINOBENZOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butamben | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4038 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
343 to 345 °F at 8 mmHg (NTP, 1992), 173-174 °C @ 8 mm Hg | |
| Record name | N-BUTYL-P-AMINOBENZOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butamben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BUTYL P-AMINOBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (NTP, 1992), 1 g dissolves in about 7 liters water, Sol in dil acids, alc, chloroform, ether, and fatty oils., Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils., Soluble in thanol, ethyl ether, and benzene., In water, 3.35X10+2 mg/l @ 25 °C | |
| Record name | N-BUTYL-P-AMINOBENZOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butamben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BUTYL P-AMINOBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000299 [mmHg] | |
| Record name | Butamben | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4038 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from alc, White powder, White, amorphous powder | |
CAS No. |
94-25-7 | |
| Record name | N-BUTYL-P-AMINOBENZOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl 4-aminobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butamben [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butamben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | butamben | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | butamben | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-amino-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 4-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTAMBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFW857872Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTYL P-AMINOBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °F (NTP, 1992), 58 °C | |
| Record name | N-BUTYL-P-AMINOBENZOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19922 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butamben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BUTYL P-AMINOBENZOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4245 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Butamben on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, a long-acting local anesthetic, exerts its primary pharmacological effect through the modulation of voltage-gated sodium channels (Navs). These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. By blocking these channels, this compound effectively dampens neuronal excitability, leading to its anesthetic and analgesic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with voltage-gated sodium channels, with a focus on quantitative data, experimental methodologies, and the structural basis of its action.
Core Mechanism of Action: State-Dependent Blockade
The central mechanism of this compound's action on voltage-gated sodium channels is a state-dependent blockade . This means that the affinity of this compound for the channel is not constant but varies depending on the conformational state of the channel (resting, open, or inactivated).[1][2][3] this compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[2] This preferential binding to the inactivated state is a hallmark of many local anesthetics and is crucial for their clinical efficacy and use-dependent properties.
The interaction of this compound with the inactivated channel stabilizes this non-conducting state. This stabilization manifests in two key electrophysiological phenomena:
-
Hyperpolarizing Shift in Steady-State Inactivation: this compound causes a negative or hyperpolarizing shift in the voltage-dependence of steady-state inactivation. This means that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of this compound, rendering them unavailable for opening. One study on fast-inactivating sodium currents in cultured rat sensory neurons reported a significant 12 mV shift toward more hyperpolarizing potentials in the presence of 100 µM this compound.
-
Use-Dependent Block (Phasic Block): The preferential binding to the inactivated state also leads to use-dependent block. During periods of high-frequency neuronal firing, such as those that occur during pain signaling, sodium channels cycle rapidly between the resting, open, and inactivated states. With each action potential, more channels enter the inactivated state, providing more high-affinity binding sites for this compound. This results in a progressive increase in the level of channel block with repetitive stimulation. This property allows this compound to selectively target and inhibit neurons that are highly active.
Signaling Pathway of this compound's Action
The following diagram illustrates the state-dependent binding of this compound to voltage-gated sodium channels.
Quantitative Analysis of this compound's Effects
The potency and efficacy of this compound's block on voltage-gated sodium channels can be quantified through various electrophysiological parameters. The following tables summarize the available quantitative data for this compound and related local anesthetics.
Table 1: Inhibitory Concentrations (IC50) of this compound on Ion Channels
| Channel Type | Cell Type | Parameter | IC50 Value | Reference |
| Total Sodium Current | Dorsal Root Ganglion (DRG) Neurons | Inhibition | ~200 µM | [4] |
| T-type Calcium Current | Small-diameter DRG Neurons | Inhibition | ~200 µM | |
| L-type Barium Current | PC12 Cells | Inhibition | >100 µM |
Note: The determination of a single IC50 value for state-dependent blockers like this compound can be complex as the affinity varies with the channel state.
Table 2: Effects of this compound on Sodium Channel Gating Properties
| Parameter | Channel Type | Cell Type | This compound Concentration | Effect | Reference |
| Steady-State Inactivation (V1/2) | Fast Sodium Current | Cultured Rat Sensory Neurons | 100 µM | -12 mV shift |
Differential Effects on Sodium Channel Isoforms
The voltage-gated sodium channel family comprises nine different isoforms (Nav1.1-Nav1.9), which exhibit distinct tissue distribution and biophysical properties. This compound has been shown to have differential effects on some of these isoforms, which may contribute to its specific clinical applications.
Studies have indicated that this compound is a more potent inhibitor of peripheral sensory neuron-specific sodium channels, such as Nav1.7 and Nav1.8 , compared to the motor neuron-specific isoform Nav1.6 . Specifically, this compound enhances the onset of slow inactivation of Nav1.7 and Nav1.8 currents but not Nav1.6 currents. This selectivity for sensory neuron isoforms may explain the apparent selective pain-suppressant effect of this compound with minimal motor impairment.
Interaction with other Ion Channels
While voltage-gated sodium channels are the primary target, this compound has also been shown to modulate other ion channels, which may contribute to its overall pharmacological profile. These include:
-
Voltage-Gated Potassium Channels (Kv): this compound has been reported to inhibit delayed rectifier potassium currents in dorsal root ganglion (DRG) neurons.
-
Voltage-Gated Calcium Channels (Cav): this compound can inhibit various types of voltage-gated calcium channels, including L-type and T-type channels.
The inhibition of these channels can further reduce neuronal excitability and may play a role in the analgesic effects of this compound.
Molecular Binding Site
The precise binding site of this compound on the voltage-gated sodium channel has not been fully elucidated through direct structural studies. However, based on studies of other local anesthetics and molecular modeling, the binding site is located within the inner pore of the channel, formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[5][6]
Key amino acid residues, particularly aromatic and hydrophobic residues within the S6 segments, are thought to be critical for local anesthetic binding. For instance, a highly conserved phenylalanine residue in the DIV-S6 segment is a major determinant of the binding and action of many local anesthetics.[5] It is hypothesized that this compound, with its aromatic ring and butyl chain, interacts with these hydrophobic and aromatic residues within the pore.
The following diagram illustrates a simplified model of the local anesthetic binding site within the sodium channel pore.
Experimental Protocols
The investigation of this compound's effects on voltage-gated sodium channels primarily relies on the patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in isolated cells.
Whole-Cell Patch-Clamp Recording
Objective: To characterize the effects of this compound on the biophysical properties of voltage-gated sodium channels.
Cell Preparation:
-
HEK293 cells stably expressing the desired human Nav channel isoform (e.g., Nav1.7) or primary cultured neurons (e.g., dorsal root ganglion neurons) are commonly used.
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH). Cesium is used to block potassium channels.
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and positioned onto a single cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.
Voltage-Clamp Protocols
1. Tonic Block Assessment:
-
Holding Potential: -100 mV to -120 mV (to ensure most channels are in the resting state).
-
Test Pulse: A short depolarizing pulse (e.g., to 0 mV for 20-50 ms) is applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
Procedure: After establishing a stable baseline current, this compound is applied via perfusion. The reduction in the peak current amplitude at steady-state represents the tonic block.
2. Use-Dependent Block Assessment:
-
Holding Potential: -100 mV.
-
Pulse Train: A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 5-10 Hz).
-
Procedure: The peak current amplitude of each pulse in the train is measured. Use-dependent block is observed as a progressive decrease in current amplitude during the pulse train in the presence of this compound.
3. Steady-State Inactivation Protocol:
-
Holding Potential: -120 mV.
-
Conditioning Pulses: A series of 500 ms or longer prepulses to various potentials (e.g., from -120 mV to -20 mV in 10 mV increments) are applied.
-
Test Pulse: Each conditioning pulse is followed by a short test pulse to a constant potential (e.g., 0 mV) to measure the fraction of available channels.
-
Analysis: The normalized peak current during the test pulse is plotted against the prepulse potential. The data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2). The shift in V1/2 in the presence of this compound is then calculated.
Experimental Workflow Diagram
Conclusion
This compound's mechanism of action on voltage-gated sodium channels is a classic example of state-dependent inhibition, with a pronounced preference for the inactivated state. This leads to a hyperpolarizing shift in steady-state inactivation and a prominent use-dependent block, making it particularly effective at inhibiting rapidly firing neurons. Its differential effects on sodium channel isoforms, particularly its higher potency on sensory neuron channels like Nav1.7 and Nav1.8, provide a basis for its analgesic efficacy with limited motor side effects. Further research focusing on high-resolution structural studies of the this compound-channel complex and detailed kinetic analysis of its binding and unbinding rates will provide deeper insights into its mechanism and facilitate the design of novel, more selective local anesthetics.
References
- 1. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
The Structure-Activity Relationship of Butamben and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, the n-butyl ester of 4-aminobenzoic acid, is a local anesthetic agent known for its topical applications. As an ester-type local anesthetic, its mechanism of action involves the blockade of voltage-gated sodium channels, thereby preventing the generation and conduction of nerve impulses. The structure of this compound, comprising a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group, is a classic template for local anesthetics. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of new local anesthetics with improved potency, duration of action, and safety profiles. This guide provides a comprehensive overview of the SAR of this compound and its analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Structure-Activity Relationships
The anesthetic activity of this compound and its analogs is intricately linked to the physicochemical properties of its three main structural components: the aromatic ring, the ester linkage, and the alkyl chain.
The Aromatic Ring (Lipophilic Moiety)
The 4-aminobenzoic acid portion of this compound serves as the primary lipophilic domain, facilitating the molecule's interaction with the neuronal membrane.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring significantly influence anesthetic potency. Electron-donating groups, such as amino (-NH2), alkylamino (-NHR), and alkoxy (-OR) groups, at the ortho or para positions relative to the ester group, tend to increase the electron density of the carbonyl oxygen. This enhanced electron density is believed to improve the binding of the anesthetic to its target site on the sodium channel, thereby increasing potency[1][2]. Conversely, electron-withdrawing groups can diminish activity.
The Ester Linkage (Intermediate Chain)
The ester linkage in this compound is susceptible to hydrolysis by plasma esterases, which is the primary route of its metabolism. This metabolic vulnerability influences the duration of action and potential for systemic toxicity. While the ester group is common in this class of anesthetics, modifications to this linkage can alter the drug's properties. For instance, replacing the ester oxygen with sulfur to create a thioester has been shown to increase potency in procaine analogs, though it may also lead to dermatitis[3]. Amide linkages, as seen in local anesthetics like lidocaine, are more resistant to hydrolysis, resulting in a longer duration of action[3].
The Alkyl Chain (Hydrophobic Tail)
The length and branching of the n-butyl chain in this compound play a critical role in determining its potency and toxicity.
-
Chain Length: Increasing the length of the alkyl chain generally leads to an increase in both anesthetic potency and toxicity[4]. This is attributed to the enhanced lipid solubility of the molecule, which facilitates its penetration into the nerve membrane[5][6]. However, there is an optimal chain length beyond which the increase in toxicity outweighs the benefit of increased potency.
-
Chain Branching: Branching of the alkyl chain can also affect activity. For instance, in procaine-like analogs, branching at the alpha-carbon of the alcohol moiety can increase the duration of action[3].
Quantitative Data Summary
| Compound (Alkyl Group) | Relative Potency (this compound = 1) | Onset of Action | Duration of Action |
| Methyl p-aminobenzoate | < 1 | Fast | Short |
| Ethyl p-aminobenzoate (Benzocaine) | < 1 | Fast | Short |
| Propyl p-aminobenzoate | ~ 1 | Moderate | Moderate |
| Butyl p-aminobenzoate (this compound) | 1 | Moderate | Long |
| Pentyl p-aminobenzoate | > 1 | Slow | Long |
| Hexyl p-aminobenzoate | > 1 | Slow | Very Long |
Note: This table represents a qualitative and predictive summary based on established SAR principles for local anesthetics. Actual quantitative values would require direct experimental comparison under standardized conditions.
Experimental Protocols
The evaluation of the local anesthetic activity of this compound and its analogs involves both in vivo and in vitro methodologies.
Synthesis of n-Alkyl p-Aminobenzoate Analogs
A common method for the synthesis of this compound and its analogs is the Fischer esterification of 4-aminobenzoic acid with the corresponding alcohol in the presence of an acid catalyst.
General Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of the desired n-alkanol (e.g., methanol, ethanol, propanol, butanol).
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours) to drive the equilibrium towards the ester product.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the ester product into an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
In Vivo Evaluation of Infiltration Anesthesia
The mouse vocalization test is a reliable method for quantifying the efficacy of infiltration anesthesia[7].
Protocol:
-
Animal Model: Use adult male mice (e.g., Swiss Webster).
-
Baseline Threshold Determination: Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdominal skin and recording the current at which vocalization occurs.
-
Anesthetic Administration: Administer a subcutaneous injection of the test compound (this compound or its analog) in a suitable vehicle into the abdominal skin.
-
Post-Administration Testing: At predetermined time points after injection, re-apply the electrical stimulus and record the presence or absence of a vocalization response at the baseline threshold current.
-
Data Analysis: The duration of anesthesia is defined as the time from injection until the return of the vocalization response. The data can be analyzed to determine the median effective dose (ED50) and the time course of the anesthetic effect.
In Vitro Evaluation of Sodium Channel Blockade (Patch-Clamp Electrophysiology)
The whole-cell patch-clamp technique is used to directly measure the effect of this compound analogs on voltage-gated sodium channels in isolated neurons (e.g., dorsal root ganglion neurons)[4][8].
Protocol:
-
Cell Preparation: Isolate and culture sensory neurons from dorsal root ganglia of rats or mice.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Establish a gigaseal between the micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a negative holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Drug Application: Perfuse the cell with an extracellular solution containing the test compound (this compound or its analog) at various concentrations.
-
Data Acquisition and Analysis: Record the sodium currents before, during, and after drug application. Analyze the data to determine the concentration-dependent block of the sodium current and to calculate the IC50 value. The voltage- and use-dependency of the block can also be investigated using specific voltage protocols[9][10].
Visualizations
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for this compound and its analogs is the blockade of voltage-gated sodium channels in their inactivated state[4]. This prevents the influx of sodium ions necessary for the generation and propagation of action potentials in nerve fibers.
Caption: this compound blocks the voltage-gated sodium channel, preventing nerve impulse transmission.
Experimental Workflow: In Vivo Anesthesia Assay
The following diagram illustrates the workflow for determining the in vivo local anesthetic activity of this compound analogs.
Caption: Workflow for assessing local anesthetic activity in an in vivo mouse model.
Logical Relationship: SAR of n-Alkyl p-Aminobenzoates
This diagram illustrates the relationship between the alkyl chain length of this compound analogs and their key pharmacological properties.
Caption: Relationship between alkyl chain length and pharmacological properties of this compound analogs.
Conclusion
The structure-activity relationship of this compound and its analogs follows well-established principles for local anesthetics. The potency and duration of action are primarily governed by the lipophilicity of the molecule, which can be modulated by altering the length of the alkyl ester chain and by introducing electron-donating substituents on the aromatic ring. While increasing lipophilicity enhances anesthetic activity, it also tends to increase toxicity. A thorough understanding of these SAR principles, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is essential for the development of novel local anesthetic agents with optimized efficacy and safety profiles. Future research should focus on systematic studies that provide quantitative data for a broader range of this compound analogs to further refine our understanding of their SAR and to guide the design of the next generation of local anesthetics.
References
- 1. [SYNTHESIS OF P-AMINOBENZOIC ACID DERIVATIVES WITH POSSIBLE LOCAL ANESTHETIC ACTIVITY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. az.research.umich.edu [az.research.umich.edu]
The Anesthetic Action of Butamben on Sensory Nerve Signal Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butamben, a long-acting local anesthetic, effectively mitigates pain by disrupting the transmission of sensory nerve signals. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, crucial for the initiation and propagation of action potentials in nociceptive neurons. However, emerging evidence reveals a more complex pharmacological profile, with this compound also modulating the activity of various other ion channels, including voltage-gated potassium and calcium channels, as well as transient receptor potential (TRP) channels. This multi-target engagement contributes to its overall anesthetic and analgesic efficacy. This technical guide provides an in-depth analysis of this compound's effects on sensory nerve signal transmission, presenting quantitative data from key studies, detailed experimental protocols for investigating its mechanism of action, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Pain, particularly chronic pain, remains a significant clinical challenge, necessitating the development of more effective and targeted analgesic agents. Local anesthetics are a cornerstone of pain management, and this compound (n-butyl-p-aminobenzoate) has demonstrated utility as a long-acting anesthetic, particularly in epidural and topical formulations.[1] Understanding the precise molecular mechanisms by which this compound exerts its effects on sensory neurons is critical for optimizing its clinical application and for the rational design of novel analgesics. This guide synthesizes the current knowledge on this compound's interaction with key ion channels involved in nociception, providing a comprehensive resource for researchers in the field.
Quantitative Data on this compound's Ion Channel Modulation
The following tables summarize the quantitative data on the inhibitory effects of this compound on various ion channels implicated in sensory nerve signal transmission. These data have been derived from electrophysiological studies, primarily using patch-clamp techniques on sensory neurons or heterologous expression systems.
Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Nav)
| Parameter | Value | Cell Type/Expression System | Reference |
| IC50 (Overall Sodium Current) | 223 ± 10 μM | Sensory Neurons | [2] |
| Inactivation Curve Shift (Fast Nav Channels) | -12 mV (hyperpolarizing shift) | Cultured Rat Sensory Neurons | [3] |
Table 2: Effect of this compound on Voltage-Gated Potassium Channels (Kv)
| Parameter | Value | Channel Subtype | Cell Type/Expression System | Reference |
| IC50 (Whole-Cell K+ Current) | 228 µM | - | Dorsal Root Ganglion (DRG) Neurons | [4] |
| IC50 | 238 μM | Kv1.1 | Mammalian tsA201 Cells | [4] |
| KD | 59 nM | A-type (Kv4.2) | Heterologous Expression | [5][6] |
Table 3: Effect of this compound on Voltage-Gated Calcium Channels (Cav)
| Parameter | Value | Channel Subtype | Cell Type/Expression System | Reference |
| IC50 | ~200 µM | T-type | Small Dorsal Root Ganglion (DRG) Neurons | [7] |
Table 4: Effect of this compound on Transient Receptor Potential (TRP) Channels
| Parameter | Value | Channel Subtype | Cell Type/Expression System | Reference |
| IC50 | 69 µM | TRPA1 | Heterologous Expression | [8] |
| IC50 | 18 µM | TRPV4 | Heterologous Expression | [8] |
Signaling Pathways and Mechanisms of Action
This compound's primary anesthetic effect stems from its ability to block the propagation of action potentials along sensory nerve fibers.[9][10] This is achieved through its interaction with multiple ion channels that govern neuronal excitability.
Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (Nav).[1][11] These channels are essential for the rapid depolarization phase of the action potential. By binding to the sodium channel, this compound stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the action potential to propagate.[3][9] Notably, this compound has been shown to shift the voltage dependence of inactivation of fast sodium channels to more hyperpolarized potentials, making the channels more susceptible to inactivation at resting membrane potentials.[3]
Modulation of Other Ion Channels
Beyond its effects on sodium channels, this compound also influences the activity of other key ion channels in sensory neurons, contributing to its overall anesthetic profile.
-
Voltage-Gated Potassium Channels (Kv): By inhibiting potassium channels, this compound can affect the repolarization phase of the action potential, potentially prolonging it and altering the firing frequency of the neuron.[4]
-
Voltage-Gated Calcium Channels (Cav): The blockade of T-type calcium channels by this compound is significant as these channels are involved in setting the threshold for action potential firing and in neurotransmitter release at the synapse.[7]
-
Transient Receptor Potential (TRP) Channels: this compound's interaction with TRPA1 and TRPV4 channels, which are key sensors of noxious stimuli, suggests that it may also exert its analgesic effects by directly modulating the initial stages of nociceptive signaling at the peripheral nerve endings.[2]
Experimental Protocols
To facilitate further research into the mechanisms of this compound, this section provides a detailed protocol for investigating its effects on voltage-gated sodium currents in sensory neurons using the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Recording of Sodium Currents in Dorsal Root Ganglion (DRG) Neurons
Objective: To measure the effect of this compound on the amplitude and kinetics of voltage-gated sodium currents in cultured DRG neurons.
Materials:
-
Cell Culture: Primary culture of dorsal root ganglion (DRG) neurons from rodents.
-
External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and fluoride are used to block potassium and calcium currents, respectively.
-
This compound Stock Solution: 100 mM this compound dissolved in DMSO.
-
Patch-Clamp Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
-
Borosilicate Glass Capillaries: For pulling patch pipettes.
Procedure:
-
Cell Preparation: Plate dissociated DRG neurons on glass coverslips coated with poly-D-lysine and laminin and culture for 24-48 hours.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV to ensure the majority of sodium channels are in the resting state.
-
-
Voltage Protocol for Sodium Current Activation:
-
To measure the current-voltage (I-V) relationship, apply a series of depolarizing voltage steps from -70 mV to +50 mV in 5 or 10 mV increments for 50 ms.
-
-
This compound Application:
-
After obtaining a stable baseline recording of sodium currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM, 100 µM, 1 mM).
-
Allow the drug to equilibrate for 2-5 minutes before repeating the voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after this compound application.
-
Construct I-V curves and dose-response curves to determine the IC50 of this compound.
-
Analyze the kinetics of current activation and inactivation.
-
Conclusion
This compound's efficacy as a local anesthetic is rooted in its multifaceted interaction with ion channels that are critical for the transmission of sensory nerve signals. While its primary target is the voltage-gated sodium channel, its modulation of potassium, calcium, and TRP channels likely contributes to its long duration of action and broad analgesic properties. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further elucidate the intricate mechanisms of this compound and to explore the potential of multi-target agents for the future of pain management. Further investigation into the subtype selectivity of this compound for different Nav and Kv channels will be crucial in refining our understanding of its pharmacological profile and in guiding the development of next-generation analgesics with improved efficacy and safety profiles.
References
- 1. Dorsal root ganglion stimulation of injured sensory neurons in rats rapidly eliminates their spontaneous activity and relieves spontaneous pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of TTX-sensitive and TTX-resistant sodium channels in Adelta- and C-fiber conduction and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the A-type K+ channels of dorsal root ganglion neurons by the long-duration anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolism and Enzymatic Degradation of Butamben
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butamben, a local anesthetic of the ester type, undergoes metabolic transformation primarily through enzymatic hydrolysis. This guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on the enzymatic degradation processes. It details the key enzymes involved, the resulting metabolites, and the analytical methodologies used to study these processes. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Visual diagrams of the metabolic pathways and experimental workflows are included to enhance understanding.
Introduction
This compound, chemically known as butyl p-aminobenzoate, is a local anesthetic agent used for topical anesthesia.[1] Like other ester-type local anesthetics, its duration of action and potential for systemic toxicity are largely determined by its rate of metabolism. A thorough understanding of its metabolic fate is crucial for drug development, safety assessment, and clinical application. This technical guide delves into the core aspects of this compound metabolism, providing a detailed resource for researchers and professionals in the pharmaceutical sciences.
Primary Metabolic Pathway: Enzymatic Hydrolysis
The principal route of this compound metabolism is the hydrolysis of its ester bond. This biotransformation is catalyzed by esterases, primarily cholinesterases present in the plasma and carboxylesterases found in the liver and other tissues.[2][3][4] This enzymatic action leads to the cleavage of the this compound molecule into two primary metabolites: 4-aminobenzoic acid (PABA) and butan-1-ol.[5] These metabolites are pharmacologically inert and are subsequently excreted in the urine.[2][3]
The generalized reaction for the hydrolysis of this compound is as follows:
This compound + H₂O --(Esterases)--> 4-Aminobenzoic Acid + Butan-1-ol
Key Enzymes Involved
-
Cholinesterases: Plasma cholinesterases, also known as pseudocholinesterases or butyrylcholinesterases (BChE), are the primary enzymes responsible for the rapid hydrolysis of this compound in the bloodstream.[2][4] The efficiency of this process contributes to the relatively short systemic half-life of this compound when it reaches circulation.
-
Carboxylesterases (CES): These enzymes, particularly human carboxylesterase 1 (hCE1) and 2 (hCE2), are abundant in the liver and intestines and play a significant role in the metabolism of a wide range of ester-containing drugs.[6][7] While plasma hydrolysis is rapid, hepatic carboxylesterases are crucial for the first-pass metabolism of absorbed this compound and for clearing the drug that escapes plasma hydrolysis.
Quantitative Analysis of this compound Metabolism
While the qualitative metabolic pathway of this compound is well-established, specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively reported in the literature. However, data from studies on structurally similar local anesthetics can provide valuable insights.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Human Plasma Cholinesterase | Procaine | 5.0 | 18.6 (nmol/min/ml serum) | [8] |
| Human Plasma Cholinesterase | 2-Chloroprocaine | 8.2 | 98.4 (nmol/min/ml serum) | [8] |
| Human Carboxylesterase 2 (hCE2) | Cocaine | 202 | 0.589 | [9] |
Other Potential Degradation Pathways
Beyond enzymatic hydrolysis, this compound can undergo degradation through other mechanisms, particularly under forced degradation conditions used in stability studies. These pathways are important for understanding the overall stability profile of the drug substance and for the development of stability-indicating analytical methods.
-
Oxidation: The aromatic amine group of this compound is susceptible to oxidation, which can lead to the formation of colored degradation products.[5] This can be mediated by oxidative enzymes or by chemical oxidants.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation of this compound.[5]
-
Thermal Degradation: At elevated temperatures, this compound can undergo hydrolysis and potentially other degradation reactions.[5]
Role of Cytochrome P450 Enzymes
The involvement of cytochrome P450 (CYP) enzymes in the metabolism of this compound appears to be minimal. The primary metabolic clearance is overwhelmingly attributed to ester hydrolysis. While CYPs are major players in the metabolism of many drugs, including amide-type local anesthetics, the ester linkage in this compound makes it a prime substrate for esterases.[10][11] In vitro studies using human liver microsomes, which are rich in CYP enzymes, would be necessary to definitively rule out any minor oxidative metabolism. However, based on current knowledge, CYP-mediated pathways are not considered significant for this compound elimination.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound and identify potential metabolites formed by hepatic enzymes, including both carboxylesterases and cytochrome P450s.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution (final substrate concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining this compound and the formation of metabolites using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of this compound to determine its in vitro half-life and intrinsic clearance.
Kinetic Analysis of this compound Hydrolysis by Recombinant Carboxylesterases
This protocol allows for the determination of the kinetic parameters (Km and Vmax) of this compound hydrolysis by specific human carboxylesterase isoforms.
Materials:
-
This compound
-
Recombinant human carboxylesterase 1 (hCE1) and 2 (hCE2)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in phosphate buffer.
-
In separate tubes, add a fixed concentration of the recombinant enzyme (hCE1 or hCE2).
-
Pre-incubate the enzyme solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solutions to the enzyme solutions.
-
After a short, fixed incubation time (within the initial linear rate of the reaction), quench the reaction with ice-cold acetonitrile containing the internal standard.
-
Analyze the samples for the formation of 4-aminobenzoic acid using a validated LC-MS/MS method.
-
Plot the initial velocity of the reaction (rate of PABA formation) against the substrate (this compound) concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualization of Pathways and Workflows
Conclusion
The metabolism of this compound is predominantly a straightforward process of ester hydrolysis, primarily mediated by plasma cholinesterases and hepatic carboxylesterases. This rapid degradation to inactive metabolites is a key determinant of its pharmacokinetic profile and safety. While the general pathway is well understood, further research is warranted to determine the specific kinetic parameters of this compound with human esterase isoforms. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which will contribute to a more complete understanding of this compound's disposition and facilitate the development of safer and more effective local anesthetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Novel Butamben Derivatives for Enhanced Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butamben, a butyl ester of para-aminobenzoic acid, is a local anesthetic with a long-standing clinical history. However, its therapeutic potential is often constrained by its poor aqueous solubility, which limits its formulation options and can impact its bioavailability and onset of action. This technical guide explores the synthesis of novel this compound derivatives designed to overcome these limitations and enhance its anesthetic efficacy. We delve into two primary strategies: the synthesis of ester analogs with modified physicochemical properties and the development of prodrugs to improve solubility and pharmacokinetic profiles. This guide provides detailed experimental protocols for the synthesis and evaluation of these derivatives, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.
Introduction to this compound and Rationale for Derivatization
This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of action potentials and preventing the transmission of pain signals.[1][2] Its chemical structure, characterized by a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group, is a classic template for local anesthetic design.[3]
Despite its efficacy, this compound's low water solubility presents a significant challenge for parenteral formulations and can limit its use to topical applications.[4] The development of novel derivatives aims to address this by modifying the molecular structure to improve solubility, enhance skin permeation, and prolong the duration of action. Key strategies include the synthesis of new ester analogs by varying the alcohol moiety and the creation of prodrugs that are converted to the active this compound molecule in vivo.[5][6]
Synthesis of Novel this compound Derivatives
The synthesis of this compound and its ester derivatives is primarily achieved through Fischer esterification of p-aminobenzoic acid (PABA) with the corresponding alcohol.[7]
General Synthesis of this compound Ester Analogs
The synthesis of this compound analogs involves the reaction of PABA with an alcohol of varying chain length or structure in the presence of a strong acid catalyst, typically sulfuric acid.
Experimental Protocol: Fischer Esterification of p-Aminobenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of the desired alcohol (e.g., n-butanol for this compound, or other alcohols for analogs).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-2 hours) to drive the equilibrium towards the ester product.
-
Neutralization: After cooling, neutralize the reaction mixture with a weak base, such as a sodium bicarbonate solution, to quench the acid catalyst and precipitate the crude ester.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Confirm the structure of the synthesized derivative using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Prodrug Strategies for Enhanced Solubility
A promising approach to improve the aqueous solubility of this compound is the design of prodrugs.[5][8] This involves chemically modifying the this compound molecule to introduce a hydrophilic moiety, which is then cleaved in vivo to release the active drug. A common strategy is the esterification of a hydrophilic group to the parent molecule.
Experimental Protocol: Synthesis of a PEGylated this compound Prodrug
-
Activation of PEG: React a carboxyl-terminated polyethylene glycol (PEG-COOH) with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form an activated PEG ester.
-
Esterification: React the activated PEG ester with the hydroxyl group of a this compound derivative (if applicable, or directly with the amino group under specific conditions) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Purification: Purify the resulting PEG-Butamben conjugate using techniques such as dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the prodrug using NMR, IR, and gel permeation chromatography (GPC).
The logical relationship for a prodrug approach is illustrated in the following diagram.
Evaluation of Enhanced Efficacy
A comprehensive evaluation of the newly synthesized this compound derivatives is crucial to determine their potential for improved therapeutic efficacy. This involves a combination of in vitro, ex vivo, and in vivo studies.
In Vitro Evaluation: Sodium Channel Blockade
The primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels. The potency of this compound derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) using patch-clamp electrophysiology on cells expressing sodium channels.[2][9]
Experimental Protocol: Whole-Cell Patch-Clamp Assay
-
Cell Culture: Culture a suitable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7).
-
Electrophysiological Recording: Use the whole-cell patch-clamp technique to record sodium currents from individual cells.
-
Drug Application: Perfuse the cells with solutions containing varying concentrations of the this compound derivative.
-
Data Analysis: Measure the peak sodium current at each drug concentration and plot a dose-response curve to calculate the IC50 value.
Ex Vivo Evaluation: Skin Permeation
For topical applications, the ability of a drug to permeate the skin is a critical determinant of its efficacy. The Franz diffusion cell is a standard apparatus for in vitro skin permeation studies.[10][11][12]
Experimental Protocol: Franz Diffusion Cell Assay
-
Skin Preparation: Excise a section of full-thickness skin from a suitable animal model (e.g., porcine ear skin) and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Experimental Setup: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain a constant temperature (32°C).
-
Drug Application: Apply a known amount of the this compound derivative formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment for analysis.
-
Quantification: Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
The experimental workflow for the Franz diffusion cell assay is outlined below.
In Vivo Evaluation: Analgesic Efficacy
Animal models are essential for assessing the in vivo analgesic efficacy and duration of action of novel this compound derivatives. The rat tail flick test is a commonly used model to evaluate thermal pain sensation.[13][14][15]
Experimental Protocol: Rat Tail Flick Test
-
Animal Acclimation: Acclimate male Wistar rats to the testing environment and handling procedures.
-
Baseline Measurement: Determine the baseline tail flick latency by applying a focused beam of heat to the rat's tail and measuring the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the this compound derivative formulation topically or via subcutaneous injection at the base of the tail.
-
Post-Treatment Measurement: Measure the tail flick latency at various time points after drug administration.
-
Data Analysis: Calculate the maximum possible effect (%MPE) and the duration of the analgesic effect.
Data Presentation and Structure-Activity Relationships
The quantitative data obtained from the evaluation of novel this compound derivatives should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Physicochemical and Pharmacological Properties of this compound and its Derivatives
| Compound | Molecular Weight ( g/mol ) | Water Solubility (mg/mL) | LogP | IC50 (µM) for Nav1.7 Blockade | Duration of Anesthesia (min) in Tail Flick Test (at 1% concentration) | Skin Permeation Flux (Jss) (µg/cm²/h) |
| This compound | 193.24 | 0.03 | 2.89 | Data not available | Data not available | Data not available |
| Derivative A | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Derivative B | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Derivative C | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
Note: This table is a template. The data for novel derivatives needs to be populated from experimental findings.
Structure-Activity Relationship (SAR) Insights
The analysis of data from a series of this compound derivatives can provide valuable insights into the structure-activity relationships governing their efficacy.
-
Lipophilicity: The lipophilicity of the molecule, often quantified by the partition coefficient (LogP), plays a crucial role in its ability to partition into the neuronal membrane and interact with the sodium channel.[16][17] Increasing the length of the alkyl chain in the ester group generally increases lipophilicity, which can lead to enhanced potency up to a certain point, after which a decrease in activity may be observed due to reduced aqueous solubility and bioavailability.
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can influence the pKa of the amino group and the electron density of the carbonyl oxygen, thereby affecting the drug's interaction with the sodium channel receptor.[17]
-
Steric Factors: The size and shape of the molecule can influence its ability to fit into the binding pocket of the sodium channel.
The signaling pathway for local anesthetic action is depicted below.
Conclusion
The synthesis of novel this compound derivatives presents a viable strategy to enhance its therapeutic utility by addressing its inherent limitations in solubility and formulation. By systematically modifying the ester and amino functionalities, it is possible to develop new chemical entities with improved physicochemical and pharmacological profiles. The detailed experimental protocols and evaluation methods outlined in this guide provide a framework for the rational design and development of next-generation local anesthetics based on the this compound scaffold. Future research should focus on the synthesis and comprehensive evaluation of a diverse library of derivatives to establish robust structure-activity relationships and identify lead candidates for further preclinical and clinical development.
References
- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELEMENTAL CHEMISTRY: LOCAL ANESTHETICS BENZOCAINE this compound [elementalchemistry.in]
- 5. Polymeric prodrug of bufalin for increasing solubility and stability: Synthesis and anticancer study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides [mdpi.com]
- 9. Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Skin Permeation Test (Franz Cell Technique) | Nawah Scientific [nawah-scientific.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats [jstage.jst.go.jp]
- 16. spu.edu.sy [spu.edu.sy]
- 17. pharmacy180.com [pharmacy180.com]
In-Vitro Toxicological Profile of Butamben: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butamben, a local anesthetic, functions primarily by blocking voltage-gated sodium and calcium channels, a mechanism central to its analgesic properties.[1][2][3][4][5][6][7] However, a comprehensive toxicological profile of this compound in in-vitro models is notably absent in publicly available literature.[8] While its therapeutic action is understood, potential cytotoxic, genotoxic, and other adverse effects at the cellular level remain largely uncharacterized. This technical guide synthesizes the current understanding of this compound's mechanism of action, explores potential toxicological pathways by drawing parallels with other local anesthetics, and provides detailed experimental protocols for a comprehensive in-vitro toxicological assessment. The significant data gap, particularly the absence of quantitative data such as IC50 values for cytotoxicity and results from genotoxicity assays, underscores the critical need for further research to establish a complete safety profile for this compound.[8][9]
Mechanistic Overview and Postulated Toxicological Pathways
This compound's primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[6] Additionally, it has been shown to inhibit voltage-gated calcium channels.[1][2][3][4] While these actions are responsible for its anesthetic effects, they could also contribute to off-target toxicities.
Although specific studies on this compound are scarce, potential cytotoxic mechanisms can be postulated based on the known effects of other local anesthetics and general principles of toxicology. These may include the induction of apoptosis or necrosis, generation of reactive oxygen species (ROS), and mitochondrial dysfunction.[3][10] The development of liposomal formulations of this compound aimed at reducing its cytotoxicity suggests that the parent compound possesses inherent toxic properties.[5][8]
Signaling Pathways Potentially Implicated in this compound Toxicity
Based on the toxicological profiles of other local anesthetics like bupivacaine, several signaling pathways could be involved in this compound-induced cytotoxicity. However, it is crucial to note that these are hypothetical pathways for this compound and require experimental validation.
Quantitative Toxicological Data
Table 1: In-Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) | Reference |
|---|---|---|---|---|
| Data Not Available | e.g., MTT, LDH | e.g., 24, 48, 72 | N/A | |
| e.g., HEK293 | ||||
| e.g., HepG2 |
| e.g., SH-SY5Y | | | | |
Table 2: In-Vitro Genotoxicity of this compound
| Assay Type | Cell Line/Strain | Metabolic Activation (S9) | Result | Remarks | Reference |
|---|---|---|---|---|---|
| Ames Test | e.g., S. typhimurium TA98, TA100 | With/Without | Data Not Available | ||
| Chromosomal Aberration | e.g., CHO, human lymphocytes | With/Without | Data Not Available |
| Micronucleus Test | e.g., TK6, L5178Y | With/Without | Data Not Available | | |
Detailed Experimental Protocols
To address the existing data gap, the following are detailed protocols for key in-vitro toxicology assays that are essential for evaluating the safety profile of this compound.
Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated cells as controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value from the dose-response curve.
The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, an indicator of necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Genotoxicity Assessment
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]
Protocol:
-
Strain Selection: Use a set of tester strains such as TA98, TA100, TA1535, TA1537, and TA1538, and E. coli WP2 uvrA.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Exposure:
-
Plate Incorporation Method: Mix the tester strain, this compound at various concentrations, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the tester strain, this compound, and S9 mix before adding to the top agar.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.
This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects by scoring micronuclei in the cytoplasm of interphase cells.[4][13]
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, human peripheral blood lymphocytes).
-
Exposure: Treat cells with various concentrations of this compound, with and without S9 metabolic activation, for a short (3-6 hours) and long (approximately 1.5-2 normal cell cycle lengths) duration.
-
Cytokinesis Block (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored.
-
Harvest and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa, DAPI).
-
Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
This test identifies agents that cause structural chromosomal damage in cultured mammalian cells.[14][15]
Protocol:
-
Cell Culture and Exposure: Treat cultured mammalian cells (e.g., CHO, human lymphocytes) with this compound at various concentrations, with and without S9 metabolic activation.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining: Stain the chromosomes with Giemsa.
-
Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
Data Analysis: A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.
Logical Relationships in Toxicological Assessment
The various in-vitro toxicological endpoints are interconnected and provide a comprehensive picture of a compound's potential hazards. The following diagram illustrates the logical flow of assessment.
Conclusion and Future Directions
The current body of scientific literature presents a significant void in the in-vitro toxicological profile of this compound. While its primary anesthetic mechanism is established, a comprehensive understanding of its potential to induce cellular toxicity and genetic damage is critically lacking. This guide provides a framework for the systematic evaluation of this compound's safety profile through a battery of standardized in-vitro assays. The generation of robust and quantitative data from these studies is imperative for a thorough risk-benefit assessment and to guide the development of safer local anesthetic formulations. Researchers, scientists, and drug development professionals are strongly encouraged to undertake these investigations to ensure a complete and reliable toxicological profile for this compound.
References
- 1. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. x-cellr8.com [x-cellr8.com]
- 5. Liposomal this compound gel formulations: toxicity assays and topical anesthesia in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Betaine is a positive regulator of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cardiotoxicity of local anesthetics [repository.usmf.md]
- 9. benchchem.com [benchchem.com]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. researchgate.net [researchgate.net]
- 12. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
The Pharmacological Profile of Butamben: A Technical Guide for Researchers
Introduction
Butamben, chemically known as butyl 4-aminobenzoate, is an ester-type local anesthetic recognized for its prolonged duration of action.[1] Structurally, it conforms to the typical local anesthetic design, featuring a lipophilic aromatic group and a hydrophilic amine group linked by an ester chain.[1] Due to its low water solubility, this compound is primarily utilized for topical anesthesia of the skin and mucous membranes to alleviate pain and pruritus associated with various anorectal and dermatological conditions.[1][2] While historically explored for parenteral administration, such products were withdrawn by the FDA due to its poor solubility.[1] This guide provides an in-depth overview of the pharmacological properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (Nav) in neuronal membranes.[3][4] By binding to these channels, this compound inhibits the influx of sodium ions, a critical step for the depolarization of the nerve membrane and the propagation of action potentials.[4] This blockade of nerve impulse transmission results in a localized anesthetic effect.[4]
Studies have indicated that this compound specifically targets and increases the inactivation of fast sodium channels, which is a key contributor to its analgesic efficacy.[3] Beyond its effect on sodium channels, this compound has also been reported to inhibit voltage-gated calcium channels, particularly L-type (Cav1.2) and T-type channels, as well as delayed rectifier potassium currents.[5] This broader ion channel activity may also contribute to its overall pharmacological profile.[5]
Figure 1: Mechanism of Action of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its route of administration and its chemical nature as an ester.
-
Absorption: When applied topically, this compound exhibits very low systemic absorption, which contributes to its prolonged local effect and favorable safety profile for this application.[1]
-
Distribution: While the specific volume of distribution for this compound has not been determined, it is presumed to be highly bound to plasma proteins, primarily alpha-1-acid glycoprotein, similar to other local anesthetics.[1]
-
Metabolism: As an ester-type anesthetic, this compound is primarily metabolized in the plasma through hydrolysis by butyrylcholinesterase (plasma cholinesterase).[1][6] This enzymatic process breaks down this compound into its constituent metabolites, including para-aminobenzoic acid (PABA).[6]
-
Excretion: The metabolites of this compound are subsequently eliminated from the body via renal excretion in the urine.[1]
Figure 2: Metabolic Pathway of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Half-life (t½) | 90 minutes (unencapsulated) | [1] |
| Volume of Distribution (Vd) | Not Determined | [1] |
| Plasma Protein Binding | High (presumed, primarily to alpha-1-acid glycoprotein) | [1] |
| Clearance | Flow-limited | [1] |
| Metabolism | Hydrolysis via plasma cholinesterase | [1][6] |
| Route of Elimination | Renal (metabolites) | [1] |
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its anesthetic efficacy and potency.
-
Anesthetic Efficacy: this compound is characterized by a long duration of action, making it suitable for the management of chronic pain when administered as a nerve block in experimental and clinical settings.[7] Formulations such as 5% this compound suspensions have been shown to produce prolonged antinociceptive effects.[4]
-
Potency: this compound is considered to be an agent of low potency and short duration of action when compared to some other local anesthetics, though it is noted for its similarity in some respects to benzocaine.[3] Its high lipid solubility is a key determinant of its potency.
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Value/Description | Reference |
| Primary Target | Voltage-gated sodium channels | [3][4] |
| Secondary Targets | Voltage-gated calcium and potassium channels | [1][5] |
| Median Effective Dose (ED50) | Not explicitly reported in the reviewed literature. | |
| Onset of Action | Dependent on formulation and administration route. | |
| Duration of Action | Prolonged, especially in suspension formulations. | [4][7] |
| Potency Comparison | Considered of lower potency relative to amide-type anesthetics like bupivacaine. | [3] |
Toxicology and Safety Profile
The safety profile of this compound is an important consideration for its clinical use.
-
Systemic Toxicity: Due to its low systemic absorption when applied topically, the risk of systemic toxicity is minimal with appropriate use.[1] However, as with all local anesthetics, excessive absorption can lead to adverse effects on the central nervous and cardiovascular systems.
-
Allergic Reactions: As an ester-type anesthetic, this compound is metabolized to PABA, a compound that has been associated with allergic reactions in a subset of the population.[6]
-
Local Tissue Effects: Preclinical trials have reported instances of tissue necrosis and neuritis, which may be associated with its formulation and administration.[1]
-
Methemoglobinemia: There is a potential risk of methemoglobinemia, a rare but serious blood disorder, which can be increased when this compound is combined with certain other medications.[1]
Table 3: Toxicological Data for this compound
| Parameter | Value | Reference |
| LD50 (Mouse, intraperitoneal) | 67 mg/kg | [1] |
| Potential Adverse Effects | Tissue necrosis, neuritis (preclinical), allergic reactions (due to PABA metabolite), methemoglobinemia. | [1][6] |
Experimental Protocols
In Vitro Assessment of Sodium Channel Blockade via Patch-Clamp Electrophysiology
This protocol outlines a method for evaluating the effects of this compound on voltage-gated sodium channels in a neuronal cell line.
-
Objective: To characterize the inhibitory effects of this compound on sodium channel currents.
-
Cell Line: Dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., HEK293) stably expressing the desired sodium channel subtype.
-
Methodology:
-
Cell Preparation: Culture cells to an appropriate confluency. For DRG neurons, prepare fresh tissue slices and enzymatically/mechanically dissociate the neurons.
-
Pipette Preparation: Fabricate borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip with brief, strong suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Recording:
-
In voltage-clamp mode, hold the cell at a potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.
-
Record baseline currents in the absence of the drug.
-
-
Drug Application: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing the desired concentration of this compound.
-
Data Analysis: Measure the peak sodium current amplitude before and after drug application to determine the percentage of inhibition. Analyze changes in channel kinetics (activation, inactivation).
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Dobutamine pharmacokinetics and pharmacodynamics in normal children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Concentration on Median Effective Dose (ED50) for Motor Block of Intrathecal Plain Bupivacaine in Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerve blocks with 5% this compound suspension for the treatment of chronic pain syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asra.com [asra.com]
Butamben's Modulation of Potassium Currents in Dorsal Root Ganglion Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Butamben, a long-acting local anesthetic, on potassium currents in dorsal root ganglion (DRG) neurons. Understanding these interactions is crucial for elucidating its mechanism of action in providing prolonged analgesia and for the development of novel pain therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Overview of this compound's Action on DRG Neurons
This compound, chemically n-butyl-p-aminobenzoate, exerts its anesthetic effects by modulating the electrical excitability of sensory neurons within the dorsal root ganglion.[1][2] A primary mechanism contributing to this effect is the inhibition of voltage-gated potassium (K+) channels, which are critical for regulating neuronal action potential firing patterns and maintaining resting membrane potential. Specifically, this compound has been shown to inhibit two major types of potassium currents in DRG neurons: the transient A-type potassium current (IA) and the sustained delayed rectifier potassium current (IK).[1][3][4]
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory potency of this compound on different potassium currents in DRG neurons has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its effects on native DRG neurons and heterologously expressed channel subunits.
| Target Current/Channel | Preparation | Key Parameter | Value | Reference |
| A-type K+ Current (IA) | Acutely dissociated rat DRG neurons | Selective inhibition at low concentrations | ≤ 1 µM | [1][2] |
| Kv4.2 Channels | Heterologously expressed | Dissociation Constant (KD) | 59 nM | [1][2] |
| Delayed Rectifier K+ Current (IK) | Cultured rat DRG neurons | IC50 | 228 µM | [3][4] |
| Kv1.1 Channels | Heterologously expressed in tsA201 cells | IC50 | 238 µM | [3][4] |
Table 1: Inhibitory Parameters of this compound on Potassium Currents and Channels. This table provides a summary of the concentrations at which this compound affects different potassium currents and specific channel subunits.
Molecular Mechanism of Action
This compound's inhibitory action on potassium channels involves distinct molecular mechanisms depending on the channel type.
-
A-type Potassium Channels (Kv4 family): At physiological pH, the uncharged this compound molecule is thought to engage in hydrophobic interactions, binding near the cytoplasmic entrance of the Kv4 channel pore.[1][2] This leads to a pore-blocking mechanism that inhibits current flow without altering the voltage-dependent gating kinetics of the channel.[1][2] The messages for Kv4.1, Kv4.2, and Kv4.3 subunits have all been identified in rat DRG.[1][2]
-
Delayed Rectifier Potassium Channels (Kv1.1): For the delayed rectifier current, particularly the component mediated by Kv1.1 channels, this compound appears to stabilize the closed conformations of the channel.[3][4] This mechanism also contributes to the overall reduction in potassium efflux.
The proposed interaction of this compound with the A-type potassium channel is visualized in the following diagram.
Caption: Proposed mechanism of this compound's inhibition of A-type potassium channels.
Experimental Protocols
The investigation of this compound's effects on potassium currents in DRG neurons primarily relies on the patch-clamp electrophysiology technique. Below are detailed methodologies synthesized from the cited literature.
Preparation of Dorsal Root Ganglion Neurons
-
Animal Model: Adult rats are typically used as the source for DRG neurons.[1][3]
-
Dissection: Dorsal root ganglia are dissected from the spinal column.
-
Dissociation: The ganglia are treated with a combination of enzymes, such as collagenase and trypsin, to dissociate the individual neurons.
-
Culturing (for delayed rectifier current studies): For studies focusing on the delayed rectifier current, the dissociated neurons may be cultured for a period to allow for recovery and stabilization.[3][4]
-
Plating: The neurons are plated on coated coverslips for electrophysiological recording.
Whole-Cell Patch-Clamp Recording
-
Recording Setup: A standard patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system is used.
-
Pipette Solution (Internal): The patch pipette is filled with a solution mimicking the intracellular ionic composition, typically containing a high concentration of potassium (e.g., K-gluconate or KCl), EGTA to buffer calcium, and ATP to support cellular processes.
-
External Solution: The neurons are bathed in an external solution designed to isolate potassium currents. This solution often contains blockers for sodium and calcium channels (e.g., tetrodotoxin and cadmium chloride) to prevent contamination of the potassium current recordings.
-
Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the neuron's membrane. The membrane patch is then ruptured to achieve the whole-cell recording configuration, allowing for control of the membrane potential and measurement of the total transmembrane current.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and isolate different types of potassium currents.
-
A-type Current (IA): A pre-pulse to a hyperpolarized potential (e.g., -100 mV) is used to remove inactivation, followed by a series of depolarizing test pulses to activate the channels.
-
Delayed Rectifier Current (IK): A holding potential that inactivates the A-type channels (e.g., -40 mV) is used, followed by depolarizing test pulses.
-
-
Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on the recorded potassium currents.
The general workflow for these electrophysiological experiments is illustrated below.
Caption: Experimental workflow for studying this compound's effects on DRG neurons.
Conclusion
This compound effectively inhibits both A-type and delayed rectifier potassium currents in dorsal root ganglion neurons, which likely contributes to its long-duration anesthetic properties. The selective, high-affinity block of A-type channels at low concentrations and the inhibition of delayed rectifier currents at higher concentrations suggest a multifaceted mechanism for reducing neuronal excitability. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of next-generation analgesics targeting specific potassium channel subtypes.
References
- 1. Inhibition of the A-type K+ channels of dorsal root ganglion neurons by the long-duration anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Kv1.1 channels of dorsal root ganglion neurons are inhibited by n-butyl-p-aminobenzoate, a promising anesthetic for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Lipophilicity and Potency: A Technical Guide to Butamben's Anesthetic Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical relationship between the lipophilicity of the local anesthetic butamben and its resulting anesthetic potency. By examining its physicochemical properties, mechanism of action, and comparative efficacy, this document provides a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction: The Significance of Lipophilicity in Local Anesthesia
Local anesthetics are essential therapeutic agents for pain management, functioning by reversibly blocking nerve impulse transmission. Their efficacy is intrinsically linked to their physicochemical properties, with lipophilicity being a paramount determinant of anesthetic potency.[1][2][3] A local anesthetic's ability to traverse the lipid-rich nerve membrane to reach its target site of action—the voltage-gated sodium channel—is directly influenced by its lipid solubility.[4][5] this compound, an ester-type local anesthetic, serves as a compelling case study for this structure-activity relationship. Its notable lipophilicity contributes to a prolonged duration of action, making it a subject of interest for various clinical applications, including the management of chronic pain.[6][7] This guide will delve into the quantitative aspects of this compound's lipophilicity, its impact on anesthetic potency, and the experimental methodologies used to elucidate these properties.
Quantitative Data on this compound and Comparative Local Anesthetics
The following tables summarize key quantitative data for this compound in comparison to other commonly used local anesthetics. This allows for a clear comparison of their physicochemical properties and anesthetic potencies.
Table 1: Physicochemical Properties of this compound and Other Local Anesthetics
| Local Anesthetic | Chemical Class | Molecular Weight ( g/mol ) | pKa | LogP (n-octanol/water) |
| This compound | Ester | 193.25 [8] | 2.5 [9] | 2.87 - 2.98 [9][10] |
| Lidocaine | Amide | 234.34 | 7.9 | 2.44[11] |
| Bupivacaine | Amide | 288.43 | 8.1 | 3.41[11] |
| Ropivacaine | Amide | 274.4 | 8.1 | 2.9[11] |
| Mepivacaine | Amide | 246.35 | 7.6 | 1.95[11] |
| Procaine | Ester | 236.31 | 9.0 | 1.88 |
| Tetracaine | Ester | 264.36 | 8.5 | 3.97 |
Table 2: Anesthetic Potency of this compound and Other Local Anesthetics
| Local Anesthetic | Anesthetic Potency (EC50/ED50) | In Vivo Model |
| This compound | Effective at 5% suspension for prolonged antinociceptive effect [12] | Rat Sciatic Nerve Block (Formalin and Thermal Tests) [12] |
| Bupivacaine | 0.160% (EC50)[13] | Ultrasound-Guided Femoral Nerve Block (Human)[13] |
| Ropivacaine | 0.156% w/v (EC50)[14] | Epidural Analgesia in Labor (Human)[14] |
| Lidocaine | 0.5% for sensory block[1] | Infiltration Anesthesia (Various models) |
| Mepivacaine | ~1% for nerve block | Infiltration Anesthesia (Various models) |
Mechanism of Action: A Molecular Perspective
The primary mechanism of action for local anesthetics, including this compound, is the blockade of voltage-gated sodium channels within the neuronal membrane.[4][15] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[12][16]
The lipophilicity of this compound is crucial for it to penetrate the lipid bilayer of the nerve cell in its un-ionized form.[4] Once in the axoplasm, an equilibrium is established, and the ionized form of the this compound molecule binds to a specific receptor site within the sodium channel, stabilizing it in the inactivated state.[4][16] This state-dependent binding is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[15]
In addition to its primary action on sodium channels, this compound has also been shown to inhibit voltage-gated calcium channels, which may further contribute to its anesthetic and analgesic effects by reducing neuronal excitability.[17]
Caption: Signaling pathway of this compound's anesthetic action.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Lipophilicity (logP) by the Shake-Flask Method (Adapted from OECD Guideline 107)
This protocol outlines the classic shake-flask method for determining the n-octanol/water partition coefficient (logP).[4][18][19]
Objective: To determine the logP value of this compound.
Materials:
-
This compound
-
n-Octanol (analytical grade, saturated with water)
-
Water (high purity, saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be low enough to remain within the linear range of the analytical method.
-
Partitioning:
-
In a centrifuge tube, add a known volume of the this compound stock solution in n-octanol.
-
Add a known volume of the pre-saturated water. The volume ratio of n-octanol to water should be varied in different experiments (e.g., 1:1, 2:1, 1:2) to ensure the accuracy of the determination.
-
-
Equilibration: Cap the tubes tightly and shake them for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours at a constant temperature).
-
Phase Separation: Centrifuge the tubes at a moderate speed until the two phases are completely separated.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase ([this compound]octanol) to its concentration in the aqueous phase ([this compound]water). The logP is the logarithm of this value.
Caption: Experimental workflow for logP determination.
In Vivo Assessment of Anesthetic Potency: Rat Sciatic Nerve Block Model
This protocol is based on methods used to evaluate the efficacy of local anesthetics in a rodent model.[12][20]
Objective: To evaluate the anesthetic potency and duration of action of a this compound suspension.
Materials:
-
This compound suspension (e.g., 5%)[12]
-
Adult male Sprague-Dawley rats
-
General anesthetic for induction (e.g., isoflurane)
-
Nerve stimulator for accurate nerve localization
-
Testing apparatus for sensory block (e.g., von Frey filaments for mechanical threshold, radiant heat source for thermal latency)
-
Testing apparatus for motor block (e.g., grip strength meter)
Procedure:
-
Animal Preparation: Anesthetize the rat with a general anesthetic. Shave the hair over the thigh of the hind limb to be injected.
-
Sciatic Nerve Localization: Use a nerve stimulator to precisely locate the sciatic nerve.
-
Injection: Once the nerve is located, inject a specific volume of the this compound suspension perineurally. A control group should receive a saline injection.
-
Assessment of Anesthetic Block:
-
Sensory Block: At predetermined time intervals, assess the sensory block by applying a stimulus to the plantar surface of the hind paw.
-
Motor Block: Assess motor function by measuring the grip strength of the injected hind limb.
-
-
Data Analysis:
-
The onset of anesthesia is the time to the loss of response to the sensory stimulus.
-
The duration of anesthesia is the time from onset until the return of the sensory response to baseline.
-
The degree of motor block can be scored and compared over time.
-
If different concentrations of this compound are tested, a dose-response curve can be generated to estimate the ED50.
-
Caption: Workflow for in vivo anesthetic potency assessment.
In Vitro Assessment of Sodium Channel Blockade: Patch-Clamp Electrophysiology
This protocol provides a general framework for studying the effects of this compound on voltage-gated sodium channels in cultured cells.[9][23]
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium currents.
Materials:
-
Cell line expressing voltage-gated sodium channels (e.g., HEK-293 cells transfected with a specific sodium channel subtype)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
This compound stock solution
Procedure:
-
Cell Culture: Culture the cells expressing the sodium channels of interest.
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with the intracellular solution.
-
Whole-Cell Patch-Clamp:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording Sodium Currents:
-
Apply a series of voltage-clamp protocols to elicit and record sodium currents in the absence of this compound (baseline).
-
Protocols can be designed to assess tonic block, use-dependent block, and the effect on channel gating properties.
-
-
Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Recording in the Presence of this compound: Repeat the voltage-clamp protocols to record sodium currents in the presence of this compound.
-
Data Analysis:
-
Measure the peak sodium current amplitude before and after this compound application to determine the percentage of inhibition.
-
By testing a range of this compound concentrations, a dose-response curve can be constructed to calculate the IC50 value.
-
Caption: Workflow for patch-clamp analysis of sodium channels.
Conclusion: The Interplay of Structure and Function
The anesthetic potency of this compound is inextricably linked to its high lipophilicity. This physicochemical property enables the molecule to efficiently penetrate the nerve membrane and access its target, the voltage-gated sodium channel. The prolonged duration of action observed with this compound, particularly when formulated as a suspension, is a direct consequence of its lipid solubility, which allows for the formation of a drug depot at the site of administration.[7] Understanding this fundamental relationship between lipophilicity and potency is crucial for the rational design and development of new local anesthetic agents with improved therapeutic profiles. The experimental protocols detailed in this guide provide a framework for the continued investigation of these critical structure-activity relationships in the field of local anesthesia.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. oecd.org [oecd.org]
- 5. benchchem.com [benchchem.com]
- 6. Nerve blocks with 5% this compound suspension for the treatment of chronic pain syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antinociceptive and histologic effect of sciatic nerve blocks with 5% this compound suspension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of prolonged peri-neural bupivacaine infusion in rat sciatic nerves (axon and myelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 20. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tail flick test - Wikipedia [en.wikipedia.org]
- 22. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Beyond Sodium Channels: An In-depth Technical Guide to the Molecular Targets of Butamben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben (n-butyl-p-aminobenzoate) is a long-acting local anesthetic traditionally recognized for its mechanism of action involving the blockade of voltage-gated sodium channels, which is central to its efficacy in pain management. However, emerging evidence reveals a broader pharmacological profile, with this compound interacting with a variety of other molecular targets. This technical guide provides a comprehensive exploration of these non-sodium channel targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. Understanding these alternative interactions is crucial for a complete comprehension of this compound's therapeutic effects and potential side-effect profile, and may open new avenues for drug development.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on its various molecular targets beyond sodium channels.
Table 1: Inhibition of Voltage-Gated Calcium Channels by this compound
| Channel Type | Preparation | Method | Key Parameters | Value | Reference |
| L-type (Cav1.2) | Undifferentiated rat PC12 cells | Whole-cell patch-clamp | % Inhibition of total barium current at 500 µM this compound | 90% ± 3% | [1][2][3] |
| N-type | Small-diameter dorsal root ganglion neurons from newborn mice | Whole-cell patch-clamp | IC50 for inhibition of whole-cell barium current | 207 ± 14 µM | [4][5] |
| T-type | Small-diameter dorsal root ganglion neurons from newborn mice | Whole-cell patch-clamp | IC50 for inhibition of T-type barium currents | ~200 µM | [4][6] |
Table 2: Inhibition of Voltage-Gated Potassium Channels by this compound
| Channel Type | Preparation | Method | Key Parameters | Value | Reference |
| A-type (Kv4.2) | Heterologously expressed in mammalian cells | Whole-cell patch-clamp | KD | 59 nM | [7] |
| Delayed Rectifier | Cultured dorsal root ganglion (DRG) neurons | Whole-cell patch-clamp | IC50 | 228 µM |
Table 3: Modulation of TRP Channels by this compound
| Channel Type | Preparation | Method | Key Parameters | Value | Reference |
| TRPA1 | Heterologously expressed in HEK cells | Ca2+ imaging and whole-cell electrophysiology | IC50 for inhibition | ~70 µM | [8] |
| TRPA1 | Heterologously expressed in HEK cells | Ca2+ imaging and whole-cell electrophysiology | Concentration for activation | Millimolar concentrations | [9] |
| TRPV4 | Heterologously expressed in HEK cells | Ca2+ imaging and whole-cell electrophysiology | IC50 for inhibition | ~20 µM | [8][10] |
Experimental Protocols
The primary experimental technique used to elucidate the effects of this compound on the ion channels detailed above is the whole-cell patch-clamp method. This electrophysiological technique allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation:
-
For L-type calcium channel studies, undifferentiated rat pheochromocytoma (PC12) cells are a common model.[1][2]
-
For N-type and T-type calcium and potassium channel studies, acutely dissociated or cultured dorsal root ganglion (DRG) neurons from neonatal rats or mice are frequently used, as these neurons are involved in pain signaling.[4][6][7]
-
For TRP channel studies, Human Embryonic Kidney (HEK293) cells heterologously expressing the specific channel subtype are often employed.[8][9]
-
Cells are cultured on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Solutions:
-
External (Bath) Solution: To isolate the currents of interest, other ionic currents are pharmacologically blocked. For example, when recording calcium channel currents, potassium currents are eliminated using K+-free solutions, and sodium currents are blocked by replacing Na+ with a non-permeant cation or by using specific blockers like tetrodotoxin (TTX). Barium (Ba2+) is often used as the charge carrier instead of Ca2+ to increase the current amplitude and reduce calcium-dependent inactivation.[1]
-
Internal (Pipette) Solution: The solution filling the recording pipette typically contains a cesium (Cs+) salt to block outward potassium currents from the inside. A calcium chelator such as EGTA is included to buffer intracellular calcium concentrations.[4]
-
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of approximately 1 µm is fabricated using a micropipette puller. The resistance of the pipette when filled with the internal solution is typically between 3-7 MΩ.[11]
-
The pipette is pressed against the membrane of a selected cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ), known as a "gigaseal".[11]
-
A brief pulse of stronger suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This provides a low-resistance electrical access to the cell's interior.[11]
-
The cell is allowed to stabilize for 5-10 minutes to allow for the dialysis of the pipette solution into the cell.[11]
-
-
Voltage-Clamp Protocol:
-
The membrane potential of the cell is clamped at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.[4]
-
To activate the voltage-gated channels, the membrane potential is stepped to a series of depolarizing potentials. The specific voltage protocol depends on the channel being studied. For example, T-type calcium channels are activated by low-voltage stimulation (e.g., a step to -40 mV).[6]
-
The resulting inward or outward currents are recorded and analyzed.
-
-
Drug Application:
-
After obtaining a stable baseline recording of the ionic currents, the external solution containing a known concentration of this compound is perfused over the cell.[11]
-
The effect of this compound on the channel currents is recorded.
-
To assess the reversibility of the drug's effect, the this compound-containing solution is washed out and replaced with the drug-free external solution.[11]
-
Caption: Experimental workflow for whole-cell patch-clamp recording.
Signaling Pathways Modulated by this compound
The interaction of this compound with various ion channels leads to the modulation of several downstream signaling pathways, contributing to its overall pharmacological effect.
Voltage-Gated Calcium Channels (VGCCs)
Inhibition of VGCCs by this compound reduces calcium influx into neurons, which has significant consequences for neuronal signaling and excitability.
-
L-type (Cav1.2) Calcium Channels: Inhibition of L-type calcium channels can impact signaling pathways regulated by protein kinase A (PKA) and protein kinase C (PKC). These kinases are involved in a wide range of cellular processes, including gene expression and synaptic plasticity.
-
N-type Calcium Channels: These channels are critical for neurotransmitter release at presynaptic terminals. By inhibiting N-type channels, this compound can reduce the release of excitatory neurotransmitters, such as glutamate, thereby dampening pain signal transmission.[4][5]
-
T-type Calcium Channels: T-type channels contribute to setting the threshold for action potential firing. Their inhibition by this compound can lead to a hyperpolarizing shift in the inactivation curve, making it more difficult for neurons to fire action potentials.[6]
Caption: this compound's effect on VGCC signaling pathways.
Voltage-Gated Potassium Channels (Kv4.2)
Inhibition of Kv4.2 channels, which are responsible for a rapidly inactivating A-type potassium current, can lead to a prolongation of the action potential and increased neuronal excitability. However, studies have also shown that Kv4.2 inhibition can induce synaptic potentiation through a calcium-dependent mechanism that involves the activation of PKA and PKC signaling pathways.[12] This suggests a more complex role for Kv4.2 modulation in synaptic plasticity.
Caption: this compound's modulation of Kv4.2 signaling.
Transient Receptor Potential (TRP) Channels
This compound has been shown to modulate the activity of TRPA1 and TRPV4 channels, which are involved in sensing a variety of noxious stimuli and play a significant role in inflammation and pain.
-
TRPA1 and TRPV4 Inhibition: By inhibiting these channels, this compound can reduce the cellular response to inflammatory mediators and painful stimuli. This action likely contributes to its analgesic and anti-inflammatory properties.[9][10]
-
TRPA1 Activation: At higher concentrations, this compound can activate TRPA1 channels. This dual effect suggests a complex, concentration-dependent interaction with this channel, which may have implications for its therapeutic window and potential side effects.[9]
Caption: this compound's interaction with TRP channel signaling.
Conclusion
The pharmacological profile of this compound extends significantly beyond its well-established role as a sodium channel blocker. Its interactions with voltage-gated calcium and potassium channels, as well as TRP channels, contribute to a complex mechanism of action that underlies its therapeutic efficacy in pain management. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to further investigate these alternative molecular targets. A deeper understanding of these interactions will not only refine our knowledge of this compound's pharmacology but also has the potential to guide the development of novel analgesics with improved efficacy and safety profiles. Future research should focus on further delineating the downstream signaling cascades affected by this compound and exploring the clinical relevance of these non-sodium channel interactions.
References
- 1. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of sensory neuronal TRPs contributes to anti-nociception by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Kv4.2 Regulates Basal Synaptic Strength by Inhibiting R-Type Calcium Channels in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of Butamben by Cholinesterase and its Resulting Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Butamben, a local anesthetic of the ester type, undergoes metabolic degradation primarily through hydrolysis catalyzed by cholinesterases. This process is critical for its pharmacokinetic profile and clearance from the body. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, focusing on the role of cholinesterases, the resulting metabolites, and the experimental protocols for studying this metabolic pathway. A detailed understanding of this process is essential for drug development professionals and researchers working on local anesthetics and drug metabolism.
Introduction
This compound, chemically known as butyl p-aminobenzoate, is an ester local anesthetic. Like other ester-type local anesthetics, its metabolic fate is predominantly determined by ester hydrolysis.[1] This hydrolysis is primarily mediated by plasma cholinesterases, leading to the formation of pharmacologically inert metabolites that are subsequently excreted.[1] A thorough characterization of this metabolic pathway is crucial for understanding the drug's duration of action, potential for systemic toxicity, and overall pharmacokinetic behavior.
The Role of Cholinesterases in this compound Metabolism
Cholinesterases are a family of enzymes that catalyze the hydrolysis of choline esters and other related compounds. The two main types of cholinesterases in the human body are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase.[2] While AChE is primarily found in neuronal synapses and red blood cells, BChE is abundant in the plasma and liver, making it the principal enzyme responsible for the systemic hydrolysis of ester-containing drugs like this compound.[3]
The hydrolysis of this compound by BChE breaks the ester bond, yielding two primary metabolites: 4-aminobenzoic acid (PABA) and butan-1-ol.
Metabolic Pathway of this compound
The enzymatic reaction can be summarized as follows:
Quantitative Analysis of this compound Hydrolysis
Enzyme Kinetic Parameters
The hydrolysis of this compound by cholinesterase is expected to follow Michaelis-Menten kinetics. The key parameters to be determined are the Michaelis constant (Km) and the maximum velocity (Vmax).
Table 1: Hypothetical Enzyme Kinetic Parameters for this compound Hydrolysis
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) |
| Butyrylcholinesterase (Human Plasma) | This compound | Data to be determined | Data to be determined |
| Acetylcholinesterase (Human RBC) | This compound | Data to be determined | Data to be determined |
Metabolite Quantification
The formation of the primary metabolites, 4-aminobenzoic acid and butan-1-ol, can be quantified over time to determine the rate of this compound metabolism.
Table 2: Quantification of this compound Metabolites Over Time
| Time (minutes) | This compound (µM) | 4-Aminobenzoic Acid (µM) | Butan-1-ol (µM) |
| 0 | Initial Concentration | 0 | 0 |
| 10 | Data to be determined | Data to be determined | Data to be determined |
| 30 | Data to be determined | Data to be determined | Data to be determined |
| 60 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the hydrolysis of this compound by cholinesterase.
Cholinesterase Activity Assay (Ellman's Method)
The Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase activity. It is based on the reaction of the thiol-containing product of substrate hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. While the natural substrate for cholinesterase is a choline ester, this method can be adapted to measure the hydrolysis of other esters like this compound by monitoring the disappearance of the substrate or the appearance of a product through other analytical techniques in conjunction with the basic principles of the enzyme assay.
Workflow for Cholinesterase Activity Assay
Materials:
-
This compound
-
Human plasma or purified butyrylcholinesterase
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute to working concentrations in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Dilute the human plasma or purified BChE to the desired concentration in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate or a cuvette, add the phosphate buffer, DTNB solution, and the enzyme solution.
-
Include control wells with no enzyme (to measure non-enzymatic hydrolysis) and no substrate (to measure background absorbance).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over a set period at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of the colored product (14,150 M-1cm-1) to convert the rate of absorbance change to the rate of product formation.
-
Enzyme activity is typically expressed in units/mL or units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Quantification of this compound and its Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying this compound and its primary metabolites, 4-aminobenzoic acid and butan-1-ol.
Workflow for HPLC Analysis
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)
-
This compound, 4-aminobenzoic acid, and butan-1-ol standards
-
Reagents for sample preparation (e.g., acetonitrile for protein precipitation)
Procedure:
-
Sample Preparation:
-
At various time points of the enzymatic reaction, take an aliquot and quench the reaction (e.g., by adding a strong acid or an organic solvent).
-
Precipitate the proteins by adding a solvent like acetonitrile, followed by centrifugation to pellet the protein.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Develop a suitable gradient or isocratic elution method to achieve good separation of this compound, 4-aminobenzoic acid, and butan-1-ol.
-
Set the detector to a wavelength where all compounds have reasonable absorbance (for UV detection) or use appropriate mass transitions for MS detection.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions containing known concentrations of this compound and its metabolites.
-
Inject the standards to generate a calibration curve for each analyte.
-
Inject the prepared samples and quantify the concentrations of this compound, 4-aminobenzoic acid, and butan-1-ol by comparing their peak areas to the respective calibration curves.
-
Conclusion
The hydrolysis of this compound by plasma cholinesterases is a fundamental metabolic pathway that governs its efficacy and safety as a local anesthetic. This guide has provided a detailed overview of this process, including the enzymatic mechanism, the resulting metabolites, and comprehensive experimental protocols for its investigation. The provided frameworks for data presentation and experimental workflows offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at fully characterizing the metabolism of this compound and other ester-type local anesthetics. Future research should focus on determining the specific kinetic parameters of this compound hydrolysis by both BChE and AChE to further refine our understanding of its pharmacokinetic profile.
References
In-Silico Modeling of Butamben Binding to Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, a long-acting local anesthetic, exerts its therapeutic effects by modulating the activity of various ion channels, thereby reducing neuronal excitability.[1][2] Understanding the molecular interactions between this compound and its target ion channels is crucial for optimizing its clinical efficacy and safety profile. In-silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful computational microscope to elucidate these interactions at an atomic level. This technical guide offers an in-depth overview of the in-silico modeling of this compound binding to key ion channels, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound with various voltage-gated ion channels. This data is essential for the parameterization and validation of in-silico models.
Table 1: Inhibitory Concentrations (IC50) of this compound on Ion Channels
| Ion Channel Type | Preparation | IC50 Value (µM) | Reference |
| T-type Ca²⁺ Channels | Small-diameter dorsal root ganglion neurons from newborn mice | ~200 | [3] |
| Delayed Rectifier K⁺ Channels | Cultured dorsal root ganglion (DRG) neurons | 228 | [4] |
| Kv1.1 K⁺ Channels | Heterologously expressed in mammalian tsA201 cells | 238 | [4] |
Table 2: Binding Affinity and Percent Inhibition of this compound
| Ion Channel Type | Preparation | Parameter | Value | Reference |
| Kv4.2 K⁺ Channels | Heterologously expressed | Kd | 59 nM | [5][6][7] |
| L-type Ca²⁺ Channels | Undifferentiated rat PC12 cells | % Inhibition of total barium current at 500 µM this compound | 90% ± 3% | [8][9][10] |
| Fast Na⁺ Channels | Cultured rat sensory neurons | Effect at 100 µM this compound | Increased firing threshold and blocked action potential | [11] |
Mechanism of Action and In-Silico Modeling Insights
This compound's primary mechanism of action involves the blockade of ion channels, thereby inhibiting the generation and propagation of action potentials.[4] The specific interactions and mechanisms can be explored using computational approaches.
Sodium (Na⁺) Channels
An in-silico approach to model this compound binding to a sodium channel, such as Nav1.7 (a key channel in pain pathways), would typically involve:
-
Homology Modeling: Building a three-dimensional model of the human Nav1.7 channel based on the crystal structure of a related bacterial or mammalian sodium channel.
-
Molecular Docking: Predicting the preferred binding pose and affinity of this compound within the channel's inner pore, targeting the known local anesthetic binding site.
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the this compound-Nav1.7 complex within a lipid bilayer to assess the stability of the binding pose and identify key intermolecular interactions over time.
Potassium (K⁺) Channels
This compound has been shown to inhibit both delayed rectifier and A-type potassium channels.[4][6] For Kv4.2 channels, a member of the A-type potassium channel family, this compound exhibits high-affinity partial inhibition with a reported Kd of 59 nM.[5][6][7] The proposed mechanism is a pore-blocking mechanism where this compound binds near the narrow cytoplasmic entrance of the channel.[5][6] In contrast, for Kv1.1 channels, this compound appears to act via an allosteric mechanism, stabilizing the closed conformation of the channel.[4]
In-silico investigation of this compound's interaction with potassium channels would follow a similar workflow to that described for sodium channels, with a focus on identifying the specific residues in the pore region or allosteric sites that contribute to binding. For instance, in Kv4.2, mutagenesis studies have implicated conserved hydrophobic residues in the S6 segment in drug binding.[5][6]
Calcium (Ca²⁺) Channels
This compound inhibits both L-type and T-type voltage-gated calcium channels.[3][8] It reversibly suppresses the total whole-cell barium current (carried by calcium channels) in PC12 cells, with a 90% inhibition at a concentration of 500 µM for L-type channels.[8][9][10] For T-type calcium channels in dorsal root ganglion neurons, the IC50 value is approximately 200 µM.[3] The inhibition of these channels likely contributes to this compound's analgesic effects by reducing neurotransmitter release at synapses.
Experimental Protocols
Detailed experimental protocols are essential for generating the high-quality data required for robust in-silico modeling.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of compounds on ion channel function.[14][15]
Objective: To measure the effect of this compound on the ionic currents flowing through specific voltage-gated ion channels (e.g., Na⁺, K⁺, or Ca²⁺ channels) in isolated cells.
Methodology:
-
Cell Preparation: Use a cell line stably or transiently expressing the ion channel of interest (e.g., HEK293 cells) or primary neurons cultured on coverslips.
-
Recording Setup: Place the coverslip in a recording chamber on an inverted microscope stage and perfuse with an external physiological solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution appropriate for the ion channel being studied (e.g., a K-gluconate-based solution for potassium channels).
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage-Clamp Recordings: Clamp the cell membrane at a specific holding potential using a patch-clamp amplifier. Apply a series of voltage steps (voltage protocol) to elicit ionic currents through the channels of interest.
-
Drug Application: Perfuse the cell with the external solution containing various concentrations of this compound and record the resulting changes in the ionic currents.
-
Data Analysis: Analyze the recorded currents to determine parameters such as the percentage of inhibition, IC50 values, and effects on channel gating kinetics (activation, inactivation, and deactivation).
IC50 Determination
Objective: To determine the concentration of this compound that produces 50% inhibition of the current through a specific ion channel.
Methodology:
-
Data Collection: Using the whole-cell patch-clamp technique, record the peak current amplitude at a specific test potential in the absence (control) and presence of at least five different concentrations of this compound.
-
Data Normalization: For each concentration, express the remaining current as a percentage of the control current.
-
Curve Fitting: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (e.g., the Hill equation) using a non-linear regression analysis.[16][17]
-
IC50 Calculation: The IC50 value is the concentration at which the fitted curve crosses the 50% inhibition level.[16]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound's interaction with ion channels and a typical experimental workflow.
Caption: this compound's inhibitory effects on ion channels.
Caption: Workflow for in-silico and in-vitro analysis.
Caption: Neuronal action potential and this compound's targets.
Conclusion
In-silico modeling serves as an indispensable tool for dissecting the molecular mechanisms underlying this compound's interaction with ion channels. By integrating quantitative experimental data with computational simulations, researchers can gain a deeper understanding of its structure-activity relationships, paving the way for the rational design of novel local anesthetics with improved therapeutic profiles. This guide provides a foundational framework for researchers embarking on the in-silico investigation of this compound and its effects on neuronal excitability.
References
- 1. ovid.com [ovid.com]
- 2. Novel Molecular Determinants in the Pore Region of Sodium Channels Regulate Local Anesthetic Binding | Semantic Scholar [semanticscholar.org]
- 3. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signaling - Wikipedia [en.wikipedia.org]
- 5. Going native: voltage-gated potassium channels controlling neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Key Player in Cellular Communication: Neuronal Calcium Signaling - Creative Biolabs [neuros.creative-biolabs.com]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 9. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 15. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ww2.amstat.org [ww2.amstat.org]
Methodological & Application
Application Notes and Protocols: Investigating Butamben's Effects on Voltage-Gated Ion Channels Using Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Butamben, a long-acting local anesthetic, exerts its therapeutic effects by modulating the activity of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in excitable cells.[1][2] Patch-clamp electrophysiology is a powerful technique that allows for the detailed characterization of how compounds like this compound interact with these channels at the molecular level.[1] This document provides a comprehensive guide for utilizing patch-clamp techniques to study the effects of this compound on voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.
Mechanism of Action
This compound's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels.[1][2] This inhibition is state-dependent, with a higher affinity for the open and inactivated states of the channel, a characteristic feature of many local anesthetics.[1][3] By stabilizing the inactivated state, this compound shifts the voltage dependence of inactivation towards more hyperpolarized potentials, thereby reducing the number of available channels that can open in response to depolarization.[1][2] This action effectively raises the threshold for action potential generation and slows nerve impulse conduction.[2]
In addition to its effects on Nav channels, this compound has also been shown to modulate the activity of other ion channels, which may contribute to its overall pharmacological profile. These include the inhibition of delayed rectifier potassium currents and various subtypes of voltage-gated calcium channels, including L-type and T-type channels.[1][4] The modulation of these channels can influence neuronal repolarization, firing patterns, and neurotransmitter release.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various voltage-gated ion channels as determined by patch-clamp studies.
| Ion Channel Subtype | Cell Type | This compound Concentration | Effect | IC50 | Reference |
| Voltage-Gated Sodium Channels (Nav) | |||||
| Fast Na+ Current (INa,F) | Rat Dorsal Root Ganglion (DRG) Neurons | 100 µM | Increased inactivation, ~12 mV hyperpolarizing shift in inactivation curve | Not specified | [2] |
| Voltage-Gated Potassium Channels (Kv) | |||||
| Delayed Rectifier K+ Current | Dorsal Root Ganglion (DRG) Neurons | Not specified | Inhibition | Not specified | [1] |
| Kv1.1 | Heterologous Expression System | Not specified | Inhibition | 238 µM | [5] |
| Voltage-Gated Calcium Channels (Cav) | |||||
| Total and L-type Ba2+ Currents | Rat PC12 Cells | 500 µM | ~90% reversible suppression of total current | Not specified | [6][7][8] |
| L-type | Small-diameter DRG neurons from newborn mice | Not specified | Inhibition | 207 ± 14 µM | |
| T-type | Small-diameter DRG neurons from newborn mice | 200 µM | Inhibition and accelerated kinetics | ~200 µM | [4] |
Experimental Protocols
This section outlines a detailed methodology for investigating the effects of this compound on voltage-gated sodium channels using the whole-cell patch-clamp technique. The protocol can be adapted for studying other voltage-gated ion channels.
Cell Preparation
-
Cell Line: Dorsal root ganglion (DRG) neurons are a suitable model as they express the Nav channels that are key targets for local anesthetics.[1][2] Alternatively, cell lines heterologously expressing specific Nav channel subtypes can be used for more targeted studies.
-
Cell Culture: Culture DRG neurons or the chosen cell line according to standard protocols. For DRG neurons, neonatal rats can be used as a source.[2]
-
Plating: Plate cells onto glass coverslips at an appropriate density to allow for isolated, healthy cells for patching.
Solutions and Reagents
-
External (Extracellular) Solution (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Adjust pH to 7.4 with NaOH and osmolarity to 305-315 mOsm.[9] Bubble the solution with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH and osmolarity to 260-280 mOsm.[9] Filter the solution through a 0.2 µm syringe filter.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO. The final concentration of the solvent in the external solution should be kept low (e.g., <0.1%) to avoid off-target effects.
Patch-Clamp Electrophysiology
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[1]
-
Establishing a Gigaohm Seal:
-
Mount the coverslip with cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Approach a healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).[1] Gentle suction can be applied if necessary.
-
-
Achieving Whole-Cell Configuration:
-
After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip.[1] This is visually confirmed by a change in the capacitive transients.
-
Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the internal solution into the cell.[1]
-
Voltage-Clamp Recordings
-
Holding Potential: Clamp the cell at a holding potential of -70 mV or -80 mV to ensure that the majority of Nav channels are in the resting state.[1]
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: To determine the effect of this compound on the peak sodium current, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) from the holding potential.
-
Steady-State Inactivation: To assess the voltage-dependence of inactivation, apply a series of 500 ms prepulses to various potentials (e.g., from -120 mV to -10 mV in 10 mV increments) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV). The normalized current amplitude from the test pulse is plotted against the prepulse potential.
-
Recovery from Inactivation: To measure the time course of recovery from inactivation, a two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at the holding potential before a second test pulse is applied.
-
-
Drug Application:
-
Obtain stable baseline recordings in the drug-free external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.[1]
-
Allow sufficient time for the drug effect to reach a steady state before recording the post-drug currents using the same voltage protocols.
-
-
Washout: To test for the reversibility of the drug's effects, perfuse the chamber with the drug-free external solution.[1]
Data Analysis
-
Analyze the recorded currents using appropriate software (e.g., pCLAMP, PatchMaster).
-
Measure the peak current amplitude for the I-V relationship.
-
For steady-state inactivation, fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
For recovery from inactivation, fit the time course with an exponential function to determine the time constant of recovery.
-
Calculate the percentage of current inhibition by this compound at various concentrations to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for patch-clamp analysis of this compound.
Signaling Pathway of this compound Action on Nav Channels
Caption: this compound's state-dependent blockade of Nav channels.
References
- 1. benchchem.com [benchchem.com]
- 2. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for Developing an In-vivo Model of Butamben-Induced Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, a long-acting local anesthetic, functions by blocking nerve impulses, primarily through the inhibition of voltage-gated sodium channels.[1] Its utility in providing prolonged analgesia has been a subject of considerable research, particularly in the development of novel formulations to enhance its efficacy and duration of action. These application notes provide a comprehensive guide to developing an in-vivo model for evaluating the anesthetic properties of this compound and its various formulations.
This compound's mechanism of action also involves the modulation of other ion channels, including potassium and calcium channels, which contributes to its overall anesthetic effect.[2][3][4][5][6][7] Due to its low water solubility, research has focused on advanced delivery systems such as liposomal and gel formulations to improve its bioavailability and prolong its anesthetic effects.[8][9][10][11][12] This document outlines detailed protocols for assessing this compound-induced anesthesia in rodent models, a critical step in the preclinical evaluation of its therapeutic potential.
Mechanism of Action: Signaling Pathway
This compound exerts its anesthetic effect by primarily blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of pain signals.[1][8][11] Additionally, this compound has been shown to inhibit certain types of potassium and calcium channels, further contributing to the reduction of neuronal excitability.[2][3][4][5][6][7]
Data Presentation: In-Vivo Efficacy of this compound Formulations
The following tables summarize quantitative data from preclinical studies on this compound, providing a comparative overview of its anesthetic efficacy in various formulations.
Table 1: Anesthetic Duration of this compound Formulations in Rabbits
| Formulation | This compound Concentration | Mean Anesthetic Duration (minutes) | Reference |
| Hydroalcoholic Solution | 1% | 40 | [9] |
| Single-Loaded (SL) Liposomes | 1% | > 40 (significantly increased) | [9] |
| Double-Loaded (DL) Liposomes | 1% (0.5% in bilayer, 0.5% as complex in core) | 60 | [9] |
Table 2: Comparative Anesthetic Duration of Local Anesthetics in Mice (Tail Flick Test)
| Anesthetic | Concentration | Mean Sensory Block Duration (minutes) | Reference |
| Procaine | 1% | 2 +/- 4 | [13] |
| Lidocaine | 1% | 20 +/- 10 | [13] |
| Tetracaine | 1% | 40 +/- 10 | [13] |
| Lidocaine with Epinephrine | 1% | 66 +/- 15 | [13] |
Table 3: Dose-Response of Local Anesthetics in Mice (Vocalization Test)
| Anesthetic | Concentration | Median Analgesic Time (minutes) | Reference |
| Bupivacaine | 0.015% | 15 | [14] |
| Bupivacaine | 0.0625% | 40 | [14] |
| Bupivacaine | 0.25% | 55 | [14] |
| Chloroprocaine | 0.125% | 30 | [14] |
| Chloroprocaine | 0.25% | 50 | [14] |
| Chloroprocaine | 2.0% | 55 | [14] |
Experimental Protocols
This section provides detailed methodologies for conducting an in-vivo study to evaluate the anesthetic efficacy of this compound.
Experimental Workflow
The overall workflow for the in-vivo assessment of this compound-induced anesthesia is depicted below.
I. Animal Preparation and Acclimation
-
Animal Model: Male Wistar rats (200-250g) or adult male and female Sprague Dawley rats are suitable models.[15][16] Mice are also commonly used.[13][14][17]
-
Acclimation: House the animals in a controlled environment for at least 3 days prior to the experiment to allow for physiological and psychological stabilization.[17]
-
Handling: Handle the animals for several days before the experiment to accustom them to the procedures and reduce stress.
II. This compound Formulation and Administration
-
Formulation Preparation: Prepare this compound formulations (e.g., solution, liposomal suspension, gel) at the desired concentrations. A common concentration for in-vivo studies is 1% w/v.[9][10] For novel formulations, a dose-response study is recommended.
-
Administration Route: For local anesthesia models, subcutaneous injection is a common and effective route.[14][15][18]
-
Injection Procedure:
-
Gently restrain the animal.
-
For the tail-flick test, inject a small volume (e.g., 20 µL for mice) subcutaneously at the base of the tail.[13]
-
For assessing anesthesia in the hind paw (Von Frey test), inject the formulation into the plantar surface of the paw.
-
For a more general assessment of skin anesthesia, inject subcutaneously over the abdomen.[14]
-
III. Assessment of Anesthetic Depth
A. Tail-Flick Test (Thermal Nociception)
This test measures the latency of the tail withdrawal reflex from a thermal stimulus.[19][20][21][22]
-
Apparatus: Use a tail-flick analgesiometer that applies a focused beam of radiant heat to the tail.
-
Baseline Measurement: Before drug administration, determine the baseline tail-flick latency (TFL) for each animal. A normal response time is typically 3 to 5 seconds.[20]
-
Procedure:
-
Place the animal in the restraining tube of the apparatus.
-
Position the tail over the heat source.
-
Start the timer and the heat stimulus simultaneously.
-
The timer stops automatically when the animal flicks its tail.
-
Set a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.[20]
-
-
Data Collection: Record the TFL at regular intervals (e.g., every 10 minutes) after this compound administration until the TFL returns to baseline.[13] An increased latency indicates an analgesic/anesthetic effect.[20]
B. Von Frey Test (Mechanical Nociception)
This test assesses the withdrawal threshold to a mechanical stimulus and is used to measure mechanical allodynia.[16][23][24][25]
-
Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20 minutes.[23]
-
Procedure:
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend.
-
Start with a filament near the expected threshold and use the "up-down" method to determine the 50% withdrawal threshold.[16]
-
A positive response is a sharp withdrawal of the paw.
-
-
Data Collection: Measure the withdrawal threshold before and at various time points after this compound administration. An increase in the withdrawal threshold indicates anesthesia.
IV. Monitoring of Vital Signs
Continuous monitoring of physiological parameters is crucial to ensure animal welfare and the validity of the experimental data.[26][27]
-
Parameters to Monitor:
-
Monitoring Equipment: Use a pulse oximeter for heart rate and oxygen saturation, and a rectal probe for core body temperature.[2][28]
Table 4: Normal Physiological Parameters for Mice Under Anesthesia
| Parameter | Normal Range | Indication of Deep Anesthesia | Indication of Light Anesthesia | Reference |
| Heart Rate | 300 - 450 bpm | < 300 bpm, erratic | > 450 bpm | [2] |
| Respiratory Rate | 55 - 100 breaths/min | Deep, < 55 breaths/min | Shallow, > 100 breaths/min | [17] |
| Oxygen Saturation | 97% - 98% | < 95% | - | [2] |
| Body Temperature | 36.0°C - 38.0°C | - | - | [17] |
V. Data Analysis and Interpretation
-
Duration of Anesthesia: This is defined as the time from the onset of the anesthetic effect (e.g., increased TFL or withdrawal threshold) until the response returns to baseline levels.
-
Intensity of Anesthesia: This can be quantified by the peak change in TFL or withdrawal threshold from baseline.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the efficacy of different this compound formulations or doses. A p-value of <0.05 is typically considered statistically significant.[15]
VI. Post-Procedure Care
-
Recovery: Monitor the animals until they are fully ambulatory.[17]
-
Observation: Observe the animals for any signs of distress or adverse reactions at the injection site.
-
Supportive Care: Provide easy access to food and water to facilitate recovery.[17]
Conclusion
The development of a robust in-vivo model is essential for the preclinical evaluation of this compound and its formulations. The protocols outlined in these application notes provide a standardized approach to assessing the anesthetic efficacy of this compound in rodent models. By carefully controlling experimental variables and diligently monitoring animal welfare, researchers can obtain reliable and reproducible data to advance the development of this promising long-acting local anesthetic.
References
- 1. protocols.io [protocols.io]
- 2. Monitoring of Vital Signs for Long-Term Survival of Mice under Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Improvement of this compound Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of this compound Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal this compound gel formulations: toxicity assays and topical anesthesia in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. dovepress.com [dovepress.com]
- 19. Tail flick test - Wikipedia [en.wikipedia.org]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. ugobasile.com [ugobasile.com]
- 23. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Getting Back to Basics: Surgical Monitoring in Rodents for Better Experiments [scintica.com]
- 27. kentscientific.com [kentscientific.com]
- 28. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Butamben
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantification of Butamben using a robust High-Performance Liquid Chromatography (HPLC) method. This compound, a local anesthetic, is the ester of 4-aminobenzoic acid and butanol.[1][2] Accurate and precise quantification of this compound is critical for quality control, formulation development, and stability testing in the pharmaceutical industry.[1] The method described herein utilizes a reversed-phase C18 column with UV detection, ensuring reliable separation and quantification.[1]
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1] This application note details a validated HPLC method for the determination of this compound in various samples. The method is based on established protocols and is suitable for routine analysis in a laboratory setting.[1]
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., Kinetex® 5 µm XB-C18, 100 x 2.1 mm or similar) is recommended.[1][2]
-
Data Acquisition and Processing: A chromatography data station such as Empower™ or Chromeleon™.[1]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
pH Meter: Calibrated.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.[1]
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.[1]
-
Water: HPLC grade or purified to 18.2 MΩ·cm.[1]
-
Formic Acid (HCOOH): ACS grade (≥88%).[1]
-
Methanol (MeOH): HPLC grade.[1]
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][2] |
| Gradient | Time (min) |
| 0 | |
| 1 | |
| 6 | |
| 8.5 | |
| 8.6 | |
| 10 | |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 285 nm[1][2] |
| Injection Volume | 1 µL (assay); 5 µL (impurities)[2] |
Detailed Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.[1][2]
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.[1][2]
-
Diluent: Methanol.[1]
-
Standard Stock Solution (e.g., 500 µg/mL of this compound): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL of this compound).[1]
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent.[1]
-
Sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.[1]
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the samples is then determined from this curve.[1]
Method Validation Summary
The presented HPLC method has been validated to demonstrate its suitability for the intended purpose. The following table summarizes typical validation parameters.
| Parameter | Typical Results |
| Linearity (Concentration Range) | 0.10–0.30 mg/mL for benzocaine and 0.015 –0.045 mg/mL for this compound and tetracaine hydrochloride[3] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Accuracy (% Recovery) | 97.94% to 102.82%[5] |
| Precision (RSD %) | Intraday and Inter-day RSD < 2.0%[3] |
| Limit of Detection (LOD) | 0.255 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.849 µg/mL[4] |
| Resolution (R) | R between benzocaine and this compound peaks is not less than 8[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
Logical Relationship of Method Validation
The following diagram illustrates the logical relationship between the key parameters of HPLC method validation.
Caption: Key Parameters of HPLC Method Validation.
Conclusion
The HPLC method described in this application note provides a reliable, accurate, and precise means for the quantification of this compound in various samples. The use of a C18 column with a gradient elution of formic acid-modified water and acetonitrile, coupled with UV detection at 285 nm, allows for excellent separation and sensitive detection of this compound.[1] This protocol serves as a valuable tool for quality control and research applications in the pharmaceutical industry.
References
Application Notes and Protocols: Enhancing Butamben Solubility through Cyclodextrin Complexation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, a local anesthetic, exhibits poor aqueous solubility, which can limit its formulation possibilities and therapeutic efficacy.[1] Cyclodextrins, a class of cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are capable of forming inclusion complexes with a variety of guest molecules.[2][3] This encapsulation can significantly enhance the aqueous solubility, dissolution rate, and stability of poorly soluble drugs like this compound.[2][4][5] This document provides detailed application notes and experimental protocols for the formulation of this compound with various cyclodextrins to improve its solubility.
Data Presentation: Solubility Enhancement of this compound
The formation of inclusion complexes between this compound and different cyclodextrins has been shown to significantly increase its aqueous solubility. The efficiency of this complexation is dependent on the type of cyclodextrin used.
Table 1: Stability Constants and Solubilizing Efficiency of this compound-Cyclodextrin Complexes
| Cyclodextrin Type | Stability Constant (K1:1) (M-1) | Solubilizing Efficiency at 12.5 mM CD | Solubilizing Efficiency at 25 mM CD |
| α-Cyclodextrin (αCD) | 125 | ~1.5 | ~2.0 |
| β-Cyclodextrin (βCD) | 1850 | ~24 | Not Determinable§ |
| γ-Cyclodextrin (γCD) | - | - | - |
| Hydroxypropyl-α-CD (HPαCD) | 150 | ~1.8 | ~2.5 |
| Hydroxypropyl-β-CD (HPβCD) | 2250 | ~30 | ~58 |
| Sulfobutylether-β-CD (SBEβCD) | 1550 | ~20 | ~40 |
| Methyl-β-CD (RAMEB) | 2800 | ~36 | ~70 |
*Data adapted from phase-solubility studies.[6] Solubilizing efficiency is the ratio between drug solubility in the presence of a given cyclodextrin concentration and the solubility of the drug alone (0.86 mM).[6] §Not determinable due to the limited solubility of β-cyclodextrin itself (< 25 mM).[6]
Among the natural cyclodextrins, β-cyclodextrin (βCD) demonstrates the most effective complexing and solubilizing capability for this compound, suggesting its cavity size is the most suitable for accommodating the drug molecule.[6] This trend is also observed with the cyclodextrin derivatives, where hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin (RAMEB) show superior performance.[6]
Experimental Protocols
Protocol 1: Phase Solubility Studies
This protocol is used to determine the stoichiometry of the inclusion complex and its apparent stability constant.
Materials:
-
This compound
-
Cyclodextrins (e.g., αCD, βCD, γCD, HPαCD, HPβCD, SBEβCD, RAMEB)
-
Distilled water
-
Sealed vials
-
Electromagnetic stirrer
-
Thermostatically controlled water bath (25 ± 0.5 °C)
-
Filtration apparatus (e.g., 0.45 µm membrane filters)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution in sealed vials.
-
Place the vials in a thermostatically controlled water bath at 25 ± 0.5 °C and stir electromagnetically for 72 hours to reach equilibrium.[6]
-
After reaching equilibrium, filter the suspensions to remove the undissolved this compound.
-
Dilute the clear filtrate with distilled water to an appropriate concentration.
-
Determine the concentration of dissolved this compound in each sample using a UV-Vis spectrophotometer at a predetermined wavelength.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.
-
Analyze the resulting phase-solubility diagram to determine the type of complex formed (e.g., AL-type for a linear increase in solubility) and to calculate the stability constant (K1:1) using the following equation, assuming a 1:1 stoichiometry:
-
K1:1 = slope / [S0 * (1 - slope)]
-
Where S0 is the intrinsic solubility of this compound in the absence of the cyclodextrin.
-
Experimental workflow for phase solubility studies.
Protocol 2: Preparation of Solid this compound-Cyclodextrin Complexes
Solid inclusion complexes can be prepared using various methods to facilitate handling and formulation into solid dosage forms.
Methods:
-
Kneading:
-
Accurately weigh this compound and the selected cyclodextrin in the desired molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.
-
-
Co-evaporation:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Dissolve the cyclodextrin in distilled water.
-
Add the this compound solution to the cyclodextrin solution with constant stirring.
-
Evaporate the solvent system under reduced pressure using a rotary evaporator.
-
Collect the solid residue, dry it to remove any remaining solvent, and pulverize.
-
-
Freeze-Drying (Lyophilization):
-
Dissolve both this compound and the cyclodextrin in a suitable solvent system (e.g., a mixture of water and a co-solvent if necessary) to obtain a clear solution.
-
Freeze the solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen solution under high vacuum until all the solvent is removed.
-
The resulting fluffy, porous solid is the inclusion complex.
-
Workflow for preparing solid this compound-CD complexes.
Protocol 3: Characterization of Solid Complexes
The formation of an inclusion complex in the solid state should be confirmed using various analytical techniques.
Techniques:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To observe changes in the thermal properties of this compound upon complexation. The melting endotherm of the drug is expected to shift, broaden, or disappear, indicating its inclusion within the cyclodextrin cavity.
-
Procedure: Accurately weigh 3-5 mg of the sample (this compound, cyclodextrin, physical mixture, or complex) into an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under a nitrogen atmosphere.
-
-
X-Ray Powder Diffractometry (XRPD):
-
Purpose: To analyze the crystalline structure of the components. A change in the diffraction pattern of the drug from crystalline to amorphous or the appearance of a new pattern indicates complex formation.
-
Procedure: Place the powder sample on a sample holder and scan over a specific 2θ range using a diffractometer with Cu Kα radiation.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify changes in the vibrational frequencies of functional groups in this compound that may occur upon inclusion in the cyclodextrin cavity.
-
Procedure: Mix the sample with potassium bromide (KBr) and press into a pellet. Record the FT-IR spectrum over a specific wavenumber range.
-
Mechanism of this compound-cyclodextrin inclusion.
Conclusion
The complexation of this compound with cyclodextrins, particularly with β-cyclodextrin and its derivatives like HPβCD and RAMEB, presents a highly effective strategy to enhance its aqueous solubility. The provided protocols offer a systematic approach for researchers to conduct phase solubility studies, prepare solid inclusion complexes, and characterize the resulting formulations. These methods are crucial for the development of novel and more effective this compound-based drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. scienceasia.org [scienceasia.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Improvement of this compound Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Effects of Butamben on Calcium Channels in PC12 Cells
Introduction
Butamben, a local anesthetic, is primarily known for its role in blocking sodium channels to produce analgesia.[1] However, emerging evidence suggests its interaction with other ion channels, including voltage-gated calcium channels (VGCCs), may contribute to its pharmacological profile.[2][3] PC12 cells, derived from a rat adrenal pheochromocytoma, are a well-established model system in neuroscience.[4] When treated with nerve growth factor (NGF), they differentiate into cells with neuronal characteristics, including the expression of various ion channels, making them an excellent in vitro model to study neuronal processes.[4] This document provides a comprehensive guide for utilizing PC12 cells to investigate the effects of this compound on calcium channels, a crucial area of research for understanding its mechanism of action and potential therapeutic applications.
This compound has been shown to inhibit multiple types of VGCCs, including L-type, N-type, and T-type channels, which are critical for neurotransmitter release and neuronal excitability.[2][5] Specifically, in PC12 cells, this compound has been demonstrated to inhibit the total barium current through expressed calcium channel types, including Cav1.2/L-type channels.[3][6] This modulation of VGCCs is thought to contribute to its efficacy in managing chronic pain.[2][3]
PC12 Cells as a Model System
PC12 cells are a valuable tool for several reasons:
-
Neuronal Phenotype: Upon differentiation with NGF, they exhibit many characteristics of sympathetic neurons, including the development of neurites and the expression of a variety of ion channels.[4]
-
Homogeneity: As a cell line, they provide a more homogenous population of cells compared to primary neuron cultures, leading to more reproducible results.
-
Transfectability: PC12 cells are readily transfectable, allowing for the study of specific calcium channel subtypes or the expression of genetically encoded calcium indicators.
-
Established Protocols: A vast body of literature exists detailing protocols for their culture, differentiation, and use in various assays.[7][8]
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on calcium channels from studies on neuronal cells. This data can serve as a reference for expected outcomes when studying this compound's effects in PC12 cells.
| Parameter | Value | Cell Type | Source |
| IC50 for T-type Ca2+ channels | ~200 µM | Small sensory neurons | [5] |
| IC50 for N-type Ca2+ channels | 207 +/- 14 µM | Mouse sensory neurons | [9] |
| Inhibition of total Ba2+ current | 90 ± 3% | PC12 cells | [3] |
| Concentration for inhibition | 500 µM | PC12 cells | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PC12 Cell Culture and Differentiation
This protocol describes the basic steps for maintaining and differentiating PC12 cells.
Materials:
-
PC12 cell line
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
10% Horse Serum
-
5% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF), 50 ng/mL working solution
-
Poly-L-lysine or Collagen IV coated culture flasks and plates
-
Trypsin-EDTA (0.05%)
-
DPBS (without calcium or magnesium)
Protocol:
-
Coating Culture Vessels: Coat culture surfaces with poly-L-lysine or collagen to promote cell attachment.[4]
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10^5 cells/cm² in complete culture medium (DMEM with 10% horse serum, 5% FBS, and penicillin-streptomycin).
-
Cell Maintenance: Maintain cells in a 37°C incubator with 5% CO2. Change the medium every 2-3 days.
-
Differentiation: To induce differentiation, replace the growth medium with differentiation medium (DMEM with 1% horse serum, penicillin-streptomycin, and 50 ng/mL NGF).[7]
-
Incubation: Continue to culture the cells for 5-7 days, replacing the differentiation medium every 2-3 days. Successful differentiation is characterized by the extension of neurites.[8]
Calcium Imaging using Fluo-4 AM
This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to this compound.
Materials:
-
Differentiated PC12 cells on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
This compound stock solution
-
Potassium Chloride (KCl) solution (for depolarization)
-
Fluorescence microscope with an appropriate filter set for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Protocol:
-
Loading with Fluo-4 AM:
-
Washing: Wash the cells three times with HBSS to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes.
-
This compound Application: Add the desired concentration of this compound to the cells and continue to record fluorescence changes.
-
Depolarization: To assess the effect of this compound on voltage-gated calcium influx, stimulate the cells with a high concentration of KCl (e.g., 50-70 mM) in the presence and absence of this compound.[12]
-
Data Analysis: Measure the change in fluorescence intensity over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Patch-Clamp Electrophysiology
This protocol provides a general outline for directly measuring calcium channel currents.
Materials:
-
Differentiated PC12 cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipettes
-
External solution (containing Ba²⁺ as the charge carrier to isolate Ca²⁺ channel currents)
-
Internal solution (for the patch pipette)
-
This compound solutions of varying concentrations
Protocol:
-
Cell Preparation: Place a dish of differentiated PC12 cells on the stage of the patch-clamp microscope.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 3-5 MΩ.
-
Whole-Cell Configuration: Approach a cell with the micropipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium channel currents. Barium is often used as the charge carrier instead of calcium to increase the current amplitude and reduce calcium-dependent inactivation.[6]
-
This compound Application: Perfuse the cell with the external solution containing different concentrations of this compound and record the effect on the calcium channel currents.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel kinetics (activation, inactivation) and amplitude.
Cell Viability (MTT) Assay
This protocol is used to assess the potential cytotoxicity of this compound.
Materials:
-
PC12 cells in a 96-well plate
-
This compound solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[13]
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.[14]
Visualizations
Experimental Workflow
Caption: Workflow for studying this compound's effects on PC12 cells.
Proposed Signaling Pathway of this compound's Action
Caption: this compound's proposed mechanism of action on calcium channels.
Calcium Signaling Cascade in PC12 Cells
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Transport Mechanisms of PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of voltage-sensitive calcium channels by the A2A adenosine receptor in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Preparation and Characterization of Butamben-Loaded Liposomes for Topical Delivery
Introduction
Butamben (BTB), an ester-type local anesthetic, is utilized in various topical formulations for dermal and mucosal applications. Its therapeutic efficacy is often limited by poor water solubility and a short duration of action.[1] To overcome these drawbacks, lipid-based drug delivery systems, particularly liposomes, have been investigated. Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs, making them ideal carriers for enhancing skin delivery.[2][3]
This document provides detailed protocols for the preparation of this compound-loaded liposomes using the thin-film hydration method, subsequent characterization techniques, and in vitro skin permeation studies. A key strategy discussed is the development of "deformable liposomes" containing edge activators, which enhance vesicle fluidity and skin penetration.[4] Additionally, a "double-loading" technique is described, where this compound is incorporated into both the lipid bilayer and the aqueous core (as a cyclodextrin complex) to improve encapsulation efficiency and prolong its therapeutic effect.[1][5]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol details the most common method for liposome preparation, also known as the Bangham method.[6][7] It involves the formation of a thin lipid film followed by hydration. The protocol is adapted to prepare both conventional and deformable liposomes with single or double drug loading.
Materials:
-
L-α-phosphatidylcholine (PC)
-
Cholesterol (CH)
-
This compound (BTB)
-
Stearylamine (SA) (cationic surfactant/edge activator)
-
Sodium cholate (SC) (edge activator)
-
Methyl-β-cyclodextrin (RAMEB)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Dissolution:
-
Dissolve the lipids (e.g., L-α-phosphatidylcholine and cholesterol) and lipophilic components in a suitable organic solvent, typically a chloroform-methanol mixture, in a round-bottom flask.[6]
-
For Single-Loaded (SL) Liposomes: Dissolve 1% (w/v) this compound along with the lipids in the organic solvent.[1]
-
For Double-Loaded (DL) Liposomes: Dissolve 0.5% (w/v) this compound with the lipids. The other 0.5% will be added in the hydration step.[1]
-
For Deformable Liposomes: Add edge activators like stearylamine (SA) and/or sodium cholate (SC) to the lipid mixture.[1]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40 °C) until a thin, uniform lipid film forms on the inner wall of the flask.[8]
-
-
Film Drying:
-
Dry the lipid film thoroughly under a high vacuum for several hours (or overnight) to remove any residual organic solvent.[9]
-
-
Hydration:
-
Hydrate the dried lipid film by adding an aqueous medium (e.g., PBS pH 7.4). The temperature of the hydration medium should be above the gel-liquid crystal transition temperature (Tc) of the lipids.[6][9]
-
For SL Liposomes: Use the aqueous medium alone.
-
For DL Liposomes: Dissolve the this compound-RAMEB complex (at a concentration equivalent to 0.5% w/v this compound) in the aqueous medium before adding it to the lipid film.[1]
-
Agitate the flask vigorously (e.g., by mechanical shaking or vortexing) to allow the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[8]
-
-
Size Reduction (Downsizing):
-
To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), sonicate the liposomal suspension using a bath or probe sonicator.[1]
-
Alternatively, for a more homogeneous size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100-200 nm).[10]
-
Protocol 2: Characterization of this compound-Loaded Liposomes
Physicochemical characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.[3]
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the average particle size and PDI (a measure of the width of the size distribution). Zeta potential, a measure of surface charge, is determined by electrophoretic light scattering.
-
Procedure:
-
Dilute the liposomal dispersion with an appropriate medium (e.g., deionized water or PBS).
-
Transfer the diluted sample to a cuvette.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at a constant temperature (e.g., 25 °C).
-
2.2 Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Principle: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated (free) drug from the liposomal formulation.[11]
-
Procedure:
-
Separate the free this compound from the liposomes using centrifugation, dialysis, or size exclusion chromatography. For centrifugation, spin the sample at high speed (e.g., >20,000 x g) to pellet the liposomes.[11]
-
Collect the supernatant containing the free drug.
-
Quantify the amount of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate EE% and DL% using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100
-
-
Protocol 3: In Vitro Skin Permeation Studies
In vitro permeation testing (IVPT) using Franz diffusion cells is a standard method to evaluate the topical delivery of drugs.[12]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rabbit ear skin, pig ear skin, or human cadaver skin)[1][13]
-
Receptor solution (e.g., PBS pH 7.4, potentially with a solubilizing agent to maintain sink conditions)[12]
-
Liposomal this compound formulation
-
Control formulation (e.g., this compound in a simple hydroalcoholic solution or gel)
-
Syringes and needles for sampling
-
Analytical instrument (HPLC) for quantification
Procedure:
-
Skin Preparation:
-
Excise the skin from the source and carefully remove any subcutaneous fat and hair.
-
Cut the skin into sections suitable for mounting on the Franz diffusion cells.
-
-
Franz Cell Setup:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[12]
-
Fill the receptor chamber with a known volume of pre-warmed (32 ± 1 °C), degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.[12]
-
Maintain the temperature of the receptor fluid using a circulating water jacket.
-
-
Application and Sampling:
-
Apply a precise amount of the this compound liposome formulation (or control) to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw aliquots of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Analysis and Data Interpretation:
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h).
-
Determine key permeation parameters from the linear portion of the plot:
-
Steady-State Flux (Jss): The slope of the linear region (μg/cm²/h).
-
Lag Time (tL): The x-intercept of the linear region (h).
-
Permeability Coefficient (Kp): Calculated as Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
-
References
- 1. Improvement of this compound Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Transdermal delivery of this compound using elastic and conventional liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Whole-Cell Voltage-Clamp Analysis of Butamben's Ion Channel Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing whole-cell voltage-clamp electrophysiology for the detailed characterization of Butamben's activity on various ion channels. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways to facilitate research into the anesthetic mechanisms of this compound.
Introduction to this compound's Ion Channel Activity
This compound, a long-acting local anesthetic, exerts its primary pharmacological effects by modulating the activity of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in neurons.[1] Its mechanism of action involves the blockade of sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels, thereby reducing neuronal excitability.[2][3][4] Whole-cell voltage-clamp is the gold-standard technique for elucidating the precise molecular interactions between this compound and these ion channels.[3][5]
Data Presentation: Quantitative Analysis of this compound's Ion Channel Inhibition
The following tables summarize the quantitative data on this compound's inhibitory effects on various voltage-gated ion channels, as determined by whole-cell patch-clamp studies.
Table 1: Inhibition of Voltage-Gated Sodium (Nav) Channels by this compound
| Channel Subtype | Preparation | Key Parameters | Value |
| Fast Na⁺ Current | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | Shift in inactivation curve with 100 µM this compound | -12 mV |
| Nav1.7 | HEK293 Cells | More potent inhibition compared to Nav1.6 | - |
| Nav1.8 | HEK293 Cells & Rat DRG Neurons | Enhanced onset of slow inactivation | - |
Table 2: Inhibition of Voltage-Gated Potassium (Kv) Channels by this compound
| Channel Subtype | Preparation | Key Parameters | Value |
| Delayed Rectifier K⁺ Current | Cultured Rat DRG Neurons | IC₅₀ | 228 µM[6] |
| Kv1.1 | tsA201 Cells | IC₅₀ | 238 µM[6][7] |
| A-type K⁺ Current (likely Kv4 family) | Acutely Dissociated Rat DRG Neurons | Selective inhibition at low concentrations | ≤1 µM[3] |
| Kv4.2 | Heterologously Expressed | KD | 59 nM[3][8] |
Table 3: Inhibition of Voltage-Gated Calcium (Cav) Channels by this compound
| Channel Subtype | Preparation | Key Parameters | Value |
| Total Ba²⁺ Current (L-type and others) | Undifferentiated Rat PC12 Cells | % Inhibition at 500 µM this compound | 90% ± 3%[5] |
| N-type (Cav2.2) | Small-diameter mouse DRG neurons | IC₅₀ for whole-cell Ba²⁺ current | 207 ± 14 µM |
| T-type (Cav3.x) | Small-diameter mouse DRG neurons | IC₅₀ for T-type Ba²⁺ currents | ~200 µM[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental setup and cell type.
Protocol 1: General Whole-Cell Voltage-Clamp Recording
This protocol outlines the fundamental steps for establishing a whole-cell recording configuration.
Cell Preparation:
-
Dorsal Root Ganglion (DRG) Neurons: Isolate DRG neurons from rodents and culture them for a desired period. Enzymatic digestion with collagenase and mechanical dissociation are common methods.[10][11][12]
-
HEK293 and PC12 Cells: Culture cells in appropriate media and passage regularly. For recording, plate cells onto glass coverslips.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.3 with KOH.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a Gigaohm Seal: Approach a healthy cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate seal formation. A seal resistance of >1 GΩ is required.
-
Achieve Whole-Cell Configuration: Apply brief, strong suction to rupture the patch of membrane under the pipette tip.
-
Stabilization: Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the internal solution.
-
Recording: Proceed with specific voltage-clamp protocols to elicit the desired ion channel currents.
Protocol 2: Investigating State-Dependent Block of Nav Channels
This protocol is designed to assess the use-dependent and state-dependent block of sodium channels by this compound.[13][14]
Solutions:
-
Modify the general solutions to isolate Na⁺ currents. For example, use an internal solution with CsF to block K⁺ channels and an external solution containing blockers for K⁺ and Ca²⁺ channels (e.g., TEA, 4-AP, CdCl₂).
Voltage-Clamp Protocol for Use-Dependent Block:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak inward Na⁺ current for each pulse. A progressive decrease in current amplitude with successive pulses in the presence of this compound indicates use-dependent block.
Voltage-Clamp Protocol for Inactivated-State Block:
-
Hold the cell at various depolarized potentials (e.g., from -120 mV to -40 mV in 10 mV increments) for a prolonged duration (e.g., 500 ms) to induce steady-state inactivation.
-
Apply a brief test pulse to a potential that elicits a maximal Na⁺ current (e.g., 0 mV).
-
Plot the normalized peak current against the prepulse potential to construct a steady-state inactivation curve. A hyperpolarizing shift in this curve in the presence of this compound suggests preferential binding to the inactivated state.
Protocol 3: Characterizing Block of Kv Channels
This protocol is for studying the effects of this compound on delayed rectifier and A-type potassium channels.
Solutions:
-
To isolate K⁺ currents, block Na⁺ and Ca²⁺ channels in the external solution (e.g., using TTX and CdCl₂).
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to activate K⁺ channels.
-
To differentiate between A-type and delayed rectifier currents, a prepulse protocol can be used. A brief depolarizing prepulse (e.g., to -40 mV) will inactivate A-type channels, allowing for the isolation of the delayed rectifier component.
Protocol 4: Assessing Inhibition of Cav Channels
This protocol is designed to measure this compound's effects on different types of calcium channels.
Solutions:
-
Use Ba²⁺ as the charge carrier in the external solution to increase current amplitude and reduce Ca²⁺-dependent inactivation. Block Na⁺ and K⁺ channels.
-
The internal solution should contain a Ca²⁺ chelator like EGTA or BAPTA.
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV).
-
To elicit L-type Ca²⁺ currents, apply long depolarizing steps (e.g., to +10 mV for 200 ms).
-
To elicit T-type Ca²⁺ currents, a more hyperpolarized holding potential (e.g., -100 mV) and a test pulse to a more negative potential (e.g., -30 mV) may be required.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on neuronal signaling pathways.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the A-type K+ channels of dorsal root ganglion neurons by the long-duration anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of nerve block by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Kv1.1 channels of dorsal root ganglion neurons are inhibited by n-butyl-p-aminobenzoate, a promising anesthetic for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Skin Permeation Study of Butamben Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, an ester-type local anesthetic, is utilized in various topical formulations for its pain-relieving properties. Its efficacy is largely dependent on its ability to permeate the stratum corneum, the outermost layer of the skin, to reach the target nerve endings. In-vitro skin permeation testing (IVPT) is a critical tool for evaluating the performance of different this compound formulations, providing key insights into the rate and extent of drug delivery. This document provides detailed application notes and protocols for conducting in-vitro skin permeation studies of this compound formulations using Franz diffusion cells.
Key Permeation Parameters
The primary parameters determined from in-vitro skin permeation studies are:
-
Steady-State Flux (Jss): The rate of drug permeation per unit area at steady-state, typically expressed in μg/cm²/h.
-
Permeability Coefficient (Kp): A measure of the drug's ability to penetrate the skin, calculated from the steady-state flux and the drug concentration in the donor compartment. It is expressed in cm/h.
-
Lag Time (tL): The time required for the drug to saturate the skin and establish a steady-state diffusion profile.
Quantitative Data Summary
The following tables summarize the in-vitro skin permeation data for various this compound formulations from different studies. It is crucial to consider the experimental conditions, such as the skin model used, when comparing data across studies.
Table 1: In-Vitro Skin Permeation of this compound Gel Formulations (Swine Skin)
| Formulation | Flux (Jss) (μg/cm²/h) | Lag Time (tL) (h) | Permeability Coefficient (Kp) (10⁻³ cm/h) |
| 10% this compound (BTB) Gel | 6.95 ± 1.60 | 1.90 ± 0.48 | 1.02 ± 0.23 |
| 10% Conventional Liposomes (BTBLUV) in Gel | 23.17 ± 6.09 | 1.23 ± 0.28 | 2.96 ± 0.77 |
| 10% Elastic Liposomes (BTBLUV-EL) in Gel | 29.93 ± 6.54 | 1.57 ± 0.38 | 4.14 ± 0.90 |
Data from Cereda et al.[1]
Table 2: In-Vitro Skin Permeation of this compound Deformable Liposomal Formulations (Rabbit Ear Skin)
| Formulation Type | Liposomal Dispersion Kp (10⁻³ cm/h) | Liposomal Gel Kp (10⁻³ cm/h) |
| Single-Loaded (SL1) (1% BTB in lipid phase; PC:CH:SA) | 5.89 ± 0.41 | 5.11 ± 0.35 |
| Double-Loaded (DL1) (0.5% BTB in lipid phase, 0.5% as RAMEB complex in aqueous phase; PC:CH:SA) | 6.52 ± 0.38 | 5.95 ± 0.44 |
| Single-Loaded (SL2) (1% BTB in lipid phase; PC:CH:SA:SC) | 6.98 ± 0.55 | 6.24 ± 0.48 |
| Double-Loaded (DL2) (0.5% BTB in lipid phase, 0.5% as RAMEB complex in aqueous phase; PC:CH:SA:SC) | 8.12 ± 0.63 | 7.43 ± 0.57 |
| Drug Solution in Gel | 1.85 ± 0.22 | N/A |
PC: Phosphatidylcholine, CH: Cholesterol, SA: Stearylamine, SC: Sodium Cholate, RAMEB: Randomly methylated-β-cyclodextrin. Data adapted from Mura et al.[2]
Experimental Protocols
Preparation of this compound Formulations
This protocol describes the preparation of deformable liposomes containing this compound in the lipid bilayer and as a cyclodextrin complex in the aqueous core.[3]
-
Preparation of this compound-Cyclodextrin Complex:
-
Prepare an aqueous solution of randomly methylated-β-cyclodextrin (RAMEB).
-
Add an excess amount of this compound to the RAMEB solution.
-
Stir the suspension for 24 hours at room temperature to ensure complex formation.
-
Filter the solution to remove undissolved this compound.
-
-
Liposome Preparation:
-
Dissolve L-α-phosphatidylcholine, cholesterol, this compound (for the lipid phase), and edge activators (e.g., stearylamine, sodium cholate) in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the prepared this compound-RAMEB complex solution by vortexing.
-
Sonicate the resulting dispersion to reduce the size of the liposomes.
-
This protocol outlines the emulsification-ultrasonication method for preparing this compound-loaded NLCs.[4][5]
-
Preparation of Lipid and Aqueous Phases:
-
Emulsification and Sonication:
-
Add the aqueous phase to the lipid phase while stirring at high speed (e.g., 11,000 rpm) for 3 minutes to form a pre-emulsion.[4]
-
Sonicate the pre-emulsion using a probe sonicator to reduce the particle size and form the NLC dispersion.
-
This protocol describes the preparation of a Carbopol gel base for the incorporation of this compound formulations.[2]
-
Add 0.5 g of Carbopol 940 to 99.5 mL of bidistilled water under constant stirring.
-
Continue stirring for 24 hours at room temperature.
-
Achieve gelation by adding triethanolamine dropwise until a neutral pH is reached.
-
The this compound formulation (e.g., liposomal dispersion) can then be incorporated into the gel base.
In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the methodology for conducting an in-vitro skin permeation study.
-
Franz diffusion cells
-
Excised skin (e.g., human, porcine, or rabbit)
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Circulating water bath
-
Magnetic stirrer
-
Syringes and needles
-
HPLC system for this compound quantification
-
Skin Preparation and Integrity Testing:
-
Excise the skin and remove any subcutaneous fat.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Confirm the integrity of each skin section before the experiment, for example, by measuring its electrical resistance.
-
-
Franz Diffusion Cell Setup:
-
Set the circulating water bath to maintain the skin surface temperature at 32 ± 1°C.
-
Fill the receptor chamber of each Franz cell with a known volume of degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Mount the prepared skin section onto the cell, with the stratum corneum facing the donor chamber.
-
Allow the skin to equilibrate for 30-60 minutes.
-
-
Application of Formulation:
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method. A C18 column is commonly used for the separation.
-
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for the removed and replaced sample volumes.
-
Plot the cumulative amount of this compound permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Determine the lag time (tL) by extrapolating the linear portion of the plot to the x-axis.
-
Calculate the permeability coefficient (Kp) using the following equation:
-
Kp = Jss / Cd (where Cd is the concentration of the drug in the donor formulation)
-
Visualizations
Caption: Experimental workflow for in-vitro skin permeation study of this compound formulations.
Caption: Relationship between key components and different this compound formulation types.
References
- 1. Transdermal delivery of this compound using elastic and conventional liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of this compound Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Versatile Nanostructured Lipid Carrier (NLC) Using Design of Experiments (DoE)—Part II: Incorporation and Stability of this compound with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Duration of Butamben's Anesthetic Effect in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben (n-butyl-p-aminobenzoate) is a local anesthetic agent characterized by its long duration of action.[1] It is structurally similar to other ester-linked local anesthetics like benzocaine and procaine.[2] The prolonged anesthetic effect of this compound makes it a subject of interest for various therapeutic applications, including chronic pain management.[1][3] The primary mechanism of action for this compound involves the blockage of voltage-gated sodium channels in neuronal cell membranes, which inhibits the generation and propagation of nerve impulses.[4][5] Additionally, this compound has been shown to inhibit voltage-gated calcium channels, which may also contribute to its analgesic effects.[1][2]
These application notes provide detailed protocols for evaluating the duration of this compound's anesthetic effect using various animal models. The described methods are essential for the preclinical assessment of novel this compound formulations designed to achieve extended and targeted local anesthesia.
Signaling Pathway of this compound's Anesthetic Action
This compound exerts its anesthetic effect by modulating ion channel activity in sensory neurons. The primary mechanism involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials that transmit pain signals. By binding to these channels, this compound prevents the influx of sodium ions, thereby raising the threshold for electrical excitation and blocking nerve conduction. Furthermore, this compound has been shown to inhibit L-type calcium channels, which can also play a role in nociceptive signaling.[1][2]
Quantitative Data on Anesthetic Duration
The duration of this compound's anesthetic effect can be significantly influenced by its formulation. Novel delivery systems, such as liposomes and cyclodextrin complexes, have been developed to prolong its action. The following table summarizes quantitative data from preclinical studies.
| Animal Model | This compound Formulation | Route of Administration | Anesthetic Duration | Reference |
| Rabbit | Hydroalcoholic Solution | Topical (Corneal) | ~40 minutes | [6] |
| Rabbit | Single-Loaded Deformable Liposomes | Topical (Corneal) | ~60 minutes | [6] |
| Rabbit | Double-Loaded Deformable Liposomes with RAMEB | Topical (Corneal) | >60 minutes | [6] |
| Rat | Liposomal Gel | Topical | Increased compared to plain BTB gel | [7] |
Experimental Protocols
Rabbit Corneal Anesthesia Model (Conjunctival Reflex Test)
This model is suitable for evaluating the duration of topical anesthetic formulations. The loss and return of the corneal reflex are used as indicators of the onset and duration of anesthesia.
Materials:
-
Male albino rabbits (2.5–3.0 kg)
-
This compound formulation and control vehicle
-
Calibrated micropipette
-
Cotton-tipped applicator or nylon monofilament
-
Stopwatch
Protocol Workflow:
Procedure:
-
Animal Preparation: House rabbits individually for at least 24 hours before the experiment for acclimatization.[6]
-
Baseline Assessment: Gently touch the center of the cornea with a cotton-tipped applicator or nylon monofilament to elicit a blink reflex. Confirm a positive reflex in both eyes before drug administration.
-
Drug Administration: Instill a precise volume (e.g., 50 µL) of the this compound formulation or control vehicle into the conjunctival sac of one eye, using the other eye as a control.
-
Assessment of Anesthesia:
-
At predetermined intervals (e.g., every 5 minutes), assess the corneal reflex.
-
The onset of anesthesia is defined as the time point at which the blink reflex is completely absent.
-
The duration of anesthesia is the time from the onset of anesthesia until the return of the blink reflex.
-
-
Data Analysis: Compare the mean duration of anesthesia between different formulations using appropriate statistical methods (e.g., ANOVA).
Rat Sciatic Nerve Block Model
This model allows for the differential assessment of sensory and motor blockade and is suitable for evaluating injectable this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation and control vehicle
-
Nerve stimulator
-
Insulated needle
-
Testing apparatus:
-
Sensory Block: Von Frey filaments or a radiant heat source (e.g., hot plate).
-
Motor Block: Grip strength meter or rotarod.
-
Protocol Workflow:
Procedure:
-
Animal Preparation: Anesthetize the rat using a suitable anesthetic (e.g., isoflurane).
-
Baseline Assessment:
-
Sensory: Determine the baseline paw withdrawal threshold to a mechanical stimulus (von Frey filaments) or thermal stimulus (radiant heat).
-
Motor: Measure the baseline grip strength of the hindlimb.
-
-
Sciatic Nerve Block:
-
Locate the sciatic nerve using anatomical landmarks or a nerve stimulator.
-
Inject a precise volume of the this compound formulation or control vehicle perineurally.
-
-
Assessment of Anesthesia:
-
At regular intervals, assess sensory and motor function.
-
Sensory Block: An increase in the paw withdrawal threshold indicates a sensory block.
-
Motor Block: A decrease in grip strength indicates a motor block.
-
The duration of the block is the time from the onset of the block until the sensory and motor functions return to baseline levels.
-
-
Data Analysis: Compare the duration of sensory and motor blockade between different formulations.
Rat Tail-Flick Test for Infiltration Anesthesia
This model is used to evaluate the duration of local infiltration anesthesia.
Materials:
-
Male Wistar rats (200-250g)
-
This compound formulation and control vehicle
-
Tail-flick analgesia meter (radiant heat source)
-
Syringes with fine-gauge needles
Procedure:
-
Animal Preparation: Gently restrain the rat.
-
Baseline Assessment: Measure the baseline tail-flick latency by applying a radiant heat source to a specific location on the tail. The latency is the time it takes for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.
-
Infiltration Anesthesia: Inject a small volume (e.g., 0.1 mL) of the this compound formulation or control vehicle subcutaneously at the site of heat application.
-
Assessment of Anesthesia:
-
At predetermined time intervals, measure the tail-flick latency.
-
An increase in latency indicates an anesthetic effect.
-
The duration of anesthesia is the time during which the tail-flick latency is significantly prolonged compared to baseline.
-
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) and compare the duration of action between different formulations.
Formulation Preparation Protocols
Preparation of this compound-Loaded Liposomes
Liposomes are vesicular structures that can encapsulate drugs, potentially prolonging their release and duration of action.
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Edge activators (e.g., stearylamine, sodium cholate) for deformable liposomes
-
Organic solvent (e.g., chloroform)
-
Aqueous buffer
-
Rotary evaporator
-
Sonicator
Procedure (Thin-Film Hydration Method):
-
Dissolve this compound, phospholipids, cholesterol, and any other lipid-soluble components in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer, with or without a water-soluble form of this compound (e.g., a cyclodextrin complex), by gentle agitation.
-
Reduce the vesicle size to the desired range by sonication or extrusion.
Preparation of this compound-Cyclodextrin Complexes
Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility and modifying their release profile.
Materials:
-
This compound
-
Cyclodextrin (e.g., methyl-β-cyclodextrin - RAMEB)
-
Water or a water/ethanol mixture
-
Kneading apparatus, freeze-dryer, or co-grinding equipment
Procedure (Kneading Method):
-
Mix this compound and cyclodextrin in a mortar.
-
Add a small amount of a water/ethanol mixture to form a paste.
-
Knead the paste for a specified time.
-
Dry the product to obtain the this compound-cyclodextrin complex.
Conclusion
The selection of an appropriate animal model is critical for accurately evaluating the duration of this compound's anesthetic effect. The protocols detailed in these application notes provide standardized methods for assessing both topical and injectable formulations. By carefully controlling experimental variables and utilizing quantitative endpoints, researchers can obtain reliable data to guide the development of long-acting this compound formulations for improved pain management.
References
- 1. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of this compound Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 4. www2.sbbq.org.br [www2.sbbq.org.br]
- 5. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats [jstage.jst.go.jp]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols for the Spectrophotometric Determination of Butamben in Pharmaceutical Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butamben (Butyl 4-aminobenzoate) is a local anesthetic agent commonly used in various topical pharmaceutical formulations.[1][2] Accurate and reliable analytical methods are crucial for the quality control and dosage form assay of this compound in these preparations. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of this compound. This technique is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration.[3] These application notes provide a comprehensive overview and detailed protocols for the spectrophotometric determination of this compound in pharmaceutical preparations.
Principle of the Method
The method involves the measurement of the absorbance of a this compound solution in a suitable solvent at its wavelength of maximum absorption (λmax). The concentration of this compound in the sample is then determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.
Experimental Protocols
1. Instrumentation
A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is used for all absorbance measurements.
2. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ethanol (AR grade)[1]
-
Distilled water
-
Pharmaceutical preparation containing this compound (e.g., topical solution, gel, or ointment)
3. Preparation of Standard Stock Solution
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a suitable solvent, such as methanol or ethanol, and make up the volume to the mark with the same solvent. This will result in a standard stock solution with a concentration of 100 µg/mL. Sonication may be used to ensure complete dissolution.[1]
4. Preparation of Working Standard Solutions and Calibration Curve
From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the chosen solvent to obtain concentrations in the range of 2-20 µg/mL. Measure the absorbance of each working standard solution at the λmax of this compound against a solvent blank. Plot a calibration curve of absorbance versus concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.
5. Preparation of Sample Solution from Pharmaceutical Preparation
-
For Topical Solutions: Accurately measure a volume of the topical solution equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dilute to volume with the chosen solvent and mix well. Further dilute an aliquot of this solution to obtain a final concentration within the linearity range.
-
For Gels or Ointments: Accurately weigh an amount of the formulation equivalent to 10 mg of this compound and transfer it to a suitable container. Add a measured volume of a suitable solvent and sonicate or shake vigorously to extract the drug. Filter the solution to remove any undissolved excipients. Transfer the filtrate to a 100 mL volumetric flask and make up the volume with the solvent. Further dilute an aliquot to bring the concentration within the calibration range.
6. Assay Procedure
Measure the absorbance of the final sample solution at the determined λmax against the solvent blank. The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.
7. Method Validation
The developed spectrophotometric method should be validated as per ICH guidelines for the following parameters:
-
Specificity: The ability of the method to measure the analyte accurately in the presence of other components such as excipients. This can be assessed by comparing the spectra of the drug substance, the placebo, and the drug product.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and analyzed.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The quantitative data for a typical method validation of the spectrophotometric determination of this compound are summarized in the table below. (Note: The following data are illustrative and based on typical values for such analytical methods).
| Parameter | Result |
| Wavelength of Maximum Absorption (λmax) | 294 nm (in Methanol) |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Regression Equation | y = 0.045x + 0.002 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Visualizations
Caption: Experimental workflow for spectrophotometric determination of this compound.
Caption: Key parameters for the validation of the analytical method.
References
Butamben as a Tool Compound in Ion Channel Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben (n-butyl-p-aminobenzoate) is a long-acting local anesthetic that serves as a valuable tool compound for investigating the function and pharmacology of various ion channels. Its primary mechanism of action involves the modulation of voltage-gated ion channels, leading to a reduction in neuronal excitability. This property makes it particularly useful for studies related to nociception and pain pathways. These application notes provide an overview of this compound's effects on different ion channels and detailed protocols for its use in ion channel research.
Mechanism of Action
This compound exerts its effects by interacting with several types of voltage-gated ion channels, including potassium (Kv), sodium (Nav), and calcium (Cav) channels. Its binding can lead to direct pore block or stabilization of the channel in a non-conducting state, thereby inhibiting ion flux and reducing the probability of action potential generation and propagation.
Data Presentation: Quantitative Effects of this compound on Various Ion Channels
The following table summarizes the quantitative data on the effects of this compound on specific ion channels, compiled from various studies. This allows for a clear comparison of its potency and selectivity.
| Ion Channel Subtype | Preparation | Method | Key Parameter | Value | Reference |
| Potassium Channels | |||||
| Kv4.2 | Heterologously expressed in rat DRG neurons | Whole-cell patch clamp | Kd | 59 nM | [1] |
| Kv1.1 | Cultured rat DRG neurons | Whole-cell patch clamp | IC50 | 228 µM | |
| A-type K+ current (IA) | Acutely dissociated rat DRG neurons | Whole-cell patch clamp | Selective inhibition | ≤1 µM | [1] |
| Sodium Channels | |||||
| Fast Na+ Currents (likely including Nav1.7) | Cultured rat sensory neurons | Whole-cell patch clamp | Inhibition | Substantial block at 100 µM | |
| Slow Na+ Currents | Cultured rat sensory neurons | Whole-cell patch clamp | Effect | No significant effect at 100 µM | |
| Calcium Channels | |||||
| L-type (Cav1.2) Ba2+ Current | Undifferentiated rat PC12 cells | Whole-cell patch clamp | % Suppression | 90 ± 3% at 500 µM | |
| T-type Ca2+ Channels | Small mouse DRG neurons | Whole-cell patch clamp | IC50 | ~200 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involving this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on ion channels.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or Heterologous Expression Systems
This protocol is designed to measure the effect of this compound on voltage-gated ion channels.
1. Cell Preparation:
-
Cultured Neurons: Plate primary neurons (e.g., dorsal root ganglion neurons) on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin) and culture for 2-7 days.
-
Heterologous Expression: Transfect a suitable cell line (e.g., HEK293 or CHO cells) with plasmids encoding the ion channel subunit(s) of interest. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells. Plate cells on glass coverslips 24-48 hours post-transfection.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1%.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place the coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a selected cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a series of voltage steps to elicit the ionic currents of interest. For example, to record sodium currents, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
Establish a stable baseline recording for at least 5 minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the currents in the presence of this compound until a steady-state effect is observed.
-
To test for reversibility, perfuse the chamber with the drug-free external solution (washout).
4. Data Analysis:
-
Measure the peak current amplitude and analyze the kinetics of activation and inactivation.
-
To determine the IC50, apply a range of this compound concentrations and plot the percentage of current inhibition against the logarithm of the drug concentration. Fit the data with a Hill equation.
Protocol 2: Assessing the Effect of this compound on Neuronal Firing
This protocol uses current-clamp to measure how this compound affects the firing of action potentials in neurons.
1. Cell and Solution Preparation:
-
Follow the same cell and solution preparation steps as in Protocol 1.
2. Electrophysiological Recording:
-
Establish a whole-cell configuration as described in Protocol 1.
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Record the baseline firing frequency and action potential characteristics (threshold, amplitude, duration).
-
Perfuse the chamber with this compound at the desired concentration.
-
Repeat the current injection protocol and record the changes in firing frequency and action potential parameters.
-
Perform a washout step to check for reversibility.
3. Data Analysis:
-
Quantify the number of action potentials fired at each current step before and after this compound application.
-
Analyze changes in action potential threshold, amplitude, and width.
-
Plot the firing frequency as a function of the injected current (f-I curve).
Conclusion
This compound is a versatile pharmacological tool for the study of a variety of ion channels. Its inhibitory effects on key channels involved in neuronal excitability, particularly those in nociceptive pathways, make it an important compound for pain research. The protocols outlined above provide a framework for researchers to investigate the detailed mechanisms of this compound's action and to use it as a probe to understand the physiological roles of its target ion channels.
References
Application Notes and Protocols for Investigating Butamben's Electrophysiological Effects on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of Butamben, a local anesthetic, on neuronal firing. Detailed protocols for patch-clamp recording are provided, along with a summary of its mechanism of action and quantitative data from published studies.
Introduction
This compound (n-butyl-p-aminobenzoate) is a long-acting local anesthetic used for topical pain relief.[1] Its primary mechanism of action involves the modulation of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in neurons.[2][3] Understanding the precise effects of this compound on neuronal excitability is crucial for optimizing its clinical use and for the development of novel analgesics. Electrophysiological techniques, particularly patch-clamp recording, are indispensable for characterizing these effects at the cellular and molecular level.[2]
Mechanism of Action
This compound exerts its anesthetic effects by primarily targeting and blocking voltage-gated sodium channels (NaV).[2][3] This action inhibits the rapid influx of sodium ions required for the depolarization phase of an action potential, thereby increasing the firing threshold and, at sufficient concentrations, blocking neuronal firing altogether.[4][5]
In addition to its effects on NaV channels, this compound has been shown to modulate other ion channels, contributing to its overall impact on neuronal excitability:
-
Voltage-Gated Potassium Channels (KV): this compound can inhibit delayed rectifier and A-type potassium currents, which are involved in the repolarization of the neuronal membrane and regulation of firing frequency.[2][6]
-
Voltage-Gated Calcium Channels (CaV): The compound has been demonstrated to inhibit T-type and L-type calcium channels, which play roles in neurotransmitter release and action potential generation.[1][7][8]
-
Transient Receptor Potential (TRP) Channels: this compound also inhibits TRPA1 and TRPV4 channels, which are involved in nociception.[9]
This compound exhibits a state-dependent block of NaV channels, showing a higher affinity for channels in the inactivated state.[3][5] This property contributes to its efficacy in blocking firing in rapidly firing neurons, such as those involved in pain signaling.
Quantitative Data on this compound's Electrophysiological Effects
The following tables summarize the quantitative effects of this compound on various neuronal parameters as reported in the literature.
Table 1: Effects of this compound on Voltage-Gated Sodium Channels (NaV)
| Parameter | Neuron/Cell Type | This compound Concentration | Observed Effect | Reference |
| Firing Threshold | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | 100 µM | Increased firing threshold or complete block of action potentials | [5] |
| Repetitive Firing | Rat DRG Neurons | 1-100 µM | Concentration-dependent inhibition of depolarization-evoked repetitive firing | [10] |
| Inactivation Curve Shift | Cultured Rat Sensory Neurons | 100 µM | 12 mV hyperpolarizing shift in the inactivation curve of fast Na+ current | [5] |
| Current Reduction (F3 and S2) | Cultured Neonatal Rat DRG Neurons | 100 µM | Reduced to 24% and 11% of control values, respectively | [4] |
Table 2: Effects of this compound on Other Ion Channels
| Channel Type | Neuron/Cell Type | This compound Concentration (IC50) | Observed Effect | Reference |
| T-type Calcium Channels | Newborn Mouse DRG Neurons | ~200 µM | Inhibition of T-type barium currents | [8] |
| A-type Potassium Channels (Kv4.2) | Rat DRG Neurons | K_D = 59 nM | High-affinity, partial inhibition | [6][11] |
| Delayed Rectifier Potassium Current | Cultured Rat DRG Neurons | 228 µM | Inhibition of whole-cell K+ current | [12] |
| TRPA1 and TRPV4 Channels | Heterologous expression systems and sensory neurons | Micromolar concentrations | Blockade of channel activity | [9] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound's Effect on Neuronal Firing
This protocol describes the use of whole-cell patch-clamp electrophysiology to record the effects of this compound on neuronal action potentials and underlying ion currents.
Materials:
-
Cells: Primary cultured neurons (e.g., dorsal root ganglion neurons) or cell lines expressing specific ion channels of interest.
-
External (Extracellular) Solution (aCSF): Composition can be adjusted based on the specific currents being isolated. A typical solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH should be adjusted to 7.4 with NaOH and osmolarity to ~320 mOsm.[13]
-
Internal (Intracellular) Solution: For recording action potentials and potassium currents, a typical solution contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH should be adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.[14] For isolating sodium currents, a Cesium-based internal solution can be used to block potassium channels.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent like DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with the internal solution.[2][14]
-
Patch-Clamp Setup: Inverted microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate neurons on glass coverslips suitable for microscopy and allow them to adhere and grow for an appropriate amount of time before recording.
-
Pipette Preparation: Pull and fire-polish glass capillaries to the desired resistance. Fill the pipette with the filtered internal solution, ensuring no air bubbles are trapped at the tip.[14]
-
Establish a Gigaohm Seal: Under visual control, approach a healthy-looking neuron with the patch pipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ). Gentle suction may be applied if necessary.[2]
-
Achieve Whole-Cell Configuration: Apply brief, strong suction to rupture the patch of membrane under the pipette tip. This is indicated by a sudden increase in the capacitive transient.[2]
-
Stabilization: Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the internal solution into the cell.[2]
-
Recording:
-
Current-Clamp Mode: To study the effects on neuronal firing, operate the amplifier in current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing threshold.
-
Record a baseline of spontaneous or evoked firing.
-
-
Voltage-Clamp Mode: To study the effects on specific ion channels, use the voltage-clamp mode.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.[2]
-
Data Acquisition: Record the changes in firing properties (in current-clamp) or ionic currents (in voltage-clamp) in the presence of this compound.
-
Washout: To test for reversibility, perfuse the chamber with the drug-free external solution. Note that due to its high lipid solubility, the effects of this compound may not be fully reversible, especially with longer exposure times.[2][5]
Visualizations
Caption: Experimental workflow for whole-cell patch-clamp recording of this compound's effects.
Caption: Signaling pathway of this compound's action on neuronal ion channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The local anesthetic, n-butyl-p-aminobenzoate, reduces rat sensory neuron excitability by differential actions on fast and slow Na+ current components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the A-type K+ channels of dorsal root ganglion neurons by the long-duration anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 10. Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrowan.com [researchwithrowan.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. benchchem.com [benchchem.com]
- 14. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Culturing Dorsal Root Ganglion (DRG) Neurons for Butamben Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a crucial role in transmitting sensory information, including pain, from the periphery to the central nervous system. As such, primary cultures of DRG neurons serve as a vital in vitro model for studying pain pathways and for the screening and characterization of analgesic compounds. Butamben, a long-acting local anesthetic, has shown efficacy in modulating neuronal excitability, making it a compound of significant interest in pain research.[1][2]
These application notes provide a comprehensive guide to establishing and maintaining primary DRG neuron cultures for the investigation of this compound's effects. The protocols detailed below cover the isolation, dissociation, and culturing of DRG neurons, as well as methodologies for assessing the impact of this compound on neuronal viability, proliferation, and electrophysiological properties.
Data Presentation: Effects of this compound on DRG Neurons
The following tables summarize the known quantitative effects of this compound on various ion channels in DRG neurons, as determined by patch-clamp studies. It is important to note that comprehensive dose-response data on the effects of this compound on overall DRG neuron viability and proliferation is not extensively available in the current literature. The experimental protocols provided in this document offer a framework for generating such valuable data.
Table 1: Inhibitory Effects of this compound on Voltage-Gated Ion Channels in DRG Neurons
| Ion Channel Type | This compound Concentration | Effect | Reference |
| T-type Calcium Channels | ~200 µM | IC50 for inhibition of T-type barium currents. | [3] |
| Delayed Rectifier Potassium Channels | 228 µM | IC50 for inhibition of whole-cell K+ current. | [4][5] |
| A-type Potassium Channels (Kv4.2) | 59 nM | KD for high-affinity, partial inhibition. | [1][2] |
| Peripheral TTX-sensitive (TTXs) Na+ Channels | 1-100 µM | Concentration-dependent inhibition. | [6] |
| TTX-resistant (TTXr) Na+ Channels (Nav1.8) | 1-100 µM | Concentration-dependent inhibition. | [6] |
Table 2: Effects of this compound on Ion Channel Kinetics in DRG Neurons
| Ion Channel Type | This compound Concentration | Effect on Kinetics | Reference |
| T-type Calcium Channels | 200 µM | Accelerated activation, deactivation, and inactivation. | [3] |
| Delayed Rectifier Potassium Channels (Kv1.1) | 238 µM | Accelerates opening and closing. | [4][5] |
| TTX-sensitive (TTXs) Na+ Channels (Nav1.7) | Not Specified | Enhanced onset of slow inactivation. | [6] |
| TTX-resistant (TTXr) Na+ Channels (Nav1.8) | Not Specified | Enhanced onset of slow inactivation. | [6] |
Experimental Protocols
I. Isolation and Culture of Rodent Dorsal Root Ganglia (DRG) Neurons
This protocol outlines the steps for dissecting and establishing primary cultures of DRG neurons from rodents.
Materials:
-
Dissection tools (scissors, forceps)
-
Stereomicroscope
-
HBSS (Hank's Balanced Salt Solution)
-
Collagenase Type II
-
Trypsin
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Culture plates or coverslips
Protocol:
-
Preparation of Culture Substrate:
-
Coat culture plates or coverslips with Poly-D-lysine or Poly-L-ornithine overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with Laminin (10-20 µg/mL) for at least 2 hours at 37°C before plating cells.
-
-
Dissection:
-
Euthanize the animal according to approved institutional protocols.
-
Expose the spinal column and carefully dissect the dorsal root ganglia from all spinal levels using a stereomicroscope.
-
Collect the ganglia in ice-cold HBSS.
-
-
Enzymatic Digestion:
-
Transfer the ganglia to a tube containing Collagenase Type II and incubate at 37°C for 60-90 minutes.
-
Add Trypsin and incubate for an additional 5-10 minutes. The tissue should become more translucent.
-
-
Mechanical Dissociation:
-
Stop the enzymatic reaction by adding complete culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Gently triturate the ganglia using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is achieved.
-
-
Plating and Culture:
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium supplemented with NGF (50-100 ng/mL).
-
Plate the cells onto the prepared culture substrate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change half of the medium every 2-3 days.
-
Caption: Workflow for DRG neuron isolation and culture.
II. Assessment of this compound's Effect on DRG Neuron Viability
This protocol describes how to evaluate the cytotoxicity of this compound on cultured DRG neurons using a Lactate Dehydrogenase (LDH) assay.
Materials:
-
Cultured DRG neurons in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Plate reader
Protocol:
-
Cell Plating: Plate DRG neurons in a 96-well plate at a density of 5,000-10,000 cells per well and culture for at least 24 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and replace it with the this compound-containing medium. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48 hours).
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, transfer a portion of the culture supernatant to a new plate.
-
Add the LDH reaction mixture and incubate.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control (lysis buffer).
-
Plot the dose-response curve to determine the IC50 value for this compound-induced cytotoxicity.
-
III. Evaluation of this compound's Impact on DRG Neuron Proliferation
While mature neurons are post-mitotic, DRG cultures contain proliferating non-neuronal cells (e.g., Schwann cells, fibroblasts). This protocol outlines a method to assess the anti-proliferative effects of this compound on these cells using a BrdU incorporation assay.
Materials:
-
Cultured DRG cells in a 96-well plate
-
This compound stock solution
-
BrdU labeling reagent
-
BrdU assay kit (with anti-BrdU antibody)
-
Plate reader
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the viability assay protocol.
-
BrdU Labeling:
-
Towards the end of the this compound treatment period, add the BrdU labeling reagent to each well.
-
Incubate for a few hours to allow BrdU to be incorporated into the DNA of proliferating cells.
-
-
BrdU Assay:
-
Fix the cells and denature the DNA according to the kit protocol.
-
Add the anti-BrdU antibody conjugated to a detection enzyme.
-
Add the substrate and measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Generate a dose-response curve to determine the IC50 of this compound's anti-proliferative effect.
-
IV. Electrophysiological Analysis of this compound's Action on Ion Channels
This protocol provides a general workflow for investigating the effects of this compound on voltage-gated ion channels in DRG neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Cultured DRG neurons on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external recording solutions
-
This compound stock solution
-
Data acquisition and analysis software
Protocol:
-
Preparation:
-
Prepare internal and external solutions tailored to isolate the specific ion channel of interest (e.g., using channel blockers for other currents).
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
-
Recording:
-
Transfer a coverslip with DRG neurons to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
-
Data Acquisition:
-
Apply voltage protocols to elicit the currents of interest (e.g., voltage steps to activate sodium, potassium, or calcium channels).
-
Record baseline currents.
-
Perfuse the chamber with a known concentration of this compound and record the currents again.
-
Perform a washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude, activation and inactivation kinetics, and voltage-dependence of activation and inactivation before, during, and after this compound application.
-
Construct dose-response curves to determine the IC50 for channel block.
-
Caption: this compound's mechanism of action on DRG neurons.
Conclusion
The protocols and data presented here offer a foundational resource for researchers investigating the effects of this compound on DRG neurons. By employing these standardized methods, scientists can generate robust and reproducible data to further elucidate the mechanisms of action of this compound and to explore its therapeutic potential in pain management. The provided diagrams offer a visual representation of the experimental workflows and the proposed signaling pathway, aiding in the conceptual understanding of the research. It is recommended that researchers also investigate the effects of this compound on neuronal morphology and neurite outgrowth to gain a more complete picture of its cellular impact.
References
- 1. Inhibition of the A-type K+ channels of dorsal root ganglion neurons by the long-duration anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Kv1.1 channels of dorsal root ganglion neurons are inhibited by n-butyl-p-aminobenzoate, a promising anesthetic for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Butamben Precipitation in Aqueous Buffer Solutions
For researchers, scientists, and drug development professionals, the precipitation of Butamben in aqueous buffer solutions can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I add it to my aqueous buffer?
A1: this compound is a sparingly soluble compound in water.[1][2] Precipitation upon addition to an aqueous buffer typically occurs when the final concentration of this compound exceeds its solubility limit in that specific buffer system. This can be influenced by several factors including pH, temperature, and the presence of other solutes. This compound's low aqueous solubility is a well-documented challenge.[3]
Q2: What is the aqueous solubility of this compound?
A2: this compound is described as being "mildly soluble in water (1 part in 7000)".[1] This low solubility is a primary reason for precipitation issues. It is more soluble in dilute acids and organic solvents.[2]
Q3: How does pH affect the solubility of this compound?
A3: this compound is an ester of 4-aminobenzoic acid and butanol.[1] The amino group can be protonated at acidic pH, which generally increases the aqueous solubility of the compound. Therefore, this compound is more soluble in dilute acidic solutions. As the pH of the buffer increases and becomes more neutral or basic, the un-ionized form of this compound predominates, which is less soluble and more prone to precipitation.
Q4: Can the type of buffer I use influence this compound's solubility?
A4: Yes, the composition of the buffer can impact the solubility of your compound. While specific data on this compound solubility in various buffers is limited, it is known that buffer salts can interact with drug molecules and affect their solubility. It is advisable to test the solubility of this compound in the specific buffer system you intend to use for your experiments.
Q5: I've prepared a stock solution of this compound in an organic solvent. Why does it precipitate when I dilute it into my aqueous buffer?
A5: This is a common issue known as "crashing out." When a concentrated stock solution of a poorly soluble compound in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the organic solvent is rapidly diluted. This sudden change in the solvent environment drastically reduces the solubility of the compound, causing it to precipitate.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | 1. Reduce the final concentration of this compound: This is the most direct approach to prevent precipitation. 2. Perform a solubility test: Determine the approximate solubility of this compound in your specific buffer system at the intended experimental temperature before preparing your final solutions. |
| pH of the buffer is too high | 1. Lower the pH of the buffer: If your experimental conditions allow, try using a buffer with a more acidic pH to increase this compound's solubility. 2. Prepare a pH-solubility profile: Systematically test the solubility of this compound across a range of pH values to identify the optimal pH for your experiment. |
| Rapid dilution of organic stock solution | 1. Use an intermediate dilution step: Instead of directly diluting your concentrated organic stock into the final aqueous buffer, create an intermediate dilution in a mixture of your organic solvent and the aqueous buffer. 2. Add the stock solution slowly while vortexing: This can help to disperse the compound more effectively and delay precipitation. |
Issue 2: this compound solution is initially clear but precipitates over time.
| Possible Cause | Troubleshooting Steps |
| Metastable supersaturated solution | 1. Prepare fresh solutions: Prepare your this compound solutions immediately before use to minimize the time for precipitation to occur. 2. Include a co-solvent: If compatible with your assay, adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or propylene glycol to your final aqueous buffer can help maintain solubility. |
| Temperature fluctuations | 1. Maintain a constant temperature: Ensure that your solutions are maintained at a consistent temperature throughout the experiment, as temperature changes can affect solubility. 2. Pre-warm solutions: Pre-warming both the stock solution and the aqueous buffer to the experimental temperature before mixing can sometimes prevent precipitation.[4] |
| Hydrolysis of this compound | This compound is an ester and can slowly hydrolyze when boiled with water.[1] While less likely to be a primary cause of rapid precipitation at room temperature, prolonged storage in aqueous solutions, especially at non-neutral pH, could lead to degradation and potential precipitation of byproducts. It is always recommended to use freshly prepared solutions. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [2] |
| Melting Point | 58 °C | [1] |
| pKa | Not available | |
| Appearance | White, odorless, crystalline powder | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Mildly soluble (1 part in 7000) | [1] |
| Dilute Acids | Soluble | [1][2] |
| Alcohol | Soluble | [1] |
| Ether | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Fixed Oils | Soluble | [1] |
| DMSO | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 193.24 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 193.24 g/mol = 0.0019324 g
-
Mass (mg) = 1.93 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh 1.93 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the tube vigorously until the this compound is completely dissolved.
-
If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[4]
-
-
Storage:
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
This protocol provides a general method for diluting a concentrated this compound stock solution (e.g., in DMSO) into an aqueous buffer to minimize precipitation.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your experiment. Most cell-based assays can tolerate up to 0.5% DMSO, but this should be experimentally verified.
-
Method A: Direct Dilution (for lower final concentrations)
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vigorously vortexing the buffer, slowly add the calculated volume of the this compound stock solution dropwise to the buffer.
-
Continue vortexing for a few seconds after the addition is complete.
-
Visually inspect the solution for any signs of precipitation.
-
-
Method B: Serial Dilution (for higher final concentrations or to further minimize precipitation)
-
Prepare an intermediate dilution of the this compound stock solution in the organic solvent. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vigorously vortexing the buffer, slowly add the calculated volume of the intermediate this compound stock solution to the buffer.
-
This method reduces the localized concentration of the drug and organic solvent at the point of addition, which can help prevent precipitation.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General workflow for preparing this compound solutions.
References
Identifying and characterizing Butamben degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Butamben degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
This compound, or Butyl 4-aminobenzoate, is a local anesthetic.[1] It is an ester of 4-aminobenzoic acid and n-butanol.[1][2] The primary and most well-documented degradation pathway for this compound is the hydrolysis of its ester bond.[2] This hydrolysis can be catalyzed by acidic or basic conditions and can also occur thermally, particularly when boiled with water.[2] Other potential degradation pathways include oxidation of the aromatic amine, photolytic degradation, and thermal degradation.[2]
Q2: What are the expected degradation products of this compound under forced degradation conditions?
Under forced degradation conditions, the following products can be anticipated:
-
Hydrolytic Degradation (Acidic and Basic Conditions): The primary degradation products are 4-aminobenzoic acid and 1-butanol, resulting from the cleavage of the ester linkage.[2]
-
Oxidative Degradation: The aromatic amine group in this compound is susceptible to oxidation, which can lead to the formation of various colored products, including N-oxide derivatives and products from oxidative coupling.[2]
-
Thermal Degradation: At elevated temperatures, in addition to hydrolysis, decarboxylation of the resulting 4-aminobenzoic acid may occur, though this typically requires high temperatures.[2]
-
Photolytic Degradation: Exposure to UV light can induce photochemical reactions. For aromatic amines like this compound, this can involve oxidation and the formation of colored degradation products.[2]
Troubleshooting Guides
HPLC Analysis Issues
This guide addresses common problems encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing for this compound Peak | - Interaction of the basic amine group of this compound with acidic silanols on the HPLC column packing.- Column overload. | - Use a base-deactivated or end-capped column.- Add a competing base like triethylamine (0.1%) to the mobile phase.- Lower the mobile phase pH to ensure the amine is fully protonated.- Reduce the injection volume or sample concentration. |
| Poor Resolution Between Degradation Products | - Inappropriate mobile phase composition or gradient.- Unsuitable column chemistry. | - Optimize the mobile phase organic modifier (e.g., acetonitrile vs. methanol) and pH.- Experiment with different column stationary phases (e.g., C18, C8, Phenyl).- Adjust the gradient slope and duration. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Late elution of a component from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column thoroughly.- Ensure the gradient program is sufficient to elute all components. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery. |
Data Presentation
The following table summarizes representative quantitative data from a forced degradation study of this compound. The extent of degradation is targeted to be between 5-20% for the development of a stability-indicating method.[2]
| Stress Condition | % Degradation of this compound | 4-Aminobenzoic Acid (Area %) | Other Major Degradants (Area %) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h)[2] | 15.2 | 14.8 | < 0.5 |
| Base Hydrolysis (0.1 M NaOH, RT, 8h)[2] | 18.5 | 18.1 | < 0.5 |
| Oxidative (3% H₂O₂, RT, 48h)[2] | 12.8 | Not Detected | 8.2 (N-oxide), 4.1 (Oxidative coupling product) |
| Thermal (105°C, 72h)[2] | 8.7 | 7.5 | 1.0 (Decarboxylation product) |
| Photolytic (UV light 254 nm, 24h)[2] | 10.3 | Not Detected | 9.8 (Oxidative/colored products) |
Note: This data is representative and the actual degradation profile may vary depending on the specific experimental conditions.
Experimental Protocols
Forced Degradation Studies
The following are general guidelines for inducing the degradation of this compound.
-
Acid Hydrolysis: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. After cooling to room temperature, neutralize with an appropriate amount of 0.1 M sodium hydroxide and dilute with the mobile phase for HPLC analysis.[2]
-
Base Hydrolysis: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide. Keep the solution at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase for HPLC analysis.[2]
-
Oxidative Degradation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light. Dilute with the mobile phase for HPLC analysis.[2]
-
Thermal Degradation: Place solid this compound in a hot air oven at 105°C for 72 hours. Dissolve the stressed sample in a suitable solvent like a mixture of acetonitrile and water for HPLC analysis.[2]
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water to UV light (254 nm) for 24 hours. Analyze the solution by HPLC.[2]
Stability-Indicating HPLC Method (Based on USP Method)
This method is a starting point and should be optimized and validated for your specific application.
| Parameter | Specification |
| Column | Kinetex 5 µm XB-C18, 100 x 2.1 mm |
| Mobile Phase | A: 0.1% formic acid in WaterB: 0.1% formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 1 | |
| 6 | |
| 8.5 | |
| 8.6 | |
| 10 | |
| Flow Rate | 0.4 mL/min |
| Temperature | 30 °C |
| Detector | UV at 285 nm |
| Injection Volume | 1 µL (assay); 5 µL (impurities) |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound degradation studies.
References
Strategies to prolong the anesthetic duration of Butamben
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prolong the anesthetic duration of Butamben.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the duration of action of this compound?
This compound is an ester-type local anesthetic with a rapid onset of action. However, its therapeutic efficacy is often limited by two main factors:
-
Poor Water Solubility: this compound's low solubility in water can hinder the preparation of parenteral formulations and limit its bioavailability at the target site.
-
Short Duration of Action: The unencapsulated form of this compound has a relatively short effective half-life, reported to be around 90 minutes, which is often insufficient for managing prolonged pain.[1]
Q2: What are the main strategies to prolong the anesthetic effect of this compound?
There are two primary approaches to extend the duration of this compound's anesthetic effect:
-
Advanced Formulation Strategies: Modifying the delivery system to control the release of this compound. This includes encapsulation in liposomes, nanostructured lipid carriers (NLCs), and the use of implantable devices.
-
Use of Adjuvants: Combining this compound with other substances, such as vasoconstrictors, to localize the anesthetic at the injection site for a longer period.
Q3: How do liposomal formulations extend the anesthetic duration of this compound?
Liposomal encapsulation of this compound has been shown to increase its topical analgesic effect and prolong its action.[2][3] A particularly effective method is the use of "double-loaded" (DL) deformable liposomes. This strategy involves incorporating free this compound into the lipid bilayer of the liposome and a water-soluble this compound-cyclodextrin complex into the aqueous core.[4][5][6] This approach provides a biphasic release, with the free drug offering a rapid onset and the complexed drug acting as a reservoir for sustained release.
In one study, an optimized "double-loaded" liposomal formulation extended the anesthetic effect in rabbits from 40 minutes (with a standard liposomal formulation) to 60 minutes.[4]
Q4: Can nanostructured lipid carriers (NLCs) be used to prolong this compound's effect?
Yes, nanostructured lipid carriers (NLCs) are a promising strategy. An optimized NLC formulation for this compound has demonstrated high encapsulation efficiency (99.5%) and prolonged drug release.[7][8] In an animal model of inflammatory hyperalgesia, this NLC formulation showed a greater analgesic effectiveness and a prolonged effect.[7][8]
Q5: What is the "drug-in-cyclodextrin-in-liposome" strategy?
This is an advanced formulation approach that combines the benefits of cyclodextrins and liposomes to enhance the performance of poorly soluble drugs like this compound.[5][6] The this compound is first complexed with a cyclodextrin (like methyl-β-cyclodextrin) to increase its solubility. This water-soluble complex is then encapsulated within the aqueous core of a liposome. This strategy has been shown to improve drug solubility, increase the vesicle's entrapment efficiency, and better modulate drug release, thereby prolonging the therapeutic effect.[5][6]
Q6: Are there implantable systems for long-term this compound delivery?
An implantable drug delivery system (DDS) consisting of a perforated reservoir has been investigated for the long-term, zero-order release of this compound.[9][10] This device, a polyimide tube with a micro-hole, is designed to be implanted near a nerve. In vitro studies suggest that this system can achieve a prolonged, constant release of this compound for several months, which could be beneficial for managing chronic pain.[9][10]
Q7: How do vasoconstrictors prolong local anesthesia?
Vasoconstrictors, such as epinephrine, are often added to local anesthetic solutions.[11][12][13][14] They work by constricting local blood vessels at the site of administration. This action:
-
Decreases the rate of vascular absorption of the local anesthetic.
-
Keeps the anesthetic localized at the nerve for a longer period.
-
Increases the duration and depth of the anesthesia.[11][12][15]
-
Reduces the peak plasma concentration of the anesthetic, thereby lowering the risk of systemic toxicity.[11][12]
Troubleshooting Guides
Issue 1: Anesthetic duration is insufficient despite using a liposomal formulation.
-
Possible Cause: The formulation may not be optimized for sustained release. A single-loaded liposome might release the drug too quickly.
-
Troubleshooting Steps:
-
Consider a "Double-Loaded" (DL) Liposome: Formulate liposomes containing both free this compound in the lipid bilayer and a this compound-cyclodextrin complex in the aqueous core.[4][5][6] The complex acts as a reservoir, providing a more sustained release.
-
Incorporate Edge Activators: The addition of edge activators like stearylamine and sodium cholate can enhance the deformability of liposomes, which may improve skin penetration and efficacy.[4]
-
Verify Encapsulation Efficiency: Ensure a high percentage of this compound is successfully encapsulated. Low encapsulation efficiency will result in a larger fraction of free drug that is rapidly cleared.
-
Issue 2: Poor solubility of this compound is hindering the development of an injectable formulation.
-
Possible Cause: this compound's inherent hydrophobicity makes it difficult to dissolve in aqueous solutions for parenteral administration.
-
Troubleshooting Steps:
-
Cyclodextrin Complexation: Form a complex of this compound with a suitable cyclodextrin, such as methyl-β-cyclodextrin (RAMEB), to significantly increase its aqueous solubility.[5]
-
Nanostructured Lipid Carriers (NLCs): Develop an NLC formulation. These carriers can encapsulate hydrophobic drugs like this compound, creating a stable aqueous dispersion suitable for injection.[7][8]
-
Liposomal Formulations: Encapsulating this compound in liposomes, particularly as a cyclodextrin complex in the aqueous core, can create a soluble, injectable formulation.[5][6]
-
Data Summary
Table 1: Comparison of this compound Liposomal Formulations and Anesthetic Duration
| Formulation Type | Key Components | Anesthetic Duration (in vivo, rabbits) | Reference |
| Hydroalcoholic Solution | This compound | < 40 minutes | [4] |
| Single-Loaded (SL) Liposomes | 1% w/v plain this compound in lipid bilayer | ~40 minutes | [4] |
| Double-Loaded (DL) Liposomes | 0.7% w/v free BTB in lipid phase + 0.3% w/v BTB-HPβCD complex in aqueous phase | 60 minutes | [4] |
| Double-Loaded (DL) Liposomes with RAMEB | 0.5% w/v free BTB in lipid bilayer + 0.5% w/v BTB-RAMEB complex in aqueous core | 75 minutes | [5] |
Experimental Protocols
Protocol 1: Preparation of "Double-Loaded" this compound-in-Cyclodextrin-in-Liposomes
This protocol is a summary of the methodology described in the literature for creating a sustained-release this compound formulation.[4][5]
-
Phase-Solubility Studies:
-
Determine the most suitable cyclodextrin (e.g., HPβCD, RAMEB) by evaluating its complexation efficiency with this compound. This is done by adding excess this compound to aqueous solutions of increasing cyclodextrin concentrations and measuring the amount of solubilized this compound.
-
-
Preparation of this compound-Cyclodextrin Complex:
-
Prepare the solid binary system of this compound and the selected cyclodextrin using a method like co-lyophilization, which has been shown to be effective.
-
-
Preparation of Liposomes:
-
The lipid phase, consisting of phosphatidylcholine (PC), cholesterol (CH), and edge activators like stearylamine (SA) and sodium cholate (SC), is dissolved in an organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under vacuum to form a thin lipid film.
-
The film is hydrated with an aqueous phase containing the pre-formed this compound-cyclodextrin complex. The free, uncomplexed this compound is added to the lipid phase before solvent evaporation.
-
The resulting vesicle suspension is then sonicated or extruded to achieve a uniform size distribution.
-
-
Characterization:
-
Vesicle size, polydispersity index (PDI), and zeta potential are measured using dynamic light scattering (DLS).
-
Encapsulation efficiency is determined by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and the pellet.
-
Protocol 2: In Vivo Evaluation of Anesthetic Duration (Rabbit Model)
This protocol is based on methods used to test the efficacy of topical anesthetic formulations.[4][5]
-
Animal Model: New Zealand albino rabbits are commonly used.
-
Anesthetic Application:
-
The inner surface of the rabbit's ear is used as the application site.
-
A specified amount of the this compound formulation (e.g., liposomal gel) is applied to a defined area.
-
-
Assessment of Anesthesia:
-
The anesthetic effect is evaluated by applying a standardized stimulus (e.g., a needle prick) to the application site at regular intervals.
-
The response of the animal (e.g., ear withdrawal reflex) is observed.
-
The duration of anesthesia is defined as the time from application until the return of the normal reflex.
-
-
Data Analysis:
-
The intensity and duration of the anesthetic effect are recorded for each formulation.
-
Statistical analysis (e.g., ANOVA) is used to compare the efficacy of different formulations.
-
Visualizations
Caption: Mechanism of action of this compound on neuronal ion channels.
Caption: Overview of strategies to prolong the anesthetic duration of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Liposomal this compound gel formulations: toxicity assays and topical anesthesia in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Improvement of this compound Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. Lipid nanoparticles loaded with this compound and designed to improve anesthesia at inflamed tissues - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. escholarship.org [escholarship.org]
- 9. Prolonged Release of the Local Anesthetic this compound for Potential Use in Pain Management [scirp.org]
- 10. Prolonged Release of the Local Anesthetic this compound for Potential Use in Pain Management [scirp.org]
- 11. Vasoconstrictors in local anesthesia for dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasoconstrictors | Pocket Dentistry [pocketdentistry.com]
- 13. Vasoconstrictors | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. drlod.com [drlod.com]
Addressing Butamben-induced cytotoxicity in cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Butamben-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it lead to cytotoxicity?
This compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels in nerve membranes, which inhibits the initiation and conduction of nerve impulses.[1][2] Some studies also suggest it may inhibit voltage-gated calcium channels.[1][3][4] While the specific cytotoxic signaling pathways of this compound are not well-documented, cytotoxicity may arise from several mechanisms, potentially including the induction of apoptosis (programmed cell death) or necrosis.[1][5] It is hypothesized that this compound could cause mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspases, key enzymes in the apoptotic pathway.[5] Another possible cause is the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.[5]
Q2: We are observing a significant decrease in cell viability after treating our cultures with this compound. What are the potential causes?
A significant drop in cell viability following this compound treatment can be attributed to several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line, leading to acute toxicity.
-
Induction of Apoptosis or Necrosis: this compound may be triggering programmed cell death (apoptosis) or direct cell lysis (necrosis).[5]
-
Mitochondrial Dysfunction: The compound could be interfering with mitochondrial function, leading to a decrease in cellular energy production and the release of pro-apoptotic factors.[5]
-
Oxidative Stress: this compound might be causing an increase in reactive oxygen species (ROS), leading to cellular damage.[5]
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO, ethanol) could be contributing to cytotoxicity at the concentration used.[5]
Q3: How can we differentiate between apoptosis and necrosis as the cause of this compound-induced cell death?
To distinguish between apoptosis and necrosis, a combination of assays is recommended. A standard method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1]
-
Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late-stage apoptosis and necrosis.
Additionally, measuring the activity of caspases, particularly the executioner caspases-3 and -7, can provide strong evidence for apoptosis.[5][6]
Q4: What are Reactive Oxygen Species (ROS) and how might they be involved in this compound cytotoxicity?
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide radicals and hydrogen peroxide.[5][7] At high levels, ROS can cause oxidative stress, leading to damage of essential cellular components like lipids, proteins, and DNA, which can ultimately trigger cell death.[5] It is plausible that this compound treatment could lead to an increase in intracellular ROS levels, thereby contributing to the observed cytotoxicity.[5]
Q5: Can antioxidants be used to mitigate this compound-induced cytotoxicity?
Yes, if this compound-induced cytotoxicity is mediated by an increase in reactive oxygen species (ROS), co-treatment with an antioxidant may help to reduce cell death.[8] It is advisable to conduct a dose-response experiment with the selected antioxidant to identify a concentration that provides cytoprotection without adversely affecting normal cell function.[5]
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Cell Death Immediately After this compound Treatment | High Concentration of this compound: The concentration used may be causing acute necrosis.[5] | 1. Concentration Optimization: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. Start with a broad range of concentrations and narrow it down.[5] 2. Time-Course Analysis: Conduct a time-course experiment to monitor the onset of cytotoxicity and understand its kinetics.[5] 3. Assess Membrane Integrity: Use a lactate dehydrogenase (LDH) assay to measure LDH release, an indicator of membrane damage and necrosis.[5] |
| Gradual Decrease in Cell Viability Over Time | Induction of Apoptosis: this compound may be triggering a programmed cell death pathway.[5] | 1. Apoptosis Assays: Perform Annexin V/PI staining and flow cytometry to detect apoptotic cells.[1] 2. Caspase Activity Assays: Measure the activity of executioner caspases (caspase-3/7) to confirm apoptosis.[5][9] |
| Inconsistent Results Between Experiments | Variability in Experimental Conditions: Inconsistencies in cell seeding, reagent preparation, or incubation times can lead to variable results.[5] | 1. Standardize Cell Seeding Density: Ensure the same number of cells are seeded in each well for every experiment.[5] 2. Fresh Reagent Preparation: Prepare fresh this compound solutions for each experiment to avoid degradation.[5] 3. Consistent Incubation Times: Strictly adhere to the planned incubation times for treatment and assays.[5] 4. Monitor Cell Culture Conditions: Maintain consistent temperature, CO2 levels, and humidity in the incubator.[5] |
| No Apparent Effect on Cell Viability, But Changes in Cell Morphology or Growth Rate | Sub-lethal Cytotoxicity or Cell Cycle Arrest: this compound may be inducing cellular stress or halting cell proliferation without causing immediate death.[5] | 1. Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.[5] 2. ROS Measurement: Use a fluorescent probe like DCFDA to measure intracellular ROS levels, as oxidative stress can occur at sub-lethal concentrations.[5] |
| Vehicle Control Shows Cytotoxicity | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used.[5] | 1. Determine Solvent Tolerance: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your cell line. 2. Use Lowest Effective Solvent Concentration: Prepare a more concentrated stock of this compound to minimize the final solvent concentration in the cell culture medium. |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 24, 48 hours).[1]
-
MTT Addition: After treatment, replace the culture medium with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubate for 2-4 hours to allow the conversion of MTT to formazan crystals by viable cells.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes, an indicator of necrosis.[10]
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[10]
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).[10]
-
Incubation and Measurement: Incubate as per the manufacturer's instructions and then measure the absorbance at the specified wavelength.
-
Data Analysis: Higher absorbance values correlate with increased LDH release and therefore, higher cytotoxicity.
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Grow and treat cells with this compound in culture dishes or multi-well plates.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting guide for this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Bupivacaine induces apoptosis via ROS in the Schwann cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Butamben Formulations for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of Butamben formulations intended for research use. This compound, a local anesthetic, is known for its low aqueous solubility and susceptibility to degradation, which can impact experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to help you develop robust and reliable this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound?
A1: The main stability issues with this compound are its poor water solubility, which can lead to precipitation, and its chemical degradation through several pathways.[1] The ester linkage in this compound makes it prone to hydrolysis, especially under acidic or basic conditions.[2] Additionally, its aromatic amine group is susceptible to oxidation, and the compound can also degrade when exposed to heat or light.[2]
Q2: What are the common signs of this compound degradation in a formulation?
A2: Visual signs of degradation can include a color change, often to yellow or brown, which may indicate oxidation of the aromatic amine group.[3] Other indicators of instability are the precipitation or crystallization of this compound out of solution, a change in the formulation's pH, or a decrease in its potency over time.
Q3: What are the primary degradation products of this compound?
A3: The main degradation products result from the hydrolysis of the ester bond, yielding 4-aminobenzoic acid and 1-butanol.[2] Oxidative conditions can lead to the formation of N-oxide derivatives and colored coupling products.[2]
Q4: What are the recommended storage conditions for this compound formulations?
A4: To minimize degradation, this compound formulations should be stored in well-closed, light-resistant containers.[3] For solutions, refrigeration at 2-8°C is often recommended to slow down the rate of chemical degradation. It is also advisable to minimize headspace in the container to reduce exposure to oxygen.[3]
Troubleshooting Guides
This section addresses specific problems you may encounter during the preparation and storage of your this compound formulations.
Issue 1: Precipitation or Crystallization of this compound in a Solution
-
Question: I've prepared a this compound solution, but a precipitate has formed over time. What is the cause, and how can I resolve it?
-
Answer: Precipitation typically occurs when the concentration of this compound exceeds its solubility in the chosen solvent system, a common issue given its low aqueous solubility.[3] Temperature fluctuations can also reduce solubility and cause the drug to crystallize.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the intended concentration of this compound does not exceed its solubility limit in your solvent. Refer to the solubility data in Table 1.
-
Utilize a Co-solvent: If you are using an aqueous-based system, consider adding a co-solvent such as propylene glycol, ethanol, or polyethylene glycol (PEG) to increase this compound's solubility.[3]
-
Control Temperature: Prepare the formulation at a controlled temperature and avoid storing it in conditions with significant temperature fluctuations.
-
pH Adjustment: this compound's solubility is pH-dependent. Adjusting the pH of your formulation may improve its solubility.
-
Re-dissolution: If a precipitate has already formed, gentle warming and sonication may help to redissolve the this compound. However, be cautious as elevated temperatures can accelerate degradation.
-
-
Issue 2: Discoloration (Yellowing or Browning) of the Formulation
-
Question: My this compound formulation has developed a yellow or brown tint upon storage. What is causing this, and is the formulation still usable?
-
Answer: Discoloration is a common sign of oxidative degradation of this compound's aromatic amine group.[3] The presence of oxygen, exposure to light, or trace metal ions can catalyze this process. The usability of the formulation depends on the extent of degradation and the sensitivity of your experiment to the degradation products.
-
Troubleshooting Steps:
-
Incorporate an Antioxidant: Add an antioxidant to your formulation to inhibit oxidative degradation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA).[3][4]
-
Add a Chelating Agent: If metal ion-catalyzed oxidation is suspected, include a chelating agent like edetate disodium (EDTA) to sequester these ions.[3]
-
Protect from Light: Store your formulation in amber or opaque containers to prevent photolytic degradation, which can also contribute to color changes.[3]
-
Minimize Oxygen Exposure: When preparing and storing your formulation, minimize its exposure to air. Consider purging the container with an inert gas like nitrogen before sealing.[3]
-
-
Data Presentation
Table 1: Solubility of this compound in Common Research Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.14 (1 part in 7000) | 25 |
| Ethanol | 36 | 25 |
| Propylene Glycol | Soluble | 25 |
| DMSO | 55 | 25 |
| Chloroform | Soluble | 25 |
| Ether | Soluble | 25 |
| Phosphate Buffer (pH 7.4) | Very slightly soluble | 25 |
Note: "Soluble" indicates that a significant amount of this compound can be dissolved, but specific quantitative data may vary. It is recommended to perform solubility studies for your specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Formulation
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of your analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
Materials:
-
This compound formulation
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile, HPLC grade
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of your this compound formulation in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.[2]
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of your this compound formulation in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.[2]
-
Neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a sample of your solid this compound or formulation in a hot air oven at 105°C for 72 hours.[2]
-
Dissolve the stressed sample in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of your this compound formulation to UV light (254 nm) for 24 hours in a photostability chamber.[2]
-
Analyze the solution by HPLC.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products.
Visualizations
References
Minimizing motor block when using Butamben for sensory research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butamben for sensory research, with a focus on minimizing motor block.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in producing a nerve block?
A1: this compound, an ester-type local anesthetic, primarily functions by blocking voltage-gated sodium channels on the neuronal cell membrane.[1][2] By binding to these channels, this compound inhibits the influx of sodium ions, a critical step for the initiation and propagation of action potentials (nerve impulses).[1][2] This blockade of action potentials prevents the transmission of sensory signals, including pain, from the periphery to the central nervous system.[2][3] Additionally, studies have indicated that this compound may also inhibit voltage-gated calcium and potassium channels in dorsal root ganglion neurons, which could contribute to its anesthetic effect by reducing overall neuronal excitability.[3][4][5]
Q2: Why is this compound often used as an aqueous suspension in research?
A2: this compound has low water solubility.[1] Preparing it as an aqueous suspension allows for its use in nerve block applications and is a strategy to achieve a long-duration anesthetic effect.[1] When injected, the this compound particles act as a depot from which the drug is slowly released, prolonging the nerve blockade.[1]
Q3: What is a "differential nerve block" and how does it relate to using this compound for sensory-specific research?
A3: A differential nerve block is the phenomenon where different types of nerve fibers are blocked at different rates or concentrations of a local anesthetic.[6] Nerve fibers vary in their susceptibility to local anesthetics based on factors like diameter and degree of myelination.[6] Smaller, unmyelinated or thinly myelinated C-fibers and A-delta fibers, which are primarily responsible for transmitting pain and temperature sensations, are generally more sensitive to local anesthetics than larger, heavily myelinated A-alpha motor neurons.[6][7] By carefully titrating the concentration of this compound, it is possible to achieve a sensory-selective block, inhibiting the function of pain-transmitting fibers while leaving motor function largely intact.[1][3]
Troubleshooting Guide: Minimizing Motor Block
This guide addresses common issues encountered when aiming for a sensory-specific nerve block with this compound.
Issue 1: Significant motor block is observed alongside sensory blockade.
-
Potential Cause: this compound Concentration is Too High
-
Higher concentrations of local anesthetics are more likely to affect all types of nerve fibers, including the less susceptible motor neurons.[1]
-
Solution: A systematic reduction in the this compound concentration is the primary strategy to achieve a differential block that targets the smaller, pain-sensing C-fibers and A-delta fibers.[1] Refer to the dose-response table below for guidance.
-
-
Potential Cause: Improper Injection Site
-
Lack of precision in delivering the anesthetic can lead to its spread to motor nerve branches.
-
Solution: Utilize imaging guidance, such as ultrasound, to ensure the this compound suspension is delivered specifically to the target sensory nerve or plexus. This minimizes off-target effects on motor nerves.[1]
-
-
Potential Cause: Inconsistent this compound Suspension
-
The particle size and homogeneity of the this compound suspension are crucial for predictable and consistent drug delivery.[1]
-
Solution: Ensure your suspension preparation protocol is followed precisely. The use of sonication or a homogenizer is recommended to achieve a uniform, fine particle size.[1] Consistent particle size between batches is essential for reproducible results.
-
Issue 2: The duration of the sensory block is shorter than expected.
-
Potential Cause: Rapid Systemic Absorption
-
Factors at the injection site, such as high vascularity, can lead to a faster clearance of this compound from the target area.
-
Solution: Consider the addition of adjuvants known to prolong the duration of local anesthetics, such as dexamethasone or dexmedetomidine, though their efficacy can be variable.[1] Investigating different formulations, like encapsulation in microparticles or liposomes, has also been explored to extend this compound's half-life.[1][8][9]
-
Issue 3: Inconsistent or lower-than-expected efficacy of the sensory block.
-
Potential Cause: Inadequate Concentration or Volume
-
The concentration of this compound may be too low to achieve a complete sensory block, or the volume may be insufficient to adequately spread around the nerve.[10]
-
Solution: It may be necessary to systematically increase the concentration or volume. However, be aware that increasing the volume can decrease the density of the block.[10] These two parameters often need to be optimized in conjunction. A dose-finding study, such as the one described in the experimental protocols section, is recommended to determine the optimal parameters for your specific model.
-
Data Presentation
Table 1: Illustrative Dose-Response Relationship of this compound for Sensory and Motor Block
The following table presents hypothetical data for illustrative purposes, based on the principle of differential nerve block. Actual effective concentrations will vary depending on the experimental model, nerve type, and specific protocol. A thorough dose-finding study is essential.
| This compound Concentration (%) | Expected Sensory Block (Nociception) | Expected Motor Block | Recommendation for Sensory-Specific Research |
| Low (e.g., 1.0 - 2.0%) | Moderate to High | Minimal to None | Optimal Starting Range |
| Medium (e.g., 2.5 - 4.0%) | High | Low to Moderate | May be acceptable, but risk of motor impairment increases |
| High (e.g., 5.0% and above) | High | Moderate to High | Not recommended for sensory-specific applications |
Experimental Protocols
Protocol 1: Preparation of a 5% this compound Aqueous Suspension
This protocol provides a method for preparing a stock solution that can be diluted to the desired concentration for experiments.
-
Materials:
-
This compound powder (USP grade)
-
Sterile water for injection
-
Surfactant (e.g., Polysorbate 80)
-
Sterile, sealed vials
-
Autoclave
-
Homogenizer or sonicator
-
-
Procedure:
-
Weigh 5 g of this compound powder.
-
In a sterile container, prepare 100 mL of sterile water for injection containing a suitable concentration of a biocompatible surfactant (e.g., 0.1% Polysorbate 80) to aid in wetting the this compound powder.[1]
-
Slowly add the this compound powder to the aqueous solution while continuously mixing.
-
Subject the mixture to high-shear homogenization or sonication until a uniform, fine suspension is achieved.[1]
-
Monitor particle size to ensure consistency between batches.
-
Aseptically dispense the suspension into sterile vials.
-
Protocol 2: In Vivo Assessment of Differential Sensory and Motor Nerve Block in a Rodent Sciatic Nerve Model
This protocol outlines a procedure for evaluating the sensory and motor effects of a this compound nerve block in a rat model.
-
Subject Preparation:
-
Anesthetize the rodent using an approved institutional protocol (e.g., isoflurane inhalation).[11]
-
Place the animal in a prone position and shave the area over the hip and thigh of the target limb.
-
Aseptically prepare the skin.
-
-
Sciatic Nerve Block Procedure:
-
Identify the sciatic nerve using anatomical landmarks or a nerve stimulator for precise localization.
-
Carefully inject the prepared this compound suspension (e.g., 100-200 µL for a rat) perineurally.
-
-
Assessment of Sensory Block (Nociception):
-
Thermal Latency (Hargreaves Test):
-
At predetermined time points post-injection, place the rat on a glass surface and apply a radiant heat source to the plantar surface of the hind paw.
-
Record the time it takes for the rat to withdraw its paw. An increased withdrawal latency compared to baseline indicates a sensory block.
-
-
Mechanical Threshold (von Frey Filaments):
-
Apply calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.
-
Determine the filament that elicits a withdrawal response. An increase in the withdrawal threshold indicates a sensory block.
-
-
-
Assessment of Motor Block:
-
Modified Bromage Scale:
-
Observe the rat's ability to move its hind limb at various time points.
-
Score the degree of motor block (e.g., 0 = no block, 1 = able to move joints but not lift leg, 2 = unable to move joints).
-
-
Grip Strength Test:
-
Allow the rat to grasp a wire mesh grid connected to a force meter.
-
Gently pull the rat by its tail and record the maximal force exerted before it releases its grip. A decrease in grip strength indicates motor impairment.
-
-
-
Data Analysis:
-
Plot the sensory and motor block scores over time to determine the onset, duration, and magnitude of each effect for different this compound concentrations.
-
Visualizations
Caption: Differential action of this compound on nerve fibers.
Caption: Workflow for assessing differential nerve block.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openanesthesia.org [openanesthesia.org]
- 7. Differential peripheral nerve block by local anesthetics in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of this compound Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Butamben's Photostability in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for managing the photostability of Butamben in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to ensure the integrity and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound, the butyl ester of 4-aminobenzoic acid, is a local anesthetic.[1] Its chemical structure, containing a p-aminobenzoic acid (PABA) chromophore, makes it susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.[2] This photodegradation can lead to a loss of potency and the formation of potentially harmful degradation products, impacting experimental results and the safety profile of formulations.
Q2: What are the primary pathways of this compound photodegradation?
Based on studies of its core structure, p-aminobenzoic acid (PABA), this compound's photodegradation is likely to proceed through several mechanisms:
-
Photo-oxidation: The aromatic amine group is susceptible to oxidation, which can be accelerated by light, leading to colored byproducts.[1]
-
Photolysis: Exposure to UV light, especially UVB and UVC radiation, can induce the cleavage of chemical bonds.[2] For PABA, this has been shown to involve the loss of a hydrogen atom from the amino group, forming a radical species that can then participate in further reactions.[2]
-
Hydrolysis: While primarily a reaction with water that can be catalyzed by acid or base, photolytic energy can also contribute to the hydrolysis of the ester bond in this compound, yielding 4-aminobenzoic acid and 1-butanol.[1]
Q3: What are the potential photodegradation products of this compound?
While specific studies on this compound are limited, research on PABA suggests that irradiation in aqueous solutions can lead to the formation of various products, including hydroxylated and dimeric species.[1] In the presence of oxygen, photo-oxidation is a significant pathway.[1] Researchers should be aware of the potential for a complex mixture of degradants.
Q4: How does pH influence the photodegradation of this compound?
The photodegradation of PABA, and likely this compound, is pH-dependent. Studies on PABA have shown that the degradation kinetics and mechanisms can change significantly with the pH of the solution. For instance, the quantum yields for the formation of certain PABA photoproducts increase significantly at higher pH values.[1]
Q5: How can I minimize this compound photodegradation during my experiments?
To minimize photodegradation, it is crucial to protect this compound solutions from light, especially UV sources. This can be achieved by:
-
Working in a low-light environment.
-
Using amber or opaque containers for solutions and samples.
-
Wrapping containers in aluminum foil.
-
When light exposure is unavoidable, such as during analysis, minimizing the exposure time.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of this compound's photostability.
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Action |
| Uncontrolled light exposure. | Ensure all samples, including controls, are handled under consistent and controlled lighting conditions. Use a photostability chamber that complies with ICH Q1B guidelines for standardized light exposure. |
| Temperature fluctuations. | Use a temperature-controlled environment or chamber, as temperature can also influence degradation rates. |
| Inconsistent sample preparation. | Follow a standardized and validated protocol for sample preparation to ensure uniformity across all samples. |
Issue 2: Poor resolution or unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Action |
| Inadequate HPLC method. | Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.[3] This may involve optimizing the mobile phase, column type, and detector wavelength. |
| Co-elution of degradants. | Adjust the mobile phase composition (e.g., pH, organic modifier ratio) or gradient profile. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18). |
| Ghost peaks. | Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash program in the autosampler to prevent carryover. |
Issue 3: Difficulty in identifying unknown degradation products.
| Possible Cause | Troubleshooting Action |
| Insufficient analytical techniques. | Employ advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain molecular weight and fragmentation data for the unknown peaks. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine elemental compositions. |
| Lack of reference standards. | If possible, synthesize potential degradation products based on known photochemical pathways of similar compounds like PABA to use as reference standards for confirmation. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound
This protocol is a general guideline for inducing the photodegradation of this compound to develop a stability-indicating analytical method, targeting 5-20% degradation.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Photostability chamber compliant with ICH Q1B guidelines (providing both UVA and visible light)
-
Quartz or other UV-transparent containers
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Control Sample: Prepare an identical solution and wrap the container completely in aluminum foil to serve as a dark control.
-
Exposure: Place both the sample and the control in the photostability chamber. Expose the samples to a light source as specified in ICH Q1B, for example, an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] The duration of exposure may need to be optimized to achieve the target degradation.
-
Analysis: After exposure, analyze both the exposed sample and the dark control by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed sample and the dark control. The appearance of new peaks or a decrease in the area of the this compound peak in the exposed sample indicates photodegradation.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol outlines the steps to develop an HPLC method to separate this compound from its photodegradation products.
Instrumentation and Conditions (starting point):
-
HPLC System: A system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 285-295 nm) and potentially at other wavelengths to detect degradants with different spectral properties.[3]
-
Injection Volume: 10 µL.
Method Development Steps:
-
Initial Separation: Analyze a solution of undegraded this compound and a sample from the forced photodegradation study.
-
Optimization:
-
Mobile Phase: Adjust the gradient slope and the initial and final concentrations of the organic solvent to improve the separation of degradation products from the parent peak.
-
pH: Modify the pH of the aqueous component of the mobile phase to alter the retention and peak shape of ionizable compounds.
-
Column: If co-elution persists, try a column with a different stationary phase.
-
-
Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Example Data from a Forced Photodegradation Study of this compound
| Sample | Exposure Condition | This compound Peak Area | % Degradation | Number of Degradation Peaks |
| 1 | Dark Control | 1,250,000 | 0% | 0 |
| 2 | 24h UV/Vis Light | 1,050,000 | 16% | 3 |
This table is for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Diagram 1: Logical Workflow for Photostability Testing of this compound
Caption: Workflow for assessing this compound's photostability.
Diagram 2: Potential Photodegradation Pathways of this compound
Caption: Potential photodegradation routes for this compound.
References
Technical Support Center: Co-solvent Selection for Dissolving Butamben in In-Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using co-solvents for dissolving butamben in in-vitro experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in in-vitro studies?
This compound is a local anesthetic, chemically identified as butyl 4-aminobenzoate.[1][2][3] It is characterized as a white, odorless, crystalline powder.[3][4] Its utility in aqueous in-vitro systems is often hampered by its low water solubility. Reports indicate it is only mildly soluble in water, with one source stating a solubility of 1 part in 7000, and another quantifying it as less than 0.1 mg/mL.[4][5] This poor aqueous solubility can lead to precipitation in cell culture media and assay buffers, resulting in inaccurate and unreliable experimental outcomes.[6]
Q2: What are the recommended co-solvents for dissolving this compound for in-vitro use?
Commonly used co-solvents for dissolving this compound and other poorly soluble compounds in in-vitro studies include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol. The choice of co-solvent will depend on the required this compound concentration, the specific experimental system, and the tolerance of the cell line to the solvent.
Q3: What is the solubility of this compound in these common co-solvents?
The solubility of this compound varies significantly among different co-solvents. The following table summarizes the reported solubility data:
| Co-solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100[1][5] | ≥ 517.49[1][5] | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[5] |
| Dimethyl Sulfoxide (DMSO) | 55[2] | 284.62[2] | Sonication is recommended to aid dissolution.[2] |
| Ethanol | 36[2] | 186.3[2] | Sonication is recommended to aid dissolution.[2] |
| Water | < 0.1[1][5] | Insoluble[1][5] | This compound is considered to have very low water solubility.[7][8] |
| Water | 35[2] | 181.12[2] | Sonication is recommended to aid dissolution.[2] Note: This value appears to be an outlier compared to other sources. |
Q4: How can I prepare a this compound stock solution?
To prepare a stock solution, dissolve this compound in an appropriate co-solvent like DMSO or ethanol at a high concentration (e.g., 10-100 mM). It is advisable to use gentle heating (e.g., 37°C) and sonication or vortexing to facilitate dissolution.[1][2] Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][5]
Q5: What is the maximum concentration of a co-solvent that can be used in a cell-based assay?
The maximum permissible concentration of a co-solvent is cell-line dependent and should be determined empirically. As a general guideline, the final concentration of DMSO in cell culture media should be kept below 1%, and for some sensitive cell lines, below 0.1%, to avoid cytotoxicity. Ethanol is often tolerated at concentrations up to 0.5-1%. It is crucial to run a solvent control experiment to assess the effect of the co-solvent on your specific cell line.
Troubleshooting Guides
Problem 1: this compound precipitates out of solution when I add my stock solution to the aqueous cell culture medium.
-
Possible Cause: The final concentration of this compound in the aqueous medium exceeds its kinetic solubility. This is a frequent issue when diluting a high-concentration stock solution in a poor solvent (like water-based media).
-
Troubleshooting Steps:
-
Reduce Final this compound Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Decrease Co-solvent Concentration in Stock: Prepare a less concentrated stock solution of this compound. This will result in a lower final concentration of the organic co-solvent when diluted into the aqueous medium, which can sometimes improve solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Pre-warm Solutions: Warming both the stock solution and the cell culture medium to 37°C before mixing can help maintain solubility.[6]
-
Vigorous Mixing: Immediately after adding the stock solution to the medium, ensure rapid and thorough mixing by vortexing or pipetting.[6]
-
Incorporate a Second Co-solvent: If your experimental design allows, the inclusion of a small percentage of a less toxic, water-miscible co-solvent like propylene glycol in the final assay medium can enhance solubility.[6]
-
Problem 2: I am observing cytotoxicity in my cell-based assay, and I suspect it's the co-solvent.
-
Possible Cause: The concentration of the co-solvent in the final assay volume is toxic to the cells.
-
Troubleshooting Steps:
-
Determine Solvent Toxicity: Run a dose-response experiment with the co-solvent alone (e.g., DMSO at 0.1%, 0.5%, 1%, 2%) to determine the maximum non-toxic concentration for your specific cell line.
-
Reduce Co-solvent Concentration: If the current co-solvent concentration is found to be toxic, lower it by either reducing the final this compound concentration or by preparing a more concentrated stock solution (if this compound solubility allows), so a smaller volume of the stock is needed.
-
Switch to a Less Toxic Co-solvent: Consider alternative co-solvents that may be less toxic to your cells. For instance, if DMSO is problematic, ethanol or propylene glycol might be better tolerated. This will require re-assessing the solubility of this compound in the new solvent.
-
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in a Co-solvent/Aqueous Buffer System
This protocol is adapted from standard high-throughput kinetic solubility assay methodologies.[9][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., MultiScreen Solubility Filter Plate)
-
96-well UV-transparent collection plates
-
Plate shaker
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh this compound and dissolve it in DMSO to prepare a 10 mM stock solution.
-
Prepare Test Solutions: In a standard 96-well plate, add 10 µL of the 10 mM this compound stock solution to 190 µL of PBS (pH 7.4) to achieve a final concentration of 500 µM this compound in 5% DMSO/PBS. Prepare this in triplicate.
-
Incubation: Cover the plate and incubate for 1.5 to 2 hours at room temperature on a plate shaker. This allows the solution to reach equilibrium.
-
Filtration: Transfer the solutions to a 96-well filter plate placed on top of a 96-well UV-transparent collection plate. Apply a vacuum to filter the solutions and separate any precipitated compound.
-
Quantification: Measure the absorbance of the filtrate in the collection plate using a spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Data Analysis: Compare the absorbance of the test samples to a standard curve of known this compound concentrations prepared in 5% DMSO/PBS to determine the concentration of soluble this compound.
Protocol 2: Assessment of Co-solvent Cytotoxicity using an MTT Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Co-solvent to be tested (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Co-solvent Treatment: Prepare serial dilutions of the co-solvent in complete cell culture medium to achieve a range of final concentrations (e.g., for DMSO: 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%). Remove the old medium from the cells and replace it with the medium containing the different co-solvent concentrations. Include a "no solvent" control.
-
Incubation: Incubate the cells for a period that matches the intended duration of your this compound experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each co-solvent concentration relative to the "no solvent" control. This will allow you to determine the highest non-toxic concentration of the co-solvent.
Visualizations
Co-solvent Selection Workflow
Caption: A logical workflow for selecting a suitable co-solvent for this compound in in-vitro studies.
Potential Signaling Pathway Interference by Co-solvents
Caption: Potential mechanisms of co-solvent-induced interference with cellular signaling pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Calcium/Sodium/Potassium Channel | TargetMol [targetmol.com]
- 3. discofinechem.com [discofinechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Butamben's Anesthetic Effect in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments using Butamben as a local anesthetic in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anesthetic effect?
A1: this compound, an ester-type local anesthetic, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[1] This action inhibits the influx of sodium ions, which is crucial for the initiation and propagation of action potentials (nerve impulses).[1] By preventing the transmission of these signals, this compound effectively blocks the sensation of pain. Additionally, this compound has been shown to inhibit voltage-gated calcium and potassium channels, which may also contribute to its anesthetic properties by reducing overall neuronal excitability.[1]
Q2: Why is this compound often formulated as a suspension for animal studies?
A2: this compound has low water solubility.[1] Formulating it as an aqueous suspension allows for its use in nerve block applications where it can act as a depot.[1] This depot provides a sustained release of the anesthetic at the injection site, prolonging its analgesic effect.[1]
Q3: What are the typical dosages of this compound used in animal models?
A3: The effective dose of this compound can vary depending on the animal model, the target nerve, and the desired duration of anesthesia. For epidural administration in rats, a 5% this compound suspension at a volume of 10 µL has been shown to produce long-lasting analgesia.[2] It is crucial to determine the minimum effective concentration (MEC) for your specific experimental setup to achieve the desired sensory block while minimizing potential side effects.
Q4: How can I assess the depth and duration of the anesthetic block in my animal model?
A4: The assessment of anesthetic depth involves monitoring both sensory and motor function.
-
Sensory Block Assessment: This can be evaluated using a noxious stimulus, such as the tail-flick test, hot plate test, or von Frey filaments, to measure the animal's response to pain.[3][4] A successful sensory block is indicated by a lack of withdrawal reflex.
-
Motor Block Assessment: Motor function can be assessed by observing the animal's gait, grip strength, or righting reflex.[3][4]
It is important to establish a baseline response before administering the anesthetic to have a clear comparison.
Troubleshooting Guide
Issue 1: Inconsistent or shorter-than-expected duration of anesthetic effect.
| Potential Cause | Troubleshooting Steps |
| Improper Suspension Preparation | The homogeneity and particle size of the this compound suspension are critical for a consistent, sustained release.[1] Ensure you are following a validated protocol for suspension preparation. Consider using techniques like sonication or homogenization to achieve a uniform particle size. |
| Incorrect Injection Site | The precise delivery of the this compound suspension to the target nerve is essential for an effective block.[1] For peripheral nerve blocks, consider using ultrasound guidance to ensure accurate placement. For epidural injections, ensure proper identification of the epidural space. |
| Rapid Systemic Absorption | Factors such as high vascularity at the injection site can lead to faster clearance of the anesthetic.[1] While this compound's low solubility mitigates this to some extent, consider if the injection site is contributing to rapid absorption. |
| Inadequate Concentration or Volume | The concentration or volume of the this compound suspension may be insufficient to achieve a complete and lasting block.[1] It may be necessary to perform a dose-finding study to determine the optimal concentration and volume for your specific model and nerve target. |
Issue 2: Observation of motor block when only a sensory block is desired.
| Potential Cause | Troubleshooting Steps |
| Concentration is Too High | Higher concentrations of local anesthetics are more likely to affect all types of nerve fibers, including larger motor fibers.[1] A careful reduction in the this compound concentration can help achieve a differential block that preferentially targets the smaller, pain-sensing C-fibers.[1] |
Issue 3: Adverse effects observed in animal subjects.
| Potential Cause | Troubleshooting Steps |
| Systemic Toxicity | Although rare with local administration, accidental intravascular injection can lead to systemic toxicity. Be vigilant for signs of central nervous system (e.g., seizures) or cardiovascular (e.g., arrhythmias) toxicity. Ensure proper injection technique to avoid intravascular administration. |
| Neurotoxicity | High concentrations of local anesthetics can have neurotoxic effects.[5] Adhere to the lowest effective concentration to minimize this risk. If signs of nerve damage are observed, discontinue the use of that concentration and re-evaluate your protocol. |
| Tissue Irritation | The formulation of the this compound suspension, including the vehicle and any surfactants used, could cause local tissue irritation. Ensure all components of your formulation are biocompatible and sterile. |
Data Presentation
Table 1: Factors Influencing this compound's Anesthetic Effect
| Factor | Influence on Anesthetic Effect | Reference |
| pH of Tissue | An acidic environment (e.g., in inflamed or infected tissue) decreases the effectiveness of local anesthetics.[6] | [6] |
| Lipid Solubility | Higher lipid solubility allows for easier penetration of the nerve membrane, increasing potency.[6] | [6] |
| Protein Binding | A higher degree of protein binding at the receptor site is associated with a longer duration of action.[6] | [6] |
| Vascularity of Injection Site | Increased blood flow at the injection site can lead to more rapid removal of the anesthetic, decreasing its potency and duration.[6] | [6] |
Table 2: Example Anesthetic Parameters for Local Anesthetics in Rodent Models
| Anesthetic | Animal Model | Concentration | Onset of Action | Duration of Sensory Block | Reference |
| This compound (5% Suspension) | Rat (Epidural) | 10 µL | - | > 7 days (with repeated daily injections for 5 days) | [2] |
| Bupivacaine | Rat (Sciatic Nerve) | 0.5% | ~15-30 min | ~4-8 hours | [3] |
| Lidocaine | Mouse (Subcutaneous) | 0.5% | ~5 min | ~0.5-1 hour | [7] |
Note: This table provides examples and is not a direct comparison under identical experimental conditions. The efficacy of this compound will vary based on the specific protocol.
Experimental Protocols
Protocol 1: Preparation of a 5% this compound Aqueous Suspension
This protocol is a general guideline and should be adapted and validated for your specific research needs.
Materials:
-
This compound powder (pharmaceutical grade)
-
Sterile water for injection
-
Biocompatible surfactant (e.g., Polysorbate 80)
-
Sterile mixing vessel
-
Homogenizer or sonicator
-
Sterile vials for storage
Procedure:
-
Aseptically weigh 5 g of this compound powder.
-
In a sterile vessel, prepare 100 mL of sterile water for injection containing a suitable surfactant concentration (e.g., 0.1% Polysorbate 80) to aid in wetting the powder.
-
Slowly add the this compound powder to the liquid while continuously mixing.
-
Use a high-shear homogenizer or sonicator to create a uniform and fine suspension. Monitor particle size to ensure consistency between batches.
-
Aseptically dispense the suspension into sterile vials.
-
Store the suspension according to established stability data, protected from light.
Protocol 2: Assessment of Sensory and Motor Nerve Block in a Rat Sciatic Nerve Model
This protocol provides a framework for assessing the efficacy of a this compound nerve block.
Procedure:
-
Animal Preparation: Anesthetize a rat using a standard, approved general anesthetic protocol (e.g., isoflurane). Place the animal in a prone position.
-
Nerve Block Administration: Locate the sciatic nerve. Inject a predetermined volume and concentration of the this compound suspension in close proximity to the nerve.
-
Sensory Block Assessment (e.g., Hot Plate Test):
-
At regular intervals post-injection, place the rat on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency for the rat to exhibit a pain response (e.g., paw withdrawal, licking).
-
An increase in latency compared to baseline indicates a sensory block.
-
-
Motor Block Assessment (e.g., Grip Strength):
-
At regular intervals, allow the rat to grip a sensor with its hind paw.
-
Measure the force exerted.
-
A decrease in grip strength compared to baseline indicates a motor block.
-
-
Data Analysis: Plot the response latency (sensory) and grip strength (motor) over time to determine the onset, peak effect, and duration of the anesthetic block.
Mandatory Visualizations
Caption: Mechanism of this compound on Voltage-Gated Sodium Channels.
Caption: Troubleshooting Workflow for Inconsistent this compound Anesthesia.
References
- 1. benchchem.com [benchchem.com]
- 2. The long-term effect of epidural administration of this compound suspension on nerve injury-induced allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sparc360.com [sparc360.com]
- 5. mdpi.com [mdpi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. einsteinmed.edu [einsteinmed.edu]
Preventing hydrolysis of Butamben during long-term experiments
Welcome to the technical support center for Butamben. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary and most well-documented degradation pathway for this compound is the hydrolysis of its ester bond.[1] this compound is an ester of 4-aminobenzoic acid and butanol.[1] This hydrolysis reaction can be catalyzed by both acids and bases, and its rate is also dependent on temperature. The process results in the cleavage of the ester linkage, yielding 4-aminobenzoic acid and 1-butanol as the main degradation products.[1]
Q2: What are the main factors that influence the rate of this compound hydrolysis?
A2: The stability of this compound in solution is influenced by several key factors:
-
pH: The hydrolysis of esters like this compound is significantly affected by pH. The rate of hydrolysis is generally lowest in the neutral pH range and increases under both acidic and basic conditions.[2]
-
Temperature: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature.[2] Therefore, storing solutions at lower temperatures can significantly slow down degradation.
-
Solvent Composition: The type of solvent and the presence of co-solvents can influence the stability of this compound. While this compound has low water solubility, the use of organic co-solvents to increase its solubility may also affect its hydrolysis rate.
-
Presence of Catalysts: Besides protons (acid) and hydroxide ions (base), other substances present in the solution could potentially catalyze the hydrolysis reaction.
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: Due to this compound's low solubility in water, a common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. It is crucial to ensure the final concentration of the organic solvent in your experimental setup is low enough to not interfere with the biological or chemical system being studied.
Q4: Are there any formulation strategies to improve this compound's stability for long-term applications?
A4: Yes, for applications requiring enhanced stability, formulation strategies such as encapsulation in liposomes or complexation with cyclodextrins have been explored. These approaches can protect the this compound molecule from hydrolysis, leading to a longer shelf-life. While these methods are more common in drug delivery system development, the principles can be adapted for specific long-term experimental needs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time in my aqueous experimental setup. | Hydrolysis of the ester bond. | - Control pH: Maintain the pH of your solution in the neutral range (ideally between 6 and 7.5) using a suitable buffer system. - Control Temperature: Store your this compound solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles. - Prepare Fresh Solutions: For sensitive experiments, prepare this compound solutions fresh before use. |
| Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | The primary hydrolysis products are 4-aminobenzoic acid and 1-butanol.[1] Other potential degradation products could arise from oxidation or photolysis. Use a stability-indicating analytical method to separate and identify these products. Protect solutions from light to minimize photodegradation. |
| Precipitation of this compound in my aqueous medium after dilution from an organic stock. | Low aqueous solubility of this compound. | - Ensure the final concentration of this compound is below its solubility limit in the final medium. - Increase the percentage of co-solvent if permissible for your experiment. - Consider using solubility-enhancing excipients like cyclodextrins if they do not interfere with your experimental goals. |
| Variability in experimental results over time. | Inconsistent concentration of active this compound due to degradation. | Implement strict protocols for solution preparation, storage, and handling. Regularly check the concentration and purity of your this compound solutions using a validated analytical method. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution for Long-Term Experiments
This protocol describes the preparation of a this compound solution with enhanced stability for use in long-term in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
-
Dilution in Buffered Medium:
-
On the day of the experiment, perform a serial dilution of the DMSO stock solution with cold (4 °C) PBS (pH 7.4) to achieve the desired final concentration.
-
The final concentration of DMSO in the experimental medium should be kept to a minimum (typically <0.5%) to avoid solvent-related artifacts.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots in amber vials at ≤ -20 °C to minimize degradation from light and temperature. Avoid repeated freeze-thaw cycles.
-
Aqueous working solutions should be prepared fresh daily. If short-term storage is necessary, keep them at 2-8 °C and protected from light for no longer than 24 hours.
-
Protocol 2: Monitoring the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for monitoring the concentration of this compound and the formation of its primary hydrolysis product, 4-aminobenzoic acid.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate or acetate buffer), with the pH and gradient optimized for separation.
-
Reference standards for this compound and 4-aminobenzoic acid
Procedure:
-
Sample Preparation:
-
At specified time points during your experiment, withdraw an aliquot of the this compound solution.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the HPLC method.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram at a wavelength where both this compound and 4-aminobenzoic acid have significant absorbance (e.g., around 294 nm).
-
-
Data Analysis:
-
Quantify the peak areas of this compound and 4-aminobenzoic acid.
-
Calculate the concentration of each compound using a calibration curve generated from the reference standards.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Validation & Comparative
A Comparative Guide to Butamben and Lidocaine: Unraveling the Nuances of Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Butamben and Lidocaine, two local anesthetics that exert their effects through the blockade of voltage-gated sodium channels. By examining their mechanisms of action, key experimental data, and the methodologies used to obtain this information, this document aims to offer a comprehensive resource for researchers in pharmacology and drug development.
Mechanism of Action: A Shared Target, Differential Interactions
Both this compound and Lidocaine are local anesthetics that function by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This action prevents the depolarization necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect.[1] The primary mechanism for both compounds involves state-dependent binding, where they exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][2] This preferential binding to the inactivated state is a key characteristic of many local anesthetics and contributes to their use-dependent block, a phenomenon where the degree of inhibition increases with the frequency of nerve stimulation.[3][4][5]
Lidocaine, an amide-type local anesthetic, has been extensively studied and is known to access its binding site from the intracellular side of the channel.[4][6] this compound, an ester-type local anesthetic, also demonstrates a preference for the inactivated state of sodium channels, contributing to its anesthetic properties.[1]
Quantitative Comparison of Sodium Channel Blockade
The following table summarizes the available quantitative data for this compound and Lidocaine, focusing on their potency in blocking voltage-gated sodium channels. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, values should be interpreted within the context of the specific experimental setup.
| Parameter | This compound | Lidocaine | Experimental Conditions |
| IC50 (Tonic Block) | Not explicitly reported in reviewed literature. | ~210 µM (TTXr Na+ currents in rat DRG neurons)[7] | Whole-cell patch clamp on dorsal root ganglion (DRG) neurons. |
| IC50 (Inactivated State) | Not explicitly reported in reviewed literature. | ~60 µM (TTXr Na+ currents in rat DRG neurons)[7] | Whole-cell patch clamp on dorsal root ganglion (DRG) neurons. |
| Use-Dependence | Demonstrated; induces a shift in the inactivation curve in the hyperpolarizing direction.[8][9] | Prominent use-dependent block.[10] | Electrophysiological recordings on neuronal cells. |
| Effect on Channel Kinetics | Enhances the onset of slow inactivation of Nav1.7 and Nav1.8 currents.[8][9] | Prolongs the inactivation of fast voltage-gated Na+ channels.[6] | Whole-cell patch clamp on HEK293 cells expressing specific Nav subtypes and various neuronal preparations. |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological experiments, particularly the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel activity in response to drug application.
Representative Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
-
Cell Preparation: Neuronal cells, such as dorsal root ganglion (DRG) neurons, or cell lines heterologously expressing specific voltage-gated sodium channel subtypes (e.g., HEK293 cells) are cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an internal solution.
-
Solutions:
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to a pH of 7.3 with CsOH. Cesium is used to block potassium channels.
-
External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to a pH of 7.4 with NaOH.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp).
-
The cell is held at a negative holding potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Tonic Block Assessment: Depolarizing voltage steps (e.g., to 0 mV for 20 ms) are applied at a low frequency (e.g., every 10 seconds) to elicit sodium currents. The drug is then perfused into the bath, and the reduction in the peak sodium current is measured to determine the tonic block.
-
Use-Dependent Block Assessment: A train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied to assess the cumulative block of the sodium channels.
-
Inactivated State Block Assessment: The cell is held at a more depolarized potential (e.g., -60 mV) to inactivate a significant portion of the sodium channels before applying a test pulse to measure the current from the remaining available channels. The effect of the drug on this current is then determined.
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration to calculate the IC50 value. The kinetics of the block (on- and off-rates) can be determined by analyzing the time course of current decay in the presence of the drug.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of local anesthetic action and a typical experimental workflow.
Caption: Mechanism of this compound and Lidocaine binding to sodium channels.
Caption: A typical workflow for a whole-cell patch-clamp experiment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 4. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lidocaine - Wikipedia [en.wikipedia.org]
- 7. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac electrophysiologic properties of bupivacaine and lidocaine compared with those of ropivacaine, a new amide local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of synthesized Butamben for research applications
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical prerequisite for reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized Butamben, a local anesthetic. It includes detailed experimental protocols, supporting data, and a comparative analysis with other local anesthetics to aid in the selection of appropriate validation techniques for research applications.
Introduction to this compound and the Importance of Purity
This compound, or butyl p-aminobenzoate, is an ester-type local anesthetic. Its efficacy and safety in research applications are directly dependent on its purity. Impurities, which can originate from starting materials, intermediates, byproducts of the synthesis process, or degradation products, can lead to inaccurate experimental results and potential toxicity. Therefore, rigorous purity validation is essential.
The synthesis of this compound typically involves the Fischer esterification of 4-aminobenzoic acid or 4-nitrobenzoic acid with n-butanol. Potential impurities may include unreacted starting materials, such as 4-aminobenzoic acid and n-butanol, or byproducts like 4-nitrobenzoic acid if the synthesis starts from this precursor.
Comparative Analysis of Purity Validation Methods
A multi-tiered approach employing various analytical techniques is recommended for the comprehensive validation of this compound purity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (area %), detection and quantification of non-volatile impurities. | High sensitivity, high resolution, widely available. | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Detection and quantification of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination without a specific reference standard for the analyte, structural confirmation. | Provides absolute quantification, structural information, and detects a wide range of impurities simultaneously. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| United States Pharmacopeia (USP) Monograph Tests | A combination of titrimetric, spectroscopic, and other analytical tests. | Confirms identity and conformance to established quality standards. | Official and widely accepted methods for quality control. | May not be as sensitive as modern chromatographic methods for detecting all potential impurities. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of the different analytical methods for this compound purity validation. The values for LOD (Limit of Detection) and LOQ (Limit of Quantification) are indicative and can vary depending on the specific instrumentation and method parameters.
| Parameter | HPLC-UV | GC-FID | qNMR | USP Titration Assay |
| Typical Purity Range (%) | > 99.0 | > 99.0 | > 99.0 | 98.0 - 101.0[1] |
| LOD for Impurities (typical) | 0.01 - 0.05% | 0.01 - 0.05% | ~0.1% | Not typically used for trace impurity detection. |
| LOQ for Impurities (typical) | 0.05 - 0.1% | 0.05 - 0.1% | ~0.3% | Not applicable. |
| Precision (RSD%) | < 2% | < 2% | < 1% | < 1% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% | 99 - 101% | 98 - 102% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the determination of this compound purity and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0) in an isocratic or gradient elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the blank (mobile phase), standard solutions, and the sample solution. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC-FID) Method
This method is ideal for the analysis of volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. Identify and quantify impurities based on their retention times and peak areas relative to a known standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute measure of purity without the need for a specific this compound reference standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity certified reference material with a known chemical formula and purity (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from this compound or its impurities.
-
Solvent: A deuterated solvent in which both the this compound sample and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).
-
Data Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the Internal Standard
-
Comparison with Alternative Local Anesthetics
This compound is often compared to other local anesthetics like Bupivacaine and Ropivacaine, particularly in the context of their duration of action. The purity validation for these alternatives follows similar analytical principles.
| Local Anesthetic | Chemical Class | Typical Purity Specification (USP) | Key Analytical Challenges for Purity |
| This compound | Ester | 98.0% - 101.0% | Potential for hydrolysis, presence of unreacted starting materials. |
| Bupivacaine | Amide | 98.5% - 101.5% | Enantiomeric purity (as it is often used as a single enantiomer), potential for related substance impurities. |
| Ropivacaine | Amide | 98.5% - 101.5% | Enantiomeric purity, potential for related substance impurities from synthesis. |
The analytical methods described for this compound (HPLC, GC, qNMR) are also applicable to Bupivacaine and Ropivacaine, with appropriate modifications to chromatographic conditions and NMR parameters.
Visualizations
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Relationship between analytical techniques and the types of impurities they detect.
References
Navigating Cross-Reactivity: A Comparative Guide to Butamben and Other Ester-Type Anesthetics
For researchers, scientists, and drug development professionals, understanding the nuances of cross-reactivity among local anesthetics is paramount for ensuring patient safety and advancing novel therapeutic development. This guide provides an objective comparison of Butamben with other common ester-type local anesthetics, supported by available experimental data and detailed testing protocols.
Ester-type local anesthetics, a class of drugs widely used for topical and regional anesthesia, share a common metabolic pathway that is central to their potential for allergic cross-reactivity. This guide delves into the mechanisms underpinning these reactions, presents available data on their prevalence, and outlines the standardized experimental procedures used to assess patient sensitivity.
The Mechanism of Cross-Reactivity in Ester-Type Anesthetics
The primary driver of cross-reactivity among ester-type local anesthetics is their metabolism to para-aminobenzoic acid (PABA).[1] PABA is a well-known allergen, and sensitization to this compound can lead to hypersensitivity reactions upon exposure to any drug that produces it as a metabolite.[1] this compound, along with other common ester anesthetics such as benzocaine, procaine, and tetracaine, undergoes this metabolic conversion, creating a high potential for cross-reactivity within the entire group.[2][3]
It is crucial to distinguish these true allergic reactions from non-allergic adverse events, which are more common and can include vasovagal responses or systemic toxicity.[3] True hypersensitivity reactions to local anesthetics are relatively rare, with estimates of prevalence ranging from less than 1% to 3.52% in patient populations with suspected allergies.[4]
Comparative Analysis of Cross-Reactivity
While the principle of high cross-reactivity among ester-type anesthetics is widely accepted, specific quantitative data on the cross-reaction rates between this compound and other individual agents are limited in publicly available literature. However, broader studies on local anesthetic allergies provide valuable context.
A large retrospective study in the United Kingdom on benzocaine allergy found that cross-reactivity with other "caines" occurred infrequently, suggesting that while the potential exists, it is not an absolute certainty.[5] Another study analyzing patch test reactions to topical anesthetics noted that observed cross-reactivity patterns did not always align with their structural groups.[6]
These findings highlight the importance of individualized patient assessment through definitive allergic testing rather than relying solely on the assumption of universal cross-reactivity within the ester class.
Table 1: Summary of Allergic Potential and Cross-Reactivity of Ester-Type Anesthetics
| Anesthetic | Chemical Structure | Allergic Potential | Cross-Reactivity Potential with this compound | Supporting Notes |
| This compound | Ester of PABA | High | - | Metabolized to PABA. |
| Benzocaine | Ester of PABA | High | High | A common sensitizer found in many over-the-counter products.[7] |
| Procaine | Ester of PABA | High | High | Historically associated with a higher incidence of allergic reactions.[8] |
| Tetracaine | Ester of PABA | High | High | Structurally similar to other PABA-derived esters.[2] |
Experimental Protocols for Assessing Cross-Reactivity
Definitive diagnosis of an allergy to a local anesthetic and the assessment of cross-reactivity involve a systematic approach that may include patch testing, intradermal testing, and, in some cases, provocation challenges.
Patch Testing
Patch testing is primarily used to investigate delayed-type hypersensitivity (Type IV) reactions, such as allergic contact dermatitis.
Methodology:
-
Preparation: The anesthetic agent (e.g., this compound 5% in petrolatum) is applied to a small aluminum disc on a hypoallergenic adhesive patch.
-
Application: The patch is applied to a clear area of skin, typically on the patient's back.
-
Duration: The patch remains in place for 48 hours, during which the patient should avoid getting the area wet.
-
Reading: The patch is removed at 48 hours, and an initial reading is taken. A final reading is performed at 72 or 96 hours.
-
Interpretation: A positive reaction is indicated by erythema, induration, papules, or vesicles at the site of application.
Intradermal Testing
Intradermal testing is a more sensitive method used to detect immediate-type hypersensitivity (Type I, IgE-mediated) reactions.
Methodology:
-
Preparation: A sterile, preservative-free solution of the local anesthetic is diluted, typically to a 1:100 concentration.
-
Procedure: A small volume (approximately 0.02 to 0.05 mL) of the diluted anesthetic is injected intradermally into the volar aspect of the forearm, raising a small bleb. A positive control (histamine) and a negative control (saline) are also administered.
-
Observation: The injection site is observed for 15 to 20 minutes.
-
Interpretation: A positive result is characterized by a wheal (a raised, blanched bump) that is at least 3 mm larger in diameter than the negative control, often accompanied by a surrounding flare (erythema).
Visualizing the Path to Diagnosis
The following diagrams illustrate the key concepts and workflows involved in the study of this compound cross-reactivity.
Conclusion
The high potential for cross-reactivity among ester-type local anesthetics, including this compound, is a critical consideration in clinical practice and drug development. This is primarily due to their shared metabolic pathway resulting in the formation of the allergenic metabolite, PABA. While the general assumption is that a patient allergic to one ester anesthetic is likely allergic to others in the same class, emerging data suggests that this is not always the case. Therefore, a definitive diagnosis should be established through meticulous patient history and appropriate allergic testing, such as patch and intradermal tests. For researchers, a thorough understanding of these mechanisms and testing protocols is essential for the development of safer anesthetic agents and for providing accurate guidance in clinical settings.
References
- 1. Pharmacotherapy Update | Allergic Reactions to Local Anesthetics [clevelandclinicmeded.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years’ Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 10-year retrospective study on benzocaine allergy in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patch-test reactions to topical anesthetics: retrospective analysis of cross-sectional data, 2001 to 2004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allergic Contact Dermatitis to Benzocaine: The Importance of Concomitant Positive Patch Test Results | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Head-to-head comparison of Butamben and Ropivacaine in nerve block models
Head-to-Head Comparison: Butamben and Ropivacaine in Nerve Block Models
This guide provides a comprehensive, data-driven comparison of this compound and Ropivacaine for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are limited, this document synthesizes available experimental data to offer an objective analysis of their performance in nerve block models.
Mechanism of Action
Both this compound and Ropivacaine are local anesthetics that function by blocking nerve impulses. Their primary mechanism of action involves the reversible inhibition of sodium ion influx through voltage-gated sodium channels in the neuronal cell membrane. This blockage prevents the depolarization of the nerve membrane, thereby inhibiting the initiation and conduction of nerve impulses and resulting in a loss of sensation. This compound is an ester-type local anesthetic, while Ropivacaine is an amide-type.
Signaling Pathway of Local Anesthetics
The following diagram illustrates the general signaling pathway for local anesthetics like this compound and Ropivacaine.
Caption: Signaling pathway of local anesthetics.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Ropivacaine from various studies. It is important to note that these findings are not from direct comparative studies and the experimental conditions may vary.
Table 1: Efficacy and Duration of this compound in Nerve Blocks
| Parameter | Finding | Study Type | Model/Application | Reference |
| Success Rate | 72% of patients (54 out of 75) experienced a ≥75% reduction in pain for ≥4 weeks.[1] | Clinical Case Series | Epidural and Peripheral Nerve Blocks for Chronic Pain | [1] |
| Duration of Pain Relief (Cancer Patients) | Median: 12 weeks (Range: 1-96 weeks) | Clinical Case Series | Epidural and Peripheral Nerve Blocks for Chronic Pain | [1] |
| Duration of Pain Relief (Non-Cancer Patients) | Median: 10 weeks (Range: 6-166 weeks) | Clinical Case Series | Epidural and Peripheral Nerve Blocks for Chronic Pain | [1] |
| Opioid Requirement Reduction | 74% ± 5% reduction in successfully treated cancer patients.[1] | Clinical Case Series | Epidural and Peripheral Nerve Blocks for Chronic Pain | [1] |
| Antinociceptive Effect Duration | Decreased formalin-induced flinches for up to 28 days and decreased thermal challenges for up to 17 days.[2] | Animal Study (Rats) | Sciatic Nerve Block | [2] |
Table 2: Efficacy and Duration of Ropivacaine in Nerve Blocks
| Parameter | Concentration | Onset of Anesthesia | Duration of Soft Tissue Anesthesia | Duration of Analgesia | Nerve Block Model | Reference |
| Ropivacaine | 0.75% | 1.4 ± 0.4 minutes[3] | 3.3 ± 0.3 hours[3] | 6.0 ± 0.4 hours[3] | Inferior Alveolar Nerve Block | [3] |
| Ropivacaine | 0.5% | 1.7 ± 0.5 minutes[3] | 3.0 ± 0.3 hours[3] | 5.6 ± 0.4 hours[3] | Inferior Alveolar Nerve Block | [3] |
| Ropivacaine | 0.375% | 4.2 ± 2.5 minutes[3] | 2.3 ± 0.3 hours[3] | 3.5 ± 0.6 hours[3] | Inferior Alveolar Nerve Block | [3] |
| Ropivacaine | 0.25% | 10.7 ± 3.0 minutes[3] | 1.4 ± 0.4 hours[3] | 1.5 ± 0.5 hours[3] | Inferior Alveolar Nerve Block | [3] |
| Ropivacaine vs. Bupivacaine | 0.5% | Mean onset of sensory block: 9.1 ± 1.6 min | Mean duration of sensory block: 390.6 ± 54.2 min | - | Brachial Plexus Block | [4] |
| Ropivacaine-Lidocaine Mixture | 0.75% Ropivacaine + 2% Lidocaine | 16 ± 12 min (Sciatic) | Shorter than Ropivacaine alone | - | Femoral-Sciatic Nerve Block | [5] |
Experimental Protocols
This compound Nerve Block for Chronic Pain
-
Objective: To evaluate the efficacy of 5% this compound suspension for the treatment of chronic pain.[1]
-
Methodology:
-
Patient Cohort: 75 consecutive patients with chronic cancer or non-cancer pain.[1]
-
Intervention: Patients received either epidural blocks, peripheral nerve blocks, or both with a 5% this compound suspension.[1]
-
Dosage: Epidural injection volumes ranged from 15 to 25 mL, and peripheral nerve block volumes were between 5 and 20 mL.[1]
-
Assessment: Treatment success was defined as a ≥75% reduction in subjective pain assessments for at least 4 weeks. Daily opioid requirements were also recorded.[1]
-
Ropivacaine Inferior Alveolar Nerve Block
-
Objective: To determine the anesthetic efficacy of different concentrations of ropivacaine for inferior alveolar nerve block.[3]
-
Methodology:
-
Patient Cohort: 72 patients scheduled for mandibular third molar extraction.[3]
-
Randomization: Patients were randomly assigned to one of four groups to receive one of the following ropivacaine concentrations: 0.75%, 0.5%, 0.375%, or 0.25%.[3]
-
Assessment: The onset of the block was timed from the completion of the injection. The duration of soft tissue anesthesia and analgesia were recorded.[3]
-
Success Criteria: Successful anesthesia was defined by the ability to perform the tooth extraction without the need for supplemental injections.[3]
-
General Experimental Workflow for Evaluating Local Anesthetics
The following diagram outlines a typical workflow for preclinical or clinical evaluation of local anesthetics in nerve block models.
Caption: Generalized experimental workflow for local anesthetic evaluation.
Comparative Analysis
Onset of Action:
-
This compound: Onset of action is not explicitly detailed in the provided clinical chronic pain study, as the focus was on long-term relief.[1]
-
Ropivacaine: Demonstrates a concentration-dependent onset. Higher concentrations (0.5% and 0.75%) result in a rapid onset of anesthesia, typically within 1 to 2 minutes for inferior alveolar nerve blocks.[3]
Duration of Action:
-
This compound: Exhibits a significantly long duration of action, providing pain relief for a median of 10 to 12 weeks in patients with chronic pain.[1] This prolonged effect is attributed to its formulation as a suspension, which acts as a depot for slow drug release.
-
Ropivacaine: The duration of analgesia is also concentration-dependent, with 0.5% and 0.75% concentrations providing pain relief for approximately 5.6 to 6.0 hours in an inferior alveolar nerve block model.[3]
Potency and Efficacy:
-
This compound: A 5% suspension was effective in 72% of patients for chronic pain management, indicating high efficacy for long-term analgesia.[1]
-
Ropivacaine: Highly effective for surgical anesthesia at concentrations of 0.5% and 0.75%.[3] Its potency is generally considered to be slightly less than that of bupivacaine.
Safety and Side Effects:
-
This compound: The most common side effect reported was pain on epidural injection. Signs of intravascular injection were observed in a small number of patients, but no serious long-term sequelae were reported.[1]
-
Ropivacaine: Known to have a better safety profile than bupivacaine, with a lower risk of cardiotoxicity and central nervous system toxicity.[6]
Conclusion
This compound and Ropivacaine are both effective local anesthetics, but their clinical applications and pharmacological profiles suggest they are suited for different purposes.
-
This compound , formulated as a suspension, is particularly well-suited for providing long-lasting analgesia in the management of chronic pain, where a prolonged duration of action is highly desirable.[1][2]
-
Ropivacaine is a versatile local anesthetic with a more rapid onset and a shorter to intermediate duration of action, making it ideal for surgical anesthesia and postoperative pain management where a balance of efficacy and timely recovery is crucial.[3][7]
The choice between this compound and Ropivacaine will ultimately depend on the specific clinical scenario, the desired duration of nerve blockade, and the patient's underlying condition. Further direct comparative studies are needed to provide a more definitive head-to-head assessment of these two agents in various nerve block models.
References
- 1. Nerve blocks with 5% this compound suspension for the treatment of chronic pain syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antinociceptive and histologic effect of sciatic nerve blocks with 5% this compound suspension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anesthetic Efficacy of Different Ropivacaine Concentrations for Inferior Alveolar Nerve Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicmed.org [academicmed.org]
- 5. A comparison of the pharmacodynamics and pharmacokinetics of bupivacaine, ropivacaine (with epinephrine) and their equal volume mixtures with lidocaine used for femoral and sciatic nerve blocks: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of Butamben
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three analytical methods for the quantification of Butamben, a local anesthetic. We will explore a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a fundamental UV-Vis Spectrophotometry method. This guide is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by detailed experimental protocols and comparative performance data.
Introduction to this compound Quantification
This compound (butyl p-aminobenzoate) is an ester-type local anesthetic used for topical pain relief. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and formulation development. The choice of analytical method depends on various factors, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Comparison of Analytical Method Performance
The performance of the three analytical methods was evaluated based on key validation parameters. The following table summarizes the comparative data, demonstrating the strengths and weaknesses of each technique.
| Parameter | UPLC-MS/MS | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 500 ng/mL | 0.1 - 100 µg/mL | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.1 - 101.8% | 97.5 - 102.5% |
| Precision (%RSD) | < 2% | < 2% | < 3% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.1 µg/mL | 2.0 µg/mL |
| Analysis Time per Sample | ~ 3 minutes | ~ 10 minutes | ~ 5 minutes |
| Selectivity | Very High | High | Moderate |
| Cost & Complexity | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for each of the three analytical techniques are provided below.
Novel Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with 50:50 acetonitrile:water to prepare calibration standards ranging from 0.5 to 500 ng/mL.
-
Sample Preparation: For plasma samples, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge. Dilute the supernatant as needed. For formulated products, dissolve and dilute the sample in methanol to fall within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for precursor and product ions of this compound (e.g., m/z 194.1 -> 138.1). Optimize cone voltage and collision energy for maximum sensitivity.
-
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely used method for routine quality control of pharmaceutical products.
Instrumentation:
-
HPLC System with a UV-Vis detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the pharmaceutical formulation in methanol, sonicate to ensure complete dissolution, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) acetonitrile and 25 mM phosphate buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 294 nm
-
Injection Volume: 10 µL
-
Alternative Method 2: UV-Vis Spectrophotometry
A simple, cost-effective method suitable for the quantification of this compound in simple formulations where high selectivity is not required.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in ethanol. Prepare a series of dilutions in ethanol to obtain concentrations from 2 to 25 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in ethanol, and dilute to a final concentration expected to be within the linear range of the assay.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in ethanol (approximately 294 nm).
-
Measure the absorbance of the blank (ethanol), standard solutions, and sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Method Validation Workflow
The validation of a new analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow for validating a new analytical method for this compound quantification.
Caption: Workflow for the development and validation of a new analytical method for this compound quantification.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical methods and their key performance attributes, guiding the selection process based on the analytical requirements.
Caption: Decision tree for selecting an analytical method for this compound quantification based on application needs.
Butamben's Differential Effects on Sodium Channel Subtypes: A Comparative Analysis for Drug Development
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between local anesthetics and various sodium channel subtypes is paramount for designing safer and more effective therapeutic agents. This guide provides a comparative study of Butamben's effects on different voltage-gated sodium channel (NaV) subtypes, supported by available experimental data and detailed methodologies.
This compound, a long-acting local anesthetic, exerts its therapeutic effect by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[1] The family of sodium channels consists of nine different subtypes (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[2][3] This diversity allows for the possibility of developing subtype-selective blockers to achieve targeted therapeutic effects with fewer side effects. This comparative guide delves into the known effects of this compound on various NaV subtypes.
Quantitative Comparison of this compound's Potency on NaV Subtypes
| Sodium Channel Subtype | IC50 (µM) | Tissue of Expression | Primary Function | Reference |
| NaV1.6 | 138 ± 1 | Central & Peripheral Neurons | Action potential propagation | |
| NaV1.7 | 62 ± 1 | Peripheral Neurons (nociceptors) | Pain signaling | |
| NaV1.8 | 46 ± 1 | Peripheral Neurons (nociceptors) | Pain signaling | |
| NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.9 | Data not available | Various (CNS, PNS, Cardiac, Skeletal Muscle) | Varied (neuronal excitability, muscle contraction, cardiac rhythm) |
Data for NaV1.6, NaV1.7, and NaV1.8 are from studies on channels expressed in HEK293 cells.
The existing data suggests that this compound is a more potent inhibitor of NaV1.8 and NaV1.7 channels, which are predominantly expressed in peripheral sensory neurons and play a crucial role in pain transmission. This selectivity may contribute to its analgesic efficacy.
Experimental Protocols
The primary method for investigating the effects of this compound on sodium channels is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in living cells.
Whole-Cell Patch-Clamp Recording of Sodium Currents
1. Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the desired human NaV subtype (e.g., NaV1.6, NaV1.7, or NaV1.8) are cultured under standard conditions.
-
On the day of the experiment, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Electrophysiological Recording:
-
Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The whole-cell configuration is established by applying gentle suction to rupture the cell membrane within the pipette tip.
-
Cells are voltage-clamped at a holding potential of -100 mV.
4. Voltage Protocols:
-
Tonic Block: To determine the concentration-response relationship, cells are depolarized to a test potential (e.g., -10 mV) for 20 ms from the holding potential. This is repeated at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses. Currents are measured before and after the application of various concentrations of this compound.
-
Use-Dependent Block: To assess the state-dependent inhibition, a train of depolarizing pulses (e.g., to -10 mV for 10 ms at a frequency of 10 Hz) is applied. The peak current of each pulse is measured to determine the cumulative block.
5. Data Analysis:
-
The IC50 values for tonic block are calculated by fitting the concentration-response data to the Hill equation.
-
The degree of use-dependent block is quantified by the percentage reduction in the peak current during the pulse train.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound on voltage-gated sodium channels and the typical workflow for its electrophysiological characterization.
Downstream Signaling Pathways
While the primary mechanism of local anesthetics like this compound is the direct blockade of sodium channels, emerging evidence suggests potential interactions with intracellular signaling pathways. The blockade of sodium influx can lead to alterations in intracellular ion concentrations, which may, in turn, affect various cellular processes.
Some studies have indicated that local anesthetics can influence intracellular calcium levels, potentially through indirect effects on calcium channels or by affecting calcium release from intracellular stores.[2][4] Furthermore, there is evidence that local anesthetics can modulate the activity of protein kinase C (PKC), a key enzyme in many signal transduction cascades.[1] Additionally, some research points towards G-protein-mediated inhibition of sodium channels, suggesting a more complex regulatory mechanism than direct channel blockade alone.[5]
The following diagram illustrates a potential, albeit speculative, signaling pathway that could be influenced by this compound's action, based on findings for other local anesthetics. Further research is needed to elucidate the specific downstream effects of this compound.
Conclusion and Future Directions
The available data indicates that this compound exhibits a degree of selectivity for sodium channel subtypes predominantly involved in pain signaling, namely NaV1.7 and NaV1.8. However, a significant knowledge gap exists regarding its effects on other NaV subtypes. A comprehensive understanding of this compound's interaction with the full spectrum of sodium channels is crucial for predicting its therapeutic window and potential side effects.
Future research should focus on:
-
Comprehensive Subtype Profiling: Determining the IC50 values of this compound for NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, and NaV1.9 to complete the comparative analysis.
-
Investigating State-Dependence: A more detailed characterization of the tonic and use-dependent block across all subtypes to understand its action on channels in different functional states.
-
Elucidating Downstream Signaling: Investigating the specific intracellular signaling pathways modulated by this compound to uncover potential novel mechanisms of action and off-target effects.
By addressing these research questions, the scientific community can build a more complete picture of this compound's pharmacological profile, paving the way for the rational design of next-generation local anesthetics with improved subtype selectivity and clinical outcomes.
References
- 1. Inhibitory effect of barbiturates and local anaesthetics on protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of local anesthetic on neuronal cytoplasmic calcium and plasma membrane lysis (necrosis) in a cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strong G-Protein-Mediated Inhibition of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action: Butamben vs. Liposomal Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
The quest for extended-duration local anesthetics is a cornerstone of effective postoperative pain management and the development of long-acting nerve blocks. This guide provides a comparative benchmark of two notable agents: Butamben, a long-acting ester local anesthetic, and liposomal bupivacaine, an extended-release formulation of an amide local anesthetic. This comparison is based on available preclinical and clinical data to inform further research and development in the field of local anesthesia.
Quantitative Data Summary
The duration of action of local anesthetics is a critical parameter influencing their clinical utility. The following table summarizes the available data for this compound and liposomal bupivacaine. It is important to note that the duration of action for this compound is highly dependent on its formulation.
| Parameter | This compound | Liposomal Bupivacaine |
| Reported Duration of Action | 30-60 minutes (in topical combination formulations)[1][2][3]. Extended duration, potentially for months, in epidural suspensions[4]. | Up to 72 hours[5][6][7][8]. |
| Clinically Significant Analgesia | Data on standalone formulations for peripheral nerve blocks is limited. One preclinical study showed a liposomal formulation significantly prolonged the anesthetic effect beyond 30 minutes compared to a standard solution. | While the duration is up to 72 hours, some studies suggest the most significant pain relief occurs within the first 24 hours[5]. |
| Pharmacokinetics (Half-life) | The effective half-life of unencapsulated this compound is approximately 90 minutes[4][7][8]. | The liposomal formulation provides a prolonged release of bupivacaine, leading to sustained plasma levels[6]. |
Mechanism of Action Signaling Pathway
Both this compound and bupivacaine, the active agent in the liposomal formulation, are local anesthetics that primarily function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the generation and conduction of nerve impulses, thereby preventing the transmission of pain signals. This compound has also been reported to inhibit voltage-gated calcium channels and potassium currents, which may contribute to its anesthetic and analgesic properties[4][7]. The extended duration of liposomal bupivacaine is attributed to its unique DepoFoam® drug delivery system, which encapsulates bupivacaine in multivesicular liposomes, allowing for a slow and sustained release of the drug at the site of administration[6].
Experimental Protocols
To provide a framework for the direct comparison of the duration of action of novel anesthetic formulations against benchmarks like liposomal bupivacaine, a detailed preclinical experimental protocol is essential. The following is a synthesized protocol for determining the duration of sensory nerve blockade using the rat sciatic nerve block model, a widely accepted preclinical model.
Objective: To determine and compare the duration of sensory nerve blockade of a test local anesthetic formulation (e.g., a novel this compound formulation) and a control formulation (e.g., liposomal bupivacaine) in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test anesthetic formulation
-
Control anesthetic formulation (Liposomal Bupivacaine)
-
Sterile saline (0.9%)
-
Insulin syringes with 29-gauge needles
-
Nerve stimulator
-
Hot plate or radiant heat source with a temperature controller
-
Plexiglass enclosure for the hot plate
-
Timer
Procedure:
-
Animal Acclimatization and Baseline Testing:
-
Acclimatize rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Determine the baseline paw withdrawal latency (PWL) to a thermal stimulus (e.g., a hot plate set to 52 ± 0.5°C) for each rat. The cut-off time should be set (e.g., 15 seconds) to prevent tissue damage. Repeat baseline measurements three times for each hind paw and average the values.
-
-
Sciatic Nerve Block Injection:
-
Anesthetize the rat using a short-acting inhalant anesthetic (e.g., isoflurane).
-
Place the rat in a lateral position with the hind limb to be injected facing up.
-
Identify the sciatic notch, located between the greater trochanter and the ischial tuberosity.
-
Insert the needle connected to the nerve stimulator perpendicular to the skin at the sciatic notch.
-
Elicit a motor response (plantar flexion or dorsiflexion of the foot) at a low current (e.g., 0.2-0.5 mA) to confirm correct needle placement near the sciatic nerve.
-
Once the motor response is confirmed, inject a standardized volume (e.g., 0.2 mL) of the test or control anesthetic formulation slowly over 30 seconds.
-
Administer sterile saline to a separate control group.
-
-
Assessment of Sensory Blockade:
-
At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes, and then hourly) after the injection, assess the PWL of the injected hind paw.
-
The duration of sensory blockade is defined as the time from injection until the PWL returns to baseline levels.
-
Continue testing until the PWL returns to pre-injection values or for a maximum predetermined duration (e.g., 72 hours for long-acting formulations).
-
-
Data Analysis:
-
Record the PWL for each rat at each time point.
-
Calculate the mean duration of sensory blockade for each group.
-
Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the duration of action between the test and control groups.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preclinical evaluation of the duration of action of a local anesthetic.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perineural Dexmedetomidine Added to Ropivacaine for Sciatic Nerve Block in Rats Prolongs the Duration of Analgesia by Blocking the Hyperpolarization-activated Cation Current - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butamben-Loaded Liposomes Versus Conventional Formulations for Enhanced Anesthetic Efficacy
For Immediate Release
In the landscape of local anesthetic delivery, the pursuit of formulations that offer prolonged action and enhanced therapeutic profiles is a paramount objective for researchers and drug development professionals. This guide presents a comparative analysis of butamben-loaded liposomes against conventional formulations, leveraging experimental data to elucidate the advantages of liposomal encapsulation. This compound, an ester-type local anesthetic, has its efficacy limited by poor water solubility and a short duration of action.[1] Liposomal systems offer a promising strategy to overcome these limitations.
This analysis synthesizes data from key studies to provide a clear comparison of formulation characteristics, in vitro performance, and in vivo anesthetic efficacy. Detailed experimental protocols and visual workflows are provided to support the data and facilitate replication and further research.
Comparative Performance: Liposomes vs. Conventional Formulations
Experimental data reveals significant differences in the physicochemical properties and biological performance of this compound when formulated in liposomes compared to conventional solutions or gels. Liposomal formulations demonstrate superior encapsulation efficiency, controlled release characteristics, and a marked improvement in anesthetic duration and intensity.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Composition Highlights | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomal (Single-Loaded, SL1) | Phosphatidylcholine, Cholesterol, Stearylamine | 239.5 ± 8.7 | 0.29 ± 0.05 | +45.3 ± 1.5 | 89.4 ± 3.5 |
| Liposomal (Double-Loaded, DL2) | Phosphatidylcholine, Cholesterol, Stearylamine, Sodium Cholate, this compound-RAMEB Complex | 255.2 ± 9.8 | 0.31 ± 0.04 | +40.1 ± 1.8 | 99.1 ± 2.8 |
| Conventional Formulation | Hydroalcoholic Solution in Carbopol Gel | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Data synthesized from Mura et al., 2021.[1]
Table 2: In Vitro Skin Permeation Data
| Formulation Type (in Gel) | Permeability Coefficient (Kp x 10⁻³ cm/h) |
| Conventional Liposomal Gel (BTBLUV) | 2.96 ± 0.77 |
| Elastic Liposomal Gel (BTBLUV-EL) | 4.14 ± 0.90 |
| Plain this compound Gel (10% BTB) | 1.02 ± 0.23 |
Data from Cadena et al., 2013, demonstrating enhanced skin permeation with liposomal formulations compared to a plain gel.[2][3]
Table 3: In Vivo Anesthetic Efficacy (Rabbit Conjunctival Reflex Test)
| Formulation Type (0.5% this compound in Gel) | Duration of Anesthetic Action (minutes) |
| Liposomal (Single-Loaded, SL1) | 40 |
| Liposomal (Single-Loaded, SL2) | 60 |
| Liposomal (Double-Loaded, DL1) | 75 |
| Liposomal (Double-Loaded, DL2) | 90 |
| Conventional (Hydroalcoholic Solution) | 30 |
Data from Mura et al., 2021, showing a significant increase in the duration of anesthetic action for all liposomal formulations compared to the conventional solution.[1]
Visualizing the Experimental Design
To clarify the methodologies employed in the cited research, the following diagrams illustrate the key experimental workflows.
References
- 1. Improvement of this compound Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Transdermal delivery of this compound using elastic and conventional liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Neurotoxicity of Butamben and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the neurotoxicity of Butamben and its structural analogs, Benzocaine and Procaine. Due to a notable lack of direct comparative neurotoxicity studies involving this compound, this guide leverages available data on its analogs to offer insights into potential relative toxicity. The information presented is intended to inform further research and guide experimental design in the evaluation of local anesthetic neurotoxicity.
Executive Summary
Local anesthetics are essential in clinical practice, but their potential for neurotoxicity remains a concern. This compound, an ester-type local anesthetic, and its analogs, including Benzocaine and Procaine, function by reversibly blocking sodium channels in neuronal membranes. While effective, the introduction of these agents near the central nervous system carries a risk of neuronal damage. This guide synthesizes the limited available data on this compound's neurotoxicity alongside more extensive findings for its analogs to provide a comparative framework. A significant knowledge gap exists regarding the specific cytotoxic profile of this compound, underscoring the need for direct, quantitative experimental investigation.
Comparative Neurotoxicity Data
Quantitative data on the neurotoxicity of this compound is scarce in peer-reviewed literature.[1] However, studies on its structural analogs, Procaine and Benzocaine, provide valuable benchmarks. The following table summarizes available quantitative data for Procaine and other local anesthetics, offering a basis for relative comparison.
| Local Anesthetic | Cell Line | Exposure Time | IC50 / LD50 | Reference |
| Procaine | SH-SY5Y Human Neuroblastoma | 10 min | LD50: Potency less than or equal to Mepivacaine | [2] |
| Procaine | SH-SY5Y Human Neuroblastoma | 3 hours | LD50: ~12.38 mM | [3] |
| Bupivacaine | SH-SY5Y Human Neuroblastoma | 3 hours | LD50: ~1.36 mM | [3] |
| Lidocaine | SH-SY5Y Human Neuroblastoma | 20 min | LD50: 3.35 ± 0.33 mM | [4][5] |
| Bupivacaine | SH-SY5Y Human Neuroblastoma | 20 min | LD50: 0.95 ± 0.08 mM | [4][5] |
Note: A lower IC50 or LD50 value indicates higher cytotoxicity. The data suggests that Procaine is generally less neurotoxic than amide-type local anesthetics like Bupivacaine and Lidocaine.[2][3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of neurotoxicity. Below are methodologies for key in vitro assays commonly used to evaluate the neurotoxic potential of local anesthetics.
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the dose-dependent cytotoxic effects of local anesthetics on neuronal cell viability.
-
Methodology:
-
Cell Culture: Plate human neuroblastoma cells (e.g., SH-SY5Y) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the test compounds (this compound, Benzocaine, Procaine) for a defined period (e.g., 10 minutes, 3 hours, 24 hours). Include a vehicle control group.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Express the results as a percentage of the control group's viability and calculate the IC50/LD50 values.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Methodology:
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Measurement: Measure the formation of NADH by absorbance at a specific wavelength (e.g., 340 nm). The amount of LDH released is proportional to the number of damaged cells.
-
Analysis: Compare the LDH levels in the treated groups to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells) to determine the percentage of cytotoxicity.
-
Signaling Pathways in Local Anesthetic-Induced Neurotoxicity
The neurotoxic effects of local anesthetics are mediated by complex signaling cascades that ultimately lead to apoptosis (programmed cell death) and necrosis. While the specific pathways for this compound are not well-documented, research on its analogs and other local anesthetics points to the involvement of mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of caspase pathways.[3]
General Pathway of Local Anesthetic-Induced Neurotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Sensory-Specific Effects of Butamben in Pre-clinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical performance of Butamben with other long-acting local anesthetics, namely Bupivacaine and Ropivacaine. The focus is on validating the sensory-specific effects of this compound, a critical attribute for modern analgesic development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the design and interpretation of pre-clinical studies.
Mechanism of Action: A Shared Pathway with Subtle Differences
Local anesthetics like this compound, Bupivacaine, and Ropivacaine primarily exert their analgesic effects by blocking voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][2] This blockade inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing signal transmission along nociceptive pathways, these agents effectively block the perception of pain.
This compound's long duration of action and sensory-specific effects are thought to arise from its high lipid solubility and potential interactions with other ion channels, including voltage-gated calcium channels in dorsal root ganglion neurons.[3] This multi-target engagement may contribute to its preferential action on sensory neurons over motor neurons.
Figure 1: Signaling pathway of this compound's anesthetic action.
Comparative Efficacy: A Look at the Pre-clinical Data
Direct, head-to-head pre-clinical studies quantifying the sensory-specific effects of this compound against Bupivacaine and Ropivacaine are limited. However, by compiling data from various sources, we can draw some comparisons. The ideal local anesthetic will have a low median effective dose (ED50) for sensory block and a high ED50 for motor block, resulting in a wide therapeutic window for analgesia without motor impairment.
The following table summarizes available ED50 data. It is important to note that these values are from different studies and experimental conditions, which can influence the results.
| Anesthetic | Animal Model | Block Type | ED50 (mg) | 95% Confidence Interval | Reference |
| Bupivacaine | Human | Motor | 7.20 (hyperbaric) | 6.64–7.81 | [4] |
| Human | Motor | 10.05 (plain) | 8.80–11.49 | [4] | |
| Human | Motor | 5.78 (plain, 71-80 yrs) | 5.01–6.67 | [5] | |
| Geriatric Human | Unilateral Spinal | 4.66 (hypobaric) | 4.63-4.69 | [6] | |
| Ropivacaine | Human | Motor | 5.9 (plain) | 4.82–6.98 | [7] |
| Human | Motor | 15.75 (plain, 71-80 yrs) | 13.98–17.73 | [8] | |
| Geriatric Human | Unilateral Spinal | 6.43 (hypobaric) | 6.39-6.47 | [6] |
Experimental Protocols for Assessing Sensory-Specific Anesthesia
To rigorously evaluate the sensory-specific effects of this compound and its alternatives, a combination of behavioral and electrophysiological assays in pre-clinical models is recommended.
Behavioral Assessment of Sensory Blockade (Nociception)
a) Von Frey Test for Mechanical Allodynia
This test assesses the mechanical withdrawal threshold of an animal's paw in response to calibrated von Frey filaments. A higher threshold indicates a greater degree of analgesia.
-
Apparatus: A set of calibrated von Frey filaments, an elevated mesh platform, and individual animal enclosures.
-
Procedure:
-
Acclimatize the animal to the testing environment for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Begin with a bending force that does not elicit a response and progressively increase the filament stiffness.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% withdrawal threshold can be calculated using the up-down method.
-
-
Data Analysis: The paw withdrawal threshold in grams is determined for each animal at different time points after drug administration.
b) Hot Plate Test for Thermal Nociception
This test measures the latency of an animal's response to a thermal stimulus. An increased latency indicates an analgesic effect.
-
Apparatus: A hot plate apparatus with adjustable temperature and a timer.
-
Procedure:
-
Set the hot plate temperature to a noxious level (e.g., 55°C).
-
Gently place the animal on the hot plate and start the timer.
-
Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.
-
Stop the timer and remove the animal immediately upon observing a nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: The latency to the first sign of a nociceptive response is recorded.
In Vivo Electrophysiology for Differential Nerve Blockade
This technique provides a direct measure of nerve conduction in different fiber types (e.g., Aβ for touch, Aδ and C for pain, and Aα for motor function).
-
Animal Preparation: The animal is anesthetized, and the sciatic nerve is surgically exposed.
-
Stimulation and Recording:
-
Place stimulating electrodes on the proximal end of the nerve and recording electrodes on the distal end.
-
Deliver electrical stimuli of varying intensities to selectively activate different nerve fiber populations based on their conduction velocities.
-
Record the compound action potentials (CAPs) for each fiber type.
-
-
Drug Administration: Apply the local anesthetic solution directly to the exposed nerve.
-
Data Analysis: Measure the amplitude and latency of the CAPs for each fiber type before and at multiple time points after drug application to determine the degree and duration of the block.
Figure 2: Workflow for pre-clinical validation of sensory-specific effects.
Conclusion and Future Directions
This compound shows promise as a long-acting, sensory-specific local anesthetic. Its mechanism of action, potentially involving multiple ion channels, may contribute to its favorable profile. However, a significant gap exists in the pre-clinical literature regarding direct, quantitative comparisons of its sensory versus motor blocking capabilities against widely used alternatives like Bupivacaine and Ropivacaine.
Future pre-clinical studies should focus on generating robust, comparative data using standardized behavioral and electrophysiological models. Determining the ED50 for both sensory and motor blockade for these compounds in the same animal model is crucial for a definitive validation of this compound's sensory-specific effects and for establishing its therapeutic window. Such data will be invaluable for guiding the clinical development of this compound as a novel analgesic.
References
- 1. nysora.com [nysora.com]
- 2. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Baricity of Bupivacaine on Median Effective Doses for Motor Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of age on the median effective dose (ED50) of intrathecally administered plain bupivacaine for motor block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the median effective dose (ED50) of bupivacaine and ropivacaine unilateral spinal anesthesia: Prospective, double blinded, randomized dose-response trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidural test dose with levobupivacaine and ropivacaine: determination of ED(50) motor block after spinal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the median effective dose (ED50) of spinal plain ropivacaine for motor block in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of Butamben's Efficacy in Different Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic efficacy of Butamben with other commonly used local anesthetics across various animal pain models. The information is intended to assist researchers and professionals in drug development in making informed decisions. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided.
Mechanism of Action
This compound, a long-acting local anesthetic, primarily exerts its effect by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions, which is necessary for the generation and conduction of nerve impulses, thereby blocking the transmission of pain signals.[1] Some studies also suggest that this compound may modulate other ion channels, which could contribute to its overall analgesic profile.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in different animal pain models.
Table 1: Topical Analgesia in the Radiant Heat Tail-Flick Test (Mice)
| Anesthetic | Dose/Concentration | Outcome | Key Findings |
| This compound | Dose-dependent | Increased tail-flick latency | Showed a clear dose-dependent analgesic effect. Did not exhibit the biphasic curve seen with lidocaine, suggesting a more consistent response at higher doses.[1] |
| Lidocaine | Dose-dependent | Increased tail-flick latency | Displayed a biphasic dose-response curve, with a ceiling effect and decreased efficacy at higher doses.[1] |
| Benzocaine | Dose-dependent | Increased tail-flick latency | Demonstrated dose-dependent analgesic activity.[1] |
| Bupivacaine | Dose-dependent | Increased tail-flick latency | Showed dose-dependent analgesic activity in this model.[1] |
Note: This study also found that the combination of topical this compound and morphine produced a synergistic analgesic effect.[1]
Table 2: Sciatic Nerve Block in Rats
| Anesthetic | Concentration | Duration of Motor Block | Key Findings |
| This compound | Data not available | Data not available | Direct comparative data for this compound in a sciatic nerve block model was not found in the reviewed literature. |
| Bupivacaine | 0.5% and 0.75% | Longer than ropivacaine at the same concentrations.[2] | Generally provides a longer duration of motor and sensory blockade compared to ropivacaine.[2][3] |
| Ropivacaine | 0.5% and 0.75% | Shorter than bupivacaine at the same concentrations.[2] | Tends to have a shorter duration of action but may offer a better safety profile regarding cardiotoxicity and less motor blockade compared to bupivacaine.[3][4] |
| Levobupivacaine | 0.25% | Longer than ropivacaine.[5] | Produces a longer duration of complete block in proprioception, motor function, and nociception compared to ropivacaine at higher concentrations.[5] |
Table 3: Formalin-Induced Inflammatory Pain in Rodents
| Anesthetic | Animal Model | Administration | Key Findings |
| This compound | Data not available | Data not available | No direct comparative studies with quantitative data for this compound in the formalin test were identified. |
| Lidocaine | Mice | Intradermal | Significantly antagonized the licking response in the first phase (acute nociceptive pain) of the formalin test. The effect on the second phase (inflammatory pain) was not statistically significant.[6] |
Table 4: Epidural Anesthesia in a Rat Neuropathic Pain Model
| Anesthetic | Administration | Outcome | Key Findings |
| This compound (5% suspension) | Daily epidural injections for 5 days | Significant attenuation of mechanical allodynia | Provided long-lasting analgesia for at least 7 days after the final injection. A single injection was not sufficient for a prolonged effect.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radiant Heat Tail-Flick Test (Topical Application)
This test assesses the analgesic effect of topically applied substances against thermal pain.
Caption: Workflow for the Radiant Heat Tail-Flick Test.
1. Animal Model:
-
Species: Male Swiss Webster mice are commonly used.[1]
-
Housing: Animals are housed in a controlled environment with a standard light/dark cycle and free access to food and water.
2. Experimental Procedure:
-
Anesthetic Application: The distal portion of the mouse's tail is immersed in or coated with the test anesthetic solution for a specified period.
-
Baseline Measurement: Before drug application, the baseline tail-flick latency is determined by exposing the tail to a radiant heat source. A cut-off time is established to prevent tissue damage.
-
Post-treatment Measurement: At various time points after drug application, the tail is re-exposed to the heat source, and the latency to the tail flick response is recorded.
3. Data Analysis:
-
The data is typically expressed as the mean tail-flick latency (in seconds) or as a percentage of the maximum possible effect (%MPE).
-
Dose-response curves are generated to determine the potency (e.g., ED50) of the anesthetics.
Sciatic Nerve Block
This model evaluates the efficacy of local anesthetics in producing sensory and motor blockade of a peripheral nerve.
Caption: Experimental Workflow for Sciatic Nerve Block in Rats.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are typically used.[2]
-
Anesthesia: The procedure is performed under general anesthesia (e.g., isoflurane).
2. Experimental Procedure:
-
Nerve Localization: The sciatic nerve is located in the hind limb, often with the aid of a nerve stimulator to ensure accurate needle placement.
-
Anesthetic Injection: A specific volume and concentration of the local anesthetic solution are injected in close proximity to the sciatic nerve.
3. Assessment of Blockade:
-
Motor Block: Motor function of the injected limb is assessed at regular intervals using a scoring system (e.g., observing the ability to walk or grip). The onset and duration of motor block are recorded.[2]
-
Sensory Block (Nociception): Sensory blockade is evaluated by applying a noxious stimulus (e.g., thermal or mechanical) to the dermatome supplied by the sciatic nerve and observing the withdrawal reflex. The onset and duration of sensory block are recorded.[3]
4. Data Analysis:
-
The duration of motor and sensory block is recorded in minutes or hours.
-
Dose-response studies can be conducted to determine the median effective dose (ED50) for motor and sensory blockade.[4]
Formalin Test
The formalin test is a model of tonic chemical pain and is used to assess the efficacy of analgesics against both acute and inflammatory pain.
Caption: Phases of the Formalin Test in Rodents.
1. Animal Model:
2. Experimental Procedure:
-
Formalin Injection: A small volume of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of the hind paw.[6][8]
-
Observation: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain mechanisms.
-
3. Data Analysis:
-
The total time spent licking/biting in each phase is quantified.
-
The efficacy of an analgesic is determined by its ability to reduce the licking/biting time in either or both phases compared to a control group.
Signaling Pathway of Local Anesthetics
The primary mechanism of action for local anesthetics like this compound involves the blockade of voltage-gated sodium channels.
Caption: Simplified Signaling Pathway of Local Anesthetic Action.
References
- 1. Analgesic synergy between topical morphine and this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative motor-blocking effects of bupivacaine and ropivacaine, a new amino amide local anesthetic, in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Levobupivacaine versus ropivacaine for sciatic nerve block in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of lidocaine on pain and itch using formalin-induced nociception and 5′-guanidinonaltrindole-induced scratching models in mice: behavioral and neuroanatomical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long-term effect of epidural administration of this compound suspension on nerve injury-induced allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rat paw formalin test: comparison of noxious agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Butamben's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the local anesthetic Butamben, focusing on the cross-validation of its mechanism of action in different cell lines. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of local anesthetics. This document objectively compares this compound's performance with established alternatives, Bupivacaine and Lidocaine, and provides supporting experimental data and detailed protocols.
Executive Summary
This compound, an ester-type local anesthetic, primarily functions by blocking voltage-gated sodium channels, a mechanism consistent with other local anesthetics. This action impedes the generation and propagation of nerve impulses, resulting in localized anesthesia. However, investigations into its effects on various cell lines reveal a broader spectrum of activity, including modulation of potassium and calcium channels. This guide synthesizes available data to offer a comparative perspective on this compound's cellular effects. A notable gap in the current literature is the limited availability of comprehensive cytotoxicity data for this compound, which hinders a direct and thorough comparison with more extensively studied anesthetics like Bupivacaine and Lidocaine.
Comparative Analysis of Cellular Effects
The primary mechanism of action for this compound and its comparators involves the blockade of voltage-gated sodium channels. However, the potency and cellular effects can vary across different cell types and experimental conditions.
Table 1: Comparative Efficacy on Ion Channels
| Compound | Cell Line | Target Ion Channel | Effect | IC50 / Concentration | Reference(s) |
| This compound | Neonatal Rat Dorsal Root Ganglion (DRG) Neurons | Fast Voltage-Gated Na+ Channels | Increased inactivation, raised firing threshold, or abolished action potential | 100 µM | [1] |
| Mouse DRG Neurons | T-type Ca2+ Channels | Inhibition | ~200 µM | [2] | |
| Cultured DRG Neurons | Delayed Rectifier K+ Current | Inhibition | 228 µM | [3] | |
| tsA201 cells (expressing Kv1.1) | Kv1.1 K+ Channels | Inhibition | 238 µM | [3] | |
| Rat PC12 Cells | L-type Ca2+ Channels | Inhibition of total barium current | 500 µM (90% block) | [4] | |
| Bupivacaine | ND7/23 Neuroblastoma Cells | Voltage-Gated Na+ Channels | Tonic block | 178 ± 8 µM | [5] |
| Rat DRG Neurons | TTXr Na+ Channels | Tonic block | 32 µM | [6] | |
| Rat DRG Neurons | TTXs Na+ Channels | Tonic block | 13 µM | [6] | |
| SH-SY5Y Human Neuroblastoma Cells | Kv3 K+ Channels | Conductance block | 57 µM | [7] | |
| Lidocaine | Rat DRG Neurons | TTXr Na+ Channels | Tonic block | 210 µM | [6] |
| Rat DRG Neurons | TTXs Na+ Channels | Tonic block | 42 µM | [6] |
Note: TTXr = Tetrodotoxin-resistant; TTXs = Tetrodotoxin-sensitive.
Table 2: Comparative Cytotoxicity
Direct comparative cytotoxicity data for this compound is limited. While some studies indicate that this compound exhibits cytotoxicity, specific IC50 values are not consistently reported in publicly available literature[8]. Encapsulation in liposomes has been shown to reduce its cytotoxic effects[9][10].
| Compound | Cell Line | Assay | IC50 / LC50 | Reference(s) |
| This compound | BALB/c 3T3 Cells | MTT | Cytotoxicity reduced by liposomal formulation (IC50 for free drug not specified) | [9][10] |
| Bupivacaine | Primary Neurons & PC12 Cells | N/A | ~0.4 mg/ml (LC50) | [11] |
| 4T1 Breast Cancer Cells | N/A | ~0.9 mg/ml (LC50) | [11] | |
| MDA-MB-231 Breast Cancer Cells | MTT | 1.8 mM (IC50) | [12] | |
| BT-474 Breast Cancer Cells | MTT | 1.3 mM (IC50) | [12] | |
| SH-SY5Y Human Neuroblastoma Cells | MTT | Killing potency higher than Lidocaine, Ropivacaine, Mepivacaine, Procaine, and Chloroprocaine (LD50 not specified) | [13] | |
| Lidocaine | MDA-MB-231 Breast Cancer Cells | MTT | 8.5 mM (IC50) | [12] |
| BT-474 Breast Cancer Cells | MTT | 6.5 mM (IC50) | [12] |
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes. This prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials.
This compound's blockade of voltage-gated sodium channels.
Experimental Workflow: Patch-Clamp Electrophysiology
The patch-clamp technique is a fundamental method for studying the effects of compounds like this compound on ion channels.
References
- 1. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The local anesthetic this compound inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. The local anesthetic this compound inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bupivacaine inhibits human neuronal Kv3 channels in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Liposomal this compound gel formulations: toxicity assays and topical anesthesia in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeting neurons in the tumor microenvironment with bupivacaine nanoparticles reduces breast cancer progression and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butamben: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to specific protocols for the disposal of Butamben to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
This compound, a local anesthetic, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). It is not found on the P or U lists of hazardous chemicals.[1][2][3][4][5] However, it is imperative that this substance not be disposed of in landfill or sewer systems.[6][7][8][9] The recommended and most environmentally sound method for the disposal of this compound is incineration.[7][10][11][12]
Key Disposal Data and Regulatory Compliance
Proper disposal of this compound waste must align with federal, state, and local environmental control regulations. Although not federally classified as hazardous, some states may have more stringent regulations for pharmaceutical waste.[6]
| Parameter | Guideline | Source |
| EPA Hazardous Waste Classification | Not listed as P-list or U-list hazardous waste. | [1][2][3][4][5] |
| Recommended Disposal Method | Incineration | [7][10][11][12] |
| Prohibited Disposal Methods | Landfilling, Sewer/Drain Disposal | [6][7][8][9] |
| Governing Regulations | Federal, State, and Local Environmental Regulations |
Experimental Protocol for Waste Handling and Disposal
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including unused product, contaminated personal protective equipment (PPE), and cleaning materials.
- Segregate this compound waste from other laboratory waste streams at the point of generation. Use designated, clearly labeled, leak-proof containers. These containers should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration."[13]
2. Spill Management:
- Small Spills: Use appropriate tools to carefully collect the spilled solid material and place it into a designated waste container. Clean the contaminated surface with water and a suitable detergent.
- Large Spills: Evacuate the area if necessary. Use a shovel or other appropriate tools to place the material into a suitable waste disposal container. Finish cleaning by spreading water on the contaminated surface and collect the cleaning materials for disposal.
3. Container Management:
- Ensure that waste containers are kept tightly closed when not in use.
- Store containers in a cool, well-ventilated area, away from heat and sources of ignition.
4. Final Disposal Procedure:
- Arrange for the collection of the segregated this compound waste by a licensed and reputable waste management contractor that provides incineration services for pharmaceutical waste.
- One suggested method for preparing the waste for incineration is to dissolve or mix the material with a combustible solvent. This should be done in a chemical incinerator equipped with an afterburner and scrubber.
- Ensure all disposal activities are documented in accordance with institutional and regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. memphis.edu [memphis.edu]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. inciner8.com [inciner8.com]
- 11. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 12. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.com]
- 13. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
Essential Safety and Logistical Information for Handling Butamben
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Butamben, a local anesthetic. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, specific personal protective equipment is required to prevent exposure. The level of PPE depends on the scale of the operation. Engineering controls should also be in place to mitigate risks.
| Safety Measure | Specification | Purpose |
| Engineering Controls | Use in a well-ventilated area with local exhaust ventilation or within process enclosures.[1] | To control airborne dust and fume levels.[1] |
| Eye Protection | Safety glasses.[1] For large spills, splash goggles are required.[1][2] | To protect against eye irritation from dust or splashes.[1] |
| Hand Protection | Chemically resistant gloves.[1] | To prevent skin contact, as this compound can be a skin irritant and sensitizer.[1] |
| Body Protection | A standard lab coat is required for routine handling.[1] For large spills, a full protective suit is necessary.[1][2] | To protect the skin from exposure. |
| Respiratory Protection | A NIOSH-approved dust respirator should be used, especially if dust is generated.[1] For large spills, a self-contained breathing apparatus (SCBA) is required to avoid inhalation.[1][2] | To prevent inhalation of this compound dust, which is slightly hazardous.[1] |
Procedural Guidance for Handling this compound
Adherence to proper handling procedures is critical for safety. The following steps outline the safe handling of this compound in a laboratory setting.
Routine Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. Confirm that the ventilation system is operational.
-
Personal Protective Equipment: At a minimum, don safety glasses, a lab coat, and chemically resistant gloves. If there is a risk of generating dust, a dust respirator is also required.[1]
-
Handling the Compound:
-
Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Keep the container tightly closed when not in use.[1]
-
Avoid creating dust.[1] If weighing the solid, do so carefully within a ventilated enclosure.
-
Keep away from heat, sparks, and open flames, as this compound may be combustible at high temperatures.[1]
-
Ground all equipment containing the material to prevent static discharge.[1]
-
Avoid contact with oxidizing agents.[1]
-
-
Post-Handling:
-
Clean the work area thoroughly after handling.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures - Spills:
-
Small Spills:
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container.[1]
-
Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[1]
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Don enhanced PPE: splash goggles, a full protective suit, boots, gloves, and a self-contained breathing apparatus (SCBA).[1][2]
-
Use a shovel to place the material into a convenient waste disposal container.[1]
-
Finish cleaning the contaminated surface with water, allowing it to be evacuated through a sanitary system if permissible by local regulations.[1]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.
Disposal Protocol:
-
Segregation: Collect all this compound-contaminated waste, including disposable PPE, weighing papers, and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste by a certified waste management company.[3] Do not dispose of this compound down the drain or in regular trash.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
